NSC 617145
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3,4-dichloro-1-[3-(3,4-dichloro-2,5-dioxopyrrol-1-yl)-2,2-dimethylpropyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl4N2O4/c1-13(2,3-18-9(20)5(14)6(15)10(18)21)4-19-11(22)7(16)8(17)12(19)23/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOXPBOKDABARQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C(=O)C(=C(C1=O)Cl)Cl)CN2C(=O)C(=C(C2=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203115-63-3 | |
| Record name | 203115-63-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of NSC 617145
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC 617145 is a potent and selective small molecule inhibitor of Werner syndrome (WRN) helicase, a critical enzyme involved in maintaining genomic stability. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its direct enzymatic inhibition, downstream cellular consequences, and its synergistic effects with DNA-damaging agents. The guide summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the intricate signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in oncology, DNA repair, and drug development.
Core Mechanism of Action: Selective Inhibition of WRN Helicase
This compound functions as a selective inhibitor of the ATP-dependent helicase activity of the WRN protein.[1] It exhibits a concentration-dependent inhibitory effect on WRN's ability to unwind DNA structures, a crucial step in various DNA metabolic processes, including replication, repair, and recombination. Notably, this compound does not significantly affect the exonuclease activity of WRN.[2] Its selectivity for WRN helicase has been demonstrated over other human RecQ helicases such as BLM, FANCJ, ChlR1, RecQ, and UvrD.[1]
Quantitative Inhibition Data
The inhibitory potency of this compound against WRN helicase and its effects on cancer cell proliferation are summarized below.
| Parameter | Value | Assay/Cell Line | Reference |
| IC50 (WRN Helicase Inhibition) | 230 nM | In vitro helicase assay | [1][2] |
| IC50 (Apoptosis Induction) | 0.13 ± 0.047 µM | C91PL (HTLV-1-transformed cell line) | [3] |
| 0.32 ± 0.013 µM | Normal resting PBMCs | [3] | |
| Cell Proliferation Inhibition | ~98% inhibition at 0.75-3 µM (24-72h) | HeLa | [1] |
| Significant reduction at 0.25 µM (4 days) | LMY1 | [3] | |
| Synergistic inhibition with Mitomycin C (9.4 nM) at 0.125 µM | FA-D2-/- cells | [1][2] |
Cellular Consequences of WRN Helicase Inhibition
The inhibition of WRN helicase by this compound triggers a cascade of cellular events, primarily centered around the induction of DNA damage and the disruption of DNA repair processes.
Induction of DNA Double-Strand Breaks and Chromosomal Abnormalities
Treatment of cells with this compound leads to the accumulation of DNA double-strand breaks (DSBs), a highly cytotoxic form of DNA damage.[1] This is evidenced by a significant increase in the formation of γ-H2AX foci, a well-established marker for DSBs.[2] The accumulation of unresolved DNA repair intermediates due to WRN inhibition ultimately results in chromosomal abnormalities.[1]
Cell Cycle Arrest and Apoptosis
This compound has been shown to induce cell cycle arrest, particularly in the S-phase, in certain cancer cell lines such as HTLV-1-transformed adult T-cell leukemia cells.[3] The sustained DNA damage and genomic instability triggered by the compound ultimately lead to the activation of apoptotic pathways, resulting in programmed cell death.[3]
Synergistic Effects with DNA Cross-linking Agents
A key characteristic of this compound is its potent synergistic activity with DNA interstrand cross-linking (ICL) agents, such as Mitomycin C (MMC).[1][2] In cells deficient in the Fanconi Anemia (FA) pathway, a major ICL repair pathway, co-treatment with this compound and low concentrations of MMC leads to a dramatic increase in DSBs and a significant reduction in cell proliferation.[1][2][4] This suggests that when the primary ICL repair pathway is compromised, cells become highly dependent on WRN for survival, making them exquisitely sensitive to its inhibition.
Signaling Pathways Influenced by this compound
While this compound directly targets WRN helicase, its mechanism of action has downstream implications for critical signaling pathways that govern cellular responses to DNA damage, including the p53 and NF-κB pathways.
Indirect Modulation of the p53 Pathway
The WRN protein is known to physically and functionally interact with the tumor suppressor protein p53. This interaction is important for p53-dependent transcriptional activation and the induction of p53 in response to DNA damage. By inhibiting WRN, this compound can indirectly interfere with the normal p53-mediated DNA damage response, potentially influencing cell fate decisions between cell cycle arrest, senescence, and apoptosis.
Caption: Indirect influence of this compound on the p53 pathway.
Potential Impact on NF-κB Signaling
Research has indicated that the WRN protein can act as a coactivator of the NF-κB transcription factor. By binding to the RelA/p50 subunits of NF-κB, WRN can enhance the transactivation of NF-κB target genes. Therefore, inhibition of WRN by this compound may lead to a reduction in NF-κB-mediated gene expression, which could have implications for inflammatory responses and cell survival.
Caption: Potential impact of this compound on NF-κB signaling.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
In Vitro WRN Helicase Inhibition Assay
This assay measures the ability of this compound to inhibit the DNA unwinding activity of purified WRN protein.
-
Materials:
-
Recombinant human WRN helicase
-
Forked DNA substrate labeled with a fluorophore and a quencher
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM ATP, 1 mM DTT, 100 µg/mL BSA)
-
This compound stock solution in DMSO
-
384-well plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the WRN enzyme to the assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding the DNA substrate.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Measure the fluorescence intensity. An increase in fluorescence indicates DNA unwinding.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 value.
-
Cell Proliferation Assay (WST-1)
This colorimetric assay assesses the effect of this compound on the metabolic activity of viable cells, which is proportional to cell number.
-
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
WST-1 reagent
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control).
-
Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the DMSO control.
-
Immunofluorescence Assay for DNA Damage (γ-H2AX Foci)
This assay visualizes and quantifies the formation of DSBs in cells treated with this compound.
-
Materials:
-
Cells grown on coverslips
-
This compound
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γ-H2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells with this compound (e.g., 0.25 µM for HeLa cells) or DMSO for the desired time.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block non-specific antibody binding.
-
Incubate with the primary anti-γ-H2AX antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the number of γ-H2AX foci per cell.
-
Caption: Workflow for assessing DNA damage via γ-H2AX foci formation.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Materials:
-
Suspension or adherent cells
-
This compound
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound (e.g., logarithmic doses from 0.02 to 2 µM for C91PL cells) or DMSO.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Conclusion
This compound is a valuable research tool for investigating the roles of WRN helicase in DNA metabolism and for exploring novel therapeutic strategies, particularly in cancers with deficiencies in DNA repair pathways like Fanconi Anemia. Its selective inhibition of WRN helicase leads to the accumulation of DNA damage, cell cycle arrest, and apoptosis. The synergistic effect of this compound with DNA cross-linking agents highlights its potential for combination therapies. Further research into the indirect effects of WRN inhibition on p53 and NF-κB signaling may uncover additional layers of its mechanism of action and broaden its therapeutic applicability. This technical guide provides a solid foundation for researchers to design and interpret experiments involving this potent WRN inhibitor.
References
An In-depth Technical Guide to NSC 617145: A Potent Inhibitor of WRN Helicase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Werner Syndrome (WRN) helicase, a member of the RecQ helicase family, is a critical enzyme in the maintenance of genomic stability, playing pivotal roles in DNA replication, repair, and recombination. Emerging evidence has identified WRN as a synthetic lethal target in cancers exhibiting microsatellite instability (MSI-H), a hallmark of deficient DNA mismatch repair (MMR). This dependency has propelled the investigation of small molecule inhibitors targeting WRN's enzymatic functions. Among these, NSC 617145 has been identified as a potent and selective inhibitor of WRN helicase activity. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, biochemical and cellular effects, and the experimental protocols utilized to characterize its activity. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of WRN inhibition as a therapeutic strategy for MSI-H cancers and other relevant disease contexts.
Introduction to this compound
This compound is a small molecule that has been characterized as a selective inhibitor of the Werner Syndrome (WRN) helicase. Its chemical formula is C₁₃H₁₀Cl₄N₂O₄ with a molecular weight of 400.04 g/mol . It has been shown to inhibit the DNA unwinding activity of WRN helicase in a concentration-dependent manner.[1][2] This inhibitory action is central to its biological effects, which include the induction of DNA double-strand breaks (DSBs), cell cycle arrest, and apoptosis, particularly in cellular contexts that are reliant on WRN for survival.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound.
Table 1: Biochemical Potency of this compound
| Parameter | Value | Reference(s) |
| WRN Helicase Inhibition IC₅₀ | 230 nM | [1][2][3] |
| WRN Helicase Inhibition IC₅₀ | 250 nM | [5][6] |
Table 2: Selectivity of this compound
| Helicase | Inhibition at 5 µM this compound | Reference(s) |
| BLM | No significant inhibition | [1][2] |
| FANCJ | No significant inhibition | [1][2] |
| ChlR1 | No significant inhibition | [1][2] |
| RecQ | No significant inhibition | [1][2] |
| UvrD | No significant inhibition | [1][2] |
| RECQ1 | ~7% inhibition | [1][2] |
Table 3: Cellular Activity of this compound
| Cell Line | Effect | Concentration | Reference(s) |
| HeLa | 98% inhibition of proliferation | 0.75-3 µM (24-72 hours) | [3] |
| HeLa | ~18-fold increase in γ-H2AX foci | 0.25 µM | [1][2] |
| U2OS | 80% inhibition of proliferation | 1.5 µM (after 2 days) | [1] |
| FA-D2⁻/⁻ | Synergistic inhibition of proliferation with Mitomycin C (9.4 nM) | 0.125 µM | [2][3] |
| HTLV-1 transformed ATL cells | Induction of cell cycle arrest and apoptosis | Not specified | [7] |
Mechanism of Action
This compound exerts its biological effects primarily through the direct inhibition of the WRN helicase's ATP-dependent DNA unwinding activity.[1][2] While it also inhibits the ATPase activity of WRN, this effect is less potent than its impact on helicase function.[1] Notably, this compound does not affect the exonuclease activity of WRN.[1][2]
The inhibition of WRN helicase leads to the accumulation of unresolved DNA replication and repair intermediates. In cancer cells with microsatellite instability (MSI-H), which already have a compromised DNA mismatch repair system, the loss of WRN function is particularly detrimental, leading to a synthetic lethal phenotype.[8] This results in the formation of DNA double-strand breaks (DSBs), activation of DNA damage response pathways, and ultimately, apoptotic cell death.[1][3][8]
Furthermore, this compound has been observed to induce the binding of WRN to chromatin, followed by proteasome-mediated degradation of the WRN protein.[1][2][3] This dual action of inhibiting WRN's function and promoting its degradation enhances its overall efficacy.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro WRN Helicase Activity Assay (Radiometric)
This assay measures the ability of WRN helicase to unwind a radiolabeled forked duplex DNA substrate in the presence of this compound.
-
Materials:
-
Purified recombinant full-length WRN protein
-
Forked duplex DNA substrate (FORKR), with one strand radiolabeled (e.g., with ³²P)
-
Reaction Buffer: 25 mM Tris-HCl (pH 8.0), 5 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.01% Tween-20, 2.5 µg/ml calf thymus DNA
-
ATP solution (2 mM final concentration)
-
This compound or other test compounds dissolved in DMSO
-
2X STOP dye: EDTA, glycerol, bromophenol blue, xylene cyanol
-
Microcentrifuge tubes
-
Water bath or incubator at 37°C
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager system
-
-
Procedure:
-
Prepare reaction mixtures by adding 15 µL of reaction buffer to microcentrifuge tubes.
-
Add 1 µL of this compound at various final concentrations (e.g., 0.5–100 µM) or DMSO as a vehicle control.
-
Add 1 µL of purified WRN protein (e.g., 1 nM final concentration) to each reaction and incubate at room temperature for 15 minutes.
-
Initiate the reaction by adding 3 µL of a substrate mix containing the radiolabeled FORKR substrate (0.5 nM final concentration) and ATP (2 mM final concentration).
-
Incubate the reactions at 37°C for 15 minutes.
-
Stop the reactions by adding 20 µL of 2X STOP dye.
-
Resolve the reaction products on a non-denaturing polyacrylamide gel.
-
Visualize the separated substrate and unwound single-stranded DNA product using a phosphorimager.
-
Quantify the percentage of unwound substrate to determine the helicase activity and calculate the IC₅₀ value for this compound.[9]
-
WRN ATPase Activity Assay
This assay measures the ATP hydrolysis activity of WRN helicase, which is coupled to its DNA unwinding function.
-
Materials:
-
Purified recombinant WRN helicase enzyme
-
WRN-H DNA Substrate
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM MgCl₂, 0.01% Triton)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
Opaque-walled 96- or 384-well plates
-
Plate-reading luminometer
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a multi-well plate, add the WRN enzyme to the test compounds.
-
Initiate the reaction by adding a mixture of the DNA substrate and ATP.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.[10]
-
Stop the enzymatic reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Normalize the data to controls (no inhibitor for 100% activity and no enzyme for 0% activity) and plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Cell Proliferation Assay (WST-1)
This colorimetric assay quantifies cell viability and proliferation based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.
-
Materials:
-
HeLa, U2OS, or other relevant cell lines
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound
-
WST-1 reagent
-
Microplate (ELISA) reader
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 4 x 10³ cells/well) in 100 µL of culture medium.[1]
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[1][3]
-
Add 10 µL of WST-1 reagent to each well.
-
Shake the plate thoroughly for 1 minute.
-
Measure the absorbance of the samples at a wavelength between 420-480 nm using a microplate reader. A reference wavelength greater than 600 nm should be used for background correction.[1][11]
-
Calculate the percentage of cell proliferation relative to the DMSO-treated control cells.
-
Immunofluorescence for γ-H2AX Foci
This assay is used to visualize and quantify DNA double-strand breaks (DSBs) by detecting the phosphorylation of histone H2AX (γ-H2AX).
-
Materials:
-
Cells cultured on coverslips in a multi-well plate
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.3% Triton X-100 in PBS for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γ-H2AX (e.g., mouse monoclonal)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488)
-
DAPI-containing mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells with this compound or DMSO for the desired time.
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 30 minutes at room temperature.[2]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.3% Triton X-100 for 30 minutes at room temperature.[2]
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 5% BSA for 30 minutes at room temperature.[2]
-
Incubate the cells with the primary anti-γ-H2AX antibody (diluted in blocking solution) overnight at 4°C.[2]
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in PBS) for 2 hours at room temperature in the dark.[2]
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Acquire images using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus.
-
Chromatin Fractionation and Western Blot
This protocol is used to determine the amount of WRN protein bound to chromatin following treatment with this compound.
-
Materials:
-
HeLa cells
-
This compound
-
PBS
-
Cell lysis and fractionation buffers (e.g., Buffer E1 for cytoplasm, Buffer E2 for nucleoplasm, and a buffer for the chromatin fraction)
-
Protease and phosphatase inhibitors
-
Sonication or benzonase nuclease
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-WRN, anti-Histone H3 (chromatin marker), anti-TopoI (soluble nuclear marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
-
-
Procedure:
-
Treat HeLa cells with increasing concentrations of this compound (e.g., 0.75, 1.0, 1.5, and 2.0 µM) for 4 hours.[2]
-
Harvest the cells and perform subcellular fractionation to separate the cytoplasmic, nuclear soluble, and chromatin-bound fractions using a series of buffers and centrifugation steps.[7][12]
-
The chromatin pellet is typically treated with sonication or a nuclease (e.g., benzonase) to solubilize the chromatin-bound proteins.[7]
-
Determine the protein concentration of each fraction.
-
Resolve equal amounts of protein (e.g., 10 µg) from the nuclear soluble and chromatin-bound fractions by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against WRN, Histone H3, and TopoI.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence imaging system. The intensity of the WRN band in the chromatin fraction is compared across different treatment conditions.
-
Conclusion
This compound is a valuable chemical probe for studying the biological functions of WRN helicase and a promising lead compound for the development of targeted therapies for MSI-H cancers. Its potent and selective inhibition of WRN helicase activity, leading to synthetic lethality in susceptible cancer cells, underscores the therapeutic potential of this approach. The detailed experimental protocols provided in this guide offer a robust framework for the further investigation and characterization of this compound and other novel WRN inhibitors. As research in this area progresses, a deeper understanding of the intricate mechanisms of WRN inhibition will undoubtedly pave the way for innovative and effective cancer treatments.
References
- 1. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. materialneutral.info [materialneutral.info]
- 6. [PDF] Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software | Semantic Scholar [semanticscholar.org]
- 7. Isolation of Chromatin-bound Proteins from Subcellular Fractions for Biochemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Differential Salt Fractionation of Nuclei to Analyze Chromatin-associated Proteins from Cultured Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Dichotomy of NSC 617145: A Potent Inhibitor of WRN ATPase Activity with No Effect on Exonuclease Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
NSC 617145 has emerged as a critical small molecule tool for investigating the multifaceted roles of Werner syndrome (WRN) protein, a key enzyme in maintaining genomic integrity. This technical guide provides a comprehensive analysis of the differential effects of this compound on the dual enzymatic functions of WRN: its ATPase/helicase and exonuclease activities. Through a detailed examination of existing literature, this document consolidates quantitative data, outlines experimental methodologies, and visualizes the complex signaling pathways influenced by this potent inhibitor. The central finding is the selective inhibition of WRN's ATPase-driven helicase activity by this compound, while its 3' to 5' exonuclease activity remains unaffected. This specificity makes this compound an invaluable asset for dissecting the distinct contributions of WRN's motor and nuclease functions in DNA replication, repair, and recombination.
Introduction
Werner syndrome, a rare autosomal recessive disorder characterized by premature aging and a predisposition to cancer, is caused by mutations in the WRN gene. The protein product, WRN, is a unique member of the RecQ helicase family, possessing both 3' to 5' helicase activity, fueled by ATP hydrolysis, and 3' to 5' exonuclease activity. These dual functions implicate WRN in a variety of DNA metabolic pathways, including the resolution of complex DNA structures that can arise during replication and repair.
The development of small molecule inhibitors targeting WRN has been a significant focus in cancer research, particularly for tumors with deficiencies in other DNA repair pathways. This compound is a selective inhibitor of the Werner syndrome helicase (WRN).[1] This guide focuses on the specific molecular interactions of this compound with WRN, with a particular emphasis on its differential impact on the enzyme's two catalytic domains.
Quantitative Analysis of this compound's Effect on WRN Enzymatic Activities
This compound has been demonstrated to be a potent inhibitor of the ATPase and helicase functions of the WRN protein.[1] In contrast, studies have consistently shown that this compound has no detectable inhibitory effect on the 3' to 5' exonuclease activity of WRN.[2][3] This section summarizes the key quantitative data that substantiates this crucial distinction.
Table 1: Inhibition of WRN ATPase/Helicase Activity by this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Helicase) | 230 nM | In vitro | [2][3] |
| IC50 (Helicase) | 250 nM | In vitro | [4][5] |
Table 2: Kinetic Parameters of WRN ATPase Activity (in the absence of inhibitor)
| Parameter | Value | Conditions | Reference |
| Km (ATP) | 51 µM | In vitro | |
| Vmax (ATP) | 12% displacement/min | In vitro | |
| Km (ATP-Mg2+ complex) | 140 µM | In vitro | [6] |
Table 3: Effect of this compound on WRN Exonuclease Activity
| Parameter | Observation | Concentration | Reference |
| Inhibition | No detectable effect | Up to 5 µM | [2][3] |
Table 4: Cellular Proliferation Inhibition by this compound
| Cell Line | IC50 / GI50 | Key Characteristics | Reference |
| HeLa | 2.7 µM | p53-deficient cervical cancer | [1] |
| A549 | 3.4 µM | Lung carcinoma | [1] |
| HEK-293T | 3.1 µM | Human embryonic kidney | [1] |
| K562 | 1.8 µM | Chronic myelogenous leukemia | [1] |
| PC-3 | 6.8 µM | Prostate cancer | [1] |
| FA-D2-/- | Synergistic with Mitomycin C | Fanconi Anemia deficient | [2] |
Signaling Pathways and Cellular Consequences of this compound Treatment
The selective inhibition of WRN's helicase activity by this compound triggers a cascade of cellular events, primarily centered around the DNA damage response (DDR). A key context in which the effects of this compound have been elucidated is in cells deficient in the Fanconi Anemia (FA) pathway, a critical DNA interstrand crosslink repair mechanism.
In FA-deficient cells, treatment with this compound in combination with DNA crosslinking agents like mitomycin C (MMC) leads to the accumulation of DNA double-strand breaks (DSBs).[2] This suggests that when the FA pathway is compromised, cells become more reliant on WRN helicase activity to process DNA damage. Inhibition of WRN in this context forces the cell to utilize alternative, often error-prone, repair pathways such as non-homologous end joining (NHEJ), leading to chromosomal abnormalities and cell death.[2] This synthetic lethal interaction highlights the therapeutic potential of WRN inhibitors in specific cancer genotypes.
The inhibition of WRN helicase by this compound also impacts homologous recombination (HR), a major pathway for high-fidelity DSB repair. The accumulation of Rad51 foci in cells treated with this compound and MMC suggests that while HR is initiated, the later steps requiring WRN's helicase activity for processing recombination intermediates are blocked.[2]
Figure 1: Signaling pathway of this compound in FA-deficient cells.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and its effects on WRN.
In Vitro WRN ATPase Activity Assay
This protocol is adapted from commercially available kits and published literature for measuring the ATP hydrolysis activity of purified WRN protein.
Materials:
-
Purified recombinant WRN protein
-
WRN substrate (e.g., forked DNA duplex)
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
ADP detection reagent (e.g., ADP-Glo™, Transcreener® ADP², or Malachite Green reagent)
-
This compound (dissolved in DMSO)
-
96-well or 384-well microplates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
In a microplate, add the diluted this compound or DMSO (vehicle control).
-
Add purified WRN protein to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the DNA substrate and ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by adding the ADP detection reagent according to the manufacturer's instructions.
-
Incubate as required for signal development.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of ATPase activity relative to the vehicle control and determine the IC₅₀ value for this compound.
In Vitro WRN Exonuclease Activity Assay
This protocol describes a method to measure the 3' to 5' exonuclease activity of WRN using a radiolabeled DNA substrate.
Materials:
-
Purified recombinant WRN protein
-
DNA substrate with a 3' recessed end, 5'-end labeled with ³²P
-
Exonuclease Assay Buffer (e.g., 40 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 5 mM DTT, 0.1 mg/mL BSA)
-
This compound (dissolved in DMSO)
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, bromophenol blue, xylene cyanol)
-
Denaturing polyacrylamide gel (e.g., 15-20%)
-
Phosphorimager
Procedure:
-
Prepare reaction mixtures containing exonuclease assay buffer, the ³²P-labeled DNA substrate, and either this compound at various concentrations or DMSO (vehicle control).
-
Add purified WRN protein to initiate the reaction.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reactions by adding an equal volume of Stop Solution.
-
Heat the samples at 95°C for 5 minutes to denature the DNA.
-
Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualize the gel using a phosphorimager and quantify the amount of undigested substrate and digested products.
-
Compare the extent of exonuclease activity in the presence and absence of this compound.
Cellular Proliferation Assay
This protocol outlines a common method to assess the effect of this compound on the growth of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., WST-1, XTT, or CellTiter-Glo®)
-
96-well cell culture plates
-
Multichannel pipette
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control and determine the GI₅₀ or IC₅₀ value.
Chromatin Binding Assay
This protocol describes a method to determine if this compound treatment affects the association of WRN protein with chromatin.
Materials:
-
HeLa cells or other suitable cell line
-
This compound (dissolved in DMSO)
-
Cell lysis buffer
-
Chromatin fractionation buffers
-
Protease inhibitors
-
SDS-PAGE gels
-
Western blotting apparatus and reagents
-
Primary antibodies against WRN, Histone H3 (chromatin marker), and a soluble nuclear protein (e.g., Topoisomerase I)
-
Secondary antibody conjugated to HRP
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with this compound at various concentrations or DMSO for a specified time (e.g., 4-6 hours).
-
Harvest the cells and perform cellular fractionation to separate the nuclear soluble and chromatin-bound protein fractions.
-
Determine the protein concentration of each fraction.
-
Resolve equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform Western blotting using primary antibodies against WRN, Histone H3, and the soluble nuclear protein marker.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
-
Analyze the relative amount of WRN in the chromatin-bound fraction compared to the soluble fraction and the control treatment.
Experimental and Logical Workflow Visualizations
Effective research on WRN inhibitors like this compound follows a logical progression from initial screening to detailed cellular characterization. The following diagrams illustrate these workflows.
Figure 2: General experimental workflow for WRN inhibitor studies.
Figure 3: Logical relationship of this compound and WRN activities.
Conclusion
This compound stands out as a highly selective inhibitor of the Werner syndrome protein's ATPase/helicase activity, with a clear distinction from its exonuclease function, which remains unaffected. This specificity provides researchers with a powerful tool to dissect the intricate roles of WRN's motor domain in maintaining genome stability. The synergistic lethality observed with this compound in the context of Fanconi Anemia deficiency underscores the potential of targeting WRN in cancers with specific DNA repair defects. The detailed protocols and workflow visualizations provided in this guide are intended to facilitate further research into the therapeutic applications of WRN inhibitors and to deepen our understanding of the fundamental mechanisms of DNA replication and repair.
References
- 1. Biochemical and kinetic characterization of the DNA helicase and exonuclease activities of werner syndrome protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Werner syndrome protein DNA helicase activity: directionality, substrate dependence and stimulation by replication protein A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Characterization of Werner syndrome protein DNA helicase activity: directionality, substrate dependence and stimulation by replication protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Werner syndrome helicase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Unraveling the Cellular Impact of NSC 617145: A Technical Guide
While specific data on the cellular uptake and intracellular distribution of the Werner syndrome helicase (WRN) inhibitor, NSC 617145, remains limited in publicly available research, a significant body of evidence elucidates its profound effects on cellular processes, particularly in the context of DNA damage and repair. This technical guide synthesizes the current understanding of this compound's mechanism of action, its impact on cellular viability, and the experimental frameworks used to characterize its activity.
Core Mechanism of Action: Targeting the WRN Helicase
This compound is a selective inhibitor of the WRN helicase, an enzyme crucial for maintaining genomic stability through its roles in DNA replication, repair, and recombination.[1][2] The compound has demonstrated a potent inhibitory effect on the ATPase activity of the WRN protein, which is essential for its helicase function.[1] This inhibition leads to a cascade of cellular events, ultimately culminating in cell cycle arrest and apoptosis, particularly in cancer cells with specific genetic vulnerabilities.[1][3]
Quantitative Analysis of Cellular Effects
The biological activity of this compound has been quantified across various cell lines and experimental conditions. The following tables summarize key quantitative data on its inhibitory concentrations and cellular consequences.
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (WRN Helicase Inhibition) | 230 nM | In vitro | [1] |
| IC50 (WRN Helicase Inhibition) | 250 nM | In vitro | |
| Concentration for Proliferation Inhibition | 0.75-3 µM | HeLa | [1] |
| Synergistic Concentration with Mitomycin C | 0.125 µM | FA-D2-/- | [1] |
| Table 1: In Vitro Inhibitory Concentrations of this compound |
| Cellular Effect | Concentration | Treatment Duration | Cell Line(s) | Reference |
| Induction of WRN binding to chromatin | 0.75 µM | 6 hours | HeLa | [1] |
| Induction of proteasomal degradation of WRN | 0.75 µM | 6 hours | HeLa | [1] |
| Induction of double-strand breaks | 0.125 µM (with Mitomycin C) | Not Specified | FA-D2-/- | [1] |
| Maximal inhibition of proliferation (98%) | 0.75 µM | 24-72 hours | HeLa | [1] |
| Induction of cell cycle arrest and apoptosis | Not Specified | Not Specified | HTLV-1-transformed T-cell leukemia cells | [1][3] |
| Table 2: Cellular Effects of this compound at Various Concentrations and Durations |
Experimental Protocols
The characterization of this compound's cellular effects relies on a variety of established experimental protocols. Below are detailed methodologies for key assays mentioned in the literature.
Cell Viability and Proliferation Assays
These assays are fundamental to determining the cytotoxic and cytostatic effects of this compound.
-
MTT Assay:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).
-
Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.[4]
-
-
CellTiter-Glo® Luminescent Cell Viability Assay:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat cells with various concentrations of this compound for the desired duration.
-
Equilibrate the plate to room temperature.
-
Add an equal volume of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.[4]
-
Western Blotting for Protein Expression and Localization
Western blotting is employed to analyze the levels and subcellular localization of specific proteins, such as WRN.
-
Sample Preparation:
-
For whole-cell lysates, wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
For subcellular fractionation (e.g., chromatin-bound vs. soluble fractions), utilize a fractionation buffer system.[5]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-WRN), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing the Molecular Impact of this compound
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Proposed mechanism of action for this compound.
Caption: A typical experimental workflow for evaluating this compound.
Signaling Pathways and Synergistic Effects
This compound has been shown to have a particularly potent effect in cells with a defective Fanconi Anemia (FA) pathway, a critical DNA repair mechanism. In these cells, inhibition of WRN by this compound, especially in combination with DNA cross-linking agents like Mitomycin C (MMC), leads to an accumulation of DNA double-strand breaks.[2][5] This suggests that when the FA pathway is compromised, cells become more reliant on WRN for survival, making it a promising therapeutic target. The inhibition of WRN in this context appears to force cells to rely on error-prone repair pathways like non-homologous end joining (NHEJ), leading to increased genomic instability and cell death.[2][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WERNER SYNDROME HELICASE HAS A CRITICAL ROLE IN DNA DAMAGE RESPONSES IN THE ABSENCE OF A FUNCTIONAL FANCONI ANEMIA PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WRN-targeted therapy using inhibitors NSC 19630 and this compound induce apoptosis in HTLV-1-transformed adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting an Achilles’ heel of cancer with a WRN helicase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
NSC 617145: A Targeted Approach to Inducing DNA Double-Strand Breaks in Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
NSC 617145 is a potent and selective small molecule inhibitor of Werner syndrome helicase (WRN), a key enzyme involved in DNA repair and maintenance of genomic stability. This technical guide provides a comprehensive overview of the mechanism by which this compound induces DNA double-strand breaks (DSBs), particularly in cancer cells with specific DNA repair deficiencies. Through the inhibition of WRN's helicase activity, this compound leads to the stalling of replication forks, the accumulation of DNA damage, and the activation of downstream DNA damage response (DDR) pathways. This document details the synergistic effects of this compound with DNA cross-linking agents, summarizes key quantitative data from seminal studies, provides detailed experimental protocols for assessing its activity, and presents visual representations of the underlying molecular pathways and experimental workflows.
Introduction to this compound and the Werner Syndrome Helicase (WRN)
Werner syndrome (WS) is a rare autosomal recessive disorder characterized by premature aging and a predisposition to cancer.[1][2] It is caused by mutations in the WRN gene, which encodes a RecQ helicase.[1][2] The WRN protein possesses both 3' to 5' DNA helicase and exonuclease activities and plays a critical role in various DNA metabolic processes, including DNA replication, repair, and telomere maintenance.[1][2] Due to its central role in maintaining genomic integrity, WRN is a compelling target for cancer therapy. Many cancer cells exhibit deficiencies in other DNA repair pathways, rendering them more reliant on WRN for survival.
This compound has been identified as a selective inhibitor of the WRN helicase, with an IC50 value of approximately 230-250 nM.[2][3] It demonstrates selectivity for WRN over other helicases such as BLM, FANCJ, ChlR1, RecQ, and UvrD.[2] By inhibiting the helicase function of WRN, this compound disrupts the resolution of DNA structures that arise during replication and repair, leading to the formation of toxic DNA lesions, most notably DSBs.
Core Mechanism: Induction of DNA Double-Strand Breaks
The primary mechanism by which this compound exerts its cytotoxic effects is through the induction of DNA double-strand breaks.[4] This process is particularly pronounced when cancer cells are co-treated with DNA damaging agents that create interstrand cross-links (ICLs), such as mitomycin C (MMC).[4]
Synergistic Effect with Interstrand Cross-linking Agents
In cells deficient in the Fanconi Anemia (FA) pathway, a major pathway for ICL repair, the inhibition of WRN by this compound leads to a synergistic increase in DSBs and chromosomal abnormalities.[4] When the FA pathway is compromised, cells become more dependent on WRN for the processing of ICL-induced DNA damage.[4] Inhibition of WRN in this context leads to the collapse of replication forks stalled at ICLs, resulting in the formation of DSBs.[4]
Activation of the DNA Damage Response
The accumulation of DSBs triggers a robust DNA damage response (DDR). Key proteins involved in this response are activated, including Ataxia Telangiectasia Mutated (ATM) and the DNA-dependent protein kinase, catalytic subunit (DNA-PKcs).[4] The phosphorylation of H2AX to form γ-H2AX is a well-established marker of DSBs, and treatment with this compound, particularly in combination with MMC in FA-deficient cells, leads to a significant increase in γ-H2AX foci.[4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on DNA double-strand breaks and associated cellular responses.
| Cell Line | Treatment | % Proliferation Inhibition | Citation |
| HeLa | 1.5 µM this compound | ~98% | [2] |
| FA-D2-/- | 0.125 µM this compound + 9.4 nM MMC | ~45% | [1] |
| FA-D2+/+ | 0.125 µM this compound + 9.4 nM MMC | ~10% | [1] |
Table 1: Effect of this compound on Cell Proliferation. This table illustrates the potent anti-proliferative effect of this compound, especially in combination with MMC in FA-deficient cells.
| Cell Line | Treatment | Fold Increase in γ-H2AX Foci | Citation |
| HeLa | 0.25 µM this compound | ~18-fold | [2] |
Table 2: Induction of γ-H2AX Foci by this compound. This table highlights the significant increase in a key DSB marker upon treatment with this compound.
| Cell Line | Treatment | Observation | Citation |
| FA-D2-/- | 0.125 µM this compound + 9.4 nM MMC | Robust ATM activation (pATM Ser1981) | [1] |
| FA-D2-/- | 0.125 µM this compound + 9.4 nM MMC | Increased DNA-PKcs pS2056 foci | [1][2] |
| FA-D2-/- | 0.125 µM this compound + 9.4 nM MMC | ~90% of cells positive for Rad51 foci | [2] |
| FA-D2+/+ | 0.125 µM this compound + 9.4 nM MMC | Similar Rad51 foci to DMSO-treated cells (~50%) | [2] |
Table 3: Activation of DNA Damage Response Pathways. This table summarizes the activation of key DDR proteins and the formation of repair foci in response to this compound and MMC treatment in FA-deficient cells.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effect on DNA double-strand breaks.
Western Blotting for DNA Damage Response Proteins
This protocol is for the detection of total and phosphorylated forms of DDR proteins such as ATM.
-
Cell Lysis:
-
Treat cells with this compound and/or MMC for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-pATM Ser1981, anti-ATM) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) detection kit and image the blot.[1]
-
Immunofluorescence for γ-H2AX and Rad51 Foci
This protocol details the visualization and quantification of DNA repair foci.
-
Cell Seeding and Treatment:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with this compound and/or MMC for the indicated duration.
-
-
Fixation and Permeabilization:
-
Blocking and Staining:
-
Block with 5% BSA in PBS for 1 hour at room temperature.[6]
-
Incubate with primary antibodies (e.g., anti-γ-H2AX, anti-Rad51) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount coverslips on slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Acquire images using a fluorescence microscope.
-
-
Quantification:
Visualizing the Molecular Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. WERNER SYNDROME HELICASE HAS A CRITICAL ROLE IN DNA DAMAGE RESPONSES IN THE ABSENCE OF A FUNCTIONAL FANCONI ANEMIA PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WRN-targeted therapy using inhibitors NSC 19630 and this compound induce apoptosis in HTLV-1-transformed adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WRN helicase safeguards deprotected replication forks in BRCA2-mutated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software | Semantic Scholar [semanticscholar.org]
NSC 617145: A Technical Guide to its Apoptosis-Inducing Pathway
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the molecular mechanisms underlying the apoptosis induced by NSC 617145, a selective small molecule inhibitor of Werner Syndrome (WRN) helicase. The information presented herein is intended to serve as a detailed resource, summarizing key quantitative data, experimental methodologies, and the core signaling cascade from initial drug-target interaction to the execution of programmed cell death.
Core Mechanism of Action: Targeting the WRN Helicase
This compound is a selective inhibitor of the Werner Syndrome (WRN) ATP-dependent helicase, a protein critical for maintaining genomic stability through its roles in DNA replication, recombination, and repair.[1][2] The compound specifically inhibits the helicase and ATPase activities of WRN, with minimal effect on its exonuclease function or the activity of other DNA helicases such as BLM, FANCJ, and RECQ1.[3][4][5]
The primary mechanism of this compound is the induction of toxic DNA lesions.[3][4] By inhibiting WRN's helicase activity, the compound leads to the accumulation of stalled replication forks and unresolved recombination intermediates.[1][3] This results in the formation of DNA double-strand breaks (DSBs), a severe form of DNA damage that, if left unresolved, triggers apoptotic pathways.[3][4][5] The induction of apoptosis and the antiproliferative effects of this compound are strictly WRN-dependent; cells depleted of WRN protein are resistant to the compound.[3][4]
Furthermore, this compound treatment causes the WRN protein to become entrapped on chromatin in a dose-dependent manner.[3][4][6] This "poisoned" WRN is subsequently targeted for degradation through a proteasome-mediated pathway.[3][4][5]
The this compound-Induced Apoptosis Signaling Pathway
The apoptotic cascade initiated by this compound begins with the inhibition of WRN helicase and culminates in programmed cell death. The key events in this pathway are the generation of DSBs and the subsequent activation of the DNA Damage Response (DDR). While direct evidence on the downstream Bcl-2 family modulation by this compound is limited, studies on the structurally and functionally related WRN inhibitor NSC 19630 show a clear link to the mitochondrial pathway, involving the downregulation of anti-apoptotic factor Bcl-2 and activation of caspase-3.[1][2]
References
- 1. WRN-targeted therapy using inhibitors NSC 19630 and this compound induce apoptosis in HTLV-1-transformed adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WRN-targeted therapy using inhibitors NSC 19630 and this compound induce apoptosis in HTLV-1-transformed adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WERNER SYNDROME HELICASE HAS A CRITICAL ROLE IN DNA DAMAGE RESPONSES IN THE ABSENCE OF A FUNCTIONAL FANCONI ANEMIA PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Unraveling the Mechanism of NSC 617145: A Technical Guide to its Role in Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC 617145 is a small molecule inhibitor targeting the Werner syndrome helicase (WRN), a key enzyme involved in DNA repair and maintenance of genomic stability.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a specific focus on its ability to induce cell cycle arrest. It has been demonstrated that this compound can inhibit the proliferation of various cancer cell lines and induce apoptosis, particularly when used in combination with DNA cross-linking agents like Mitomycin C (MMC). This document summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and visualizes the involved signaling pathways to offer a comprehensive resource for researchers in oncology and drug development.
Introduction
Werner syndrome (WS) is a rare autosomal recessive disorder characterized by premature aging and a predisposition to cancer, caused by mutations in the WRN gene.[2] The WRN protein is a RecQ helicase that plays a critical role in several DNA metabolic pathways, including replication, repair, and recombination.[2][3] Its helicase and exonuclease activities are crucial for resolving complex DNA structures that can arise during these processes. The dependence of certain cancer cells on specific DNA repair pathways, a concept known as synthetic lethality, has positioned WRN as an attractive target for cancer therapy. This compound has emerged as a selective inhibitor of the WRN helicase's ATPase activity.[1][2]
Mechanism of Action of this compound
This compound functions as a selective inhibitor of the Werner syndrome helicase (WRN).[1] Its primary mechanism involves the inhibition of the ATPase activity of WRN, which is essential for its helicase function.[2] This inhibition leads to the accumulation of DNA damage and chromosomal abnormalities, ultimately triggering cell cycle arrest and apoptosis.[1][2]
The effects of this compound are particularly pronounced in cancer cells with deficiencies in other DNA repair pathways, such as those with mutations in the Fanconi Anemia (FA) pathway.[2][4] In these contexts, this compound acts synergistically with DNA cross-linking agents like Mitomycin C (MMC) to induce double-strand breaks (DSBs).[2][5] This leads to the activation of the Ataxia-Telangiectasia Mutated (ATM) kinase and an increase in DNA-PKcs pS2056 foci, suggesting a shift towards the error-prone non-homologous end-joining (NHEJ) pathway for DNA repair.[2][5]
Studies have shown that treatment with this compound can lead to an S-phase cell cycle arrest.[6][7] This is consistent with the role of WRN helicase in resolving stalled replication forks.[2] Inhibition of WRN by this compound likely leads to the accumulation of unresolved replication intermediates, triggering a DNA damage response and halting cell cycle progression to allow for repair or, if the damage is too severe, to initiate apoptosis.[2][6]
Quantitative Data on this compound Activity
The following tables summarize the quantitative data regarding the inhibitory activity of this compound and its effects on cell proliferation.
| Parameter | Value | Reference |
| WRN Helicase IC50 | 230 nM | [2] |
| WRN Helicase IC50 | 250 nM |
Table 1: In Vitro Inhibitory Concentration of this compound against WRN Helicase.
| Cell Line | Treatment | Effect | Concentration | Reference |
| HeLa | This compound | 98% proliferation inhibition | 0.75 - 3 µM | [1] |
| U2OS | This compound | 80% proliferation inhibition | 1.5 µM | [2] |
| FA-D2-/- | This compound + Mitomycin C (9.4 nM) | 45% reduction in proliferation | 0.125 µM | [3] |
| FA-D2+/+ | This compound + Mitomycin C (9.4 nM) | 10% reduction in proliferation | 0.125 µM | [3] |
| C91PL (HTLV-1 transformed) | This compound | IC50 = 0.13 ± 0.047 µM (apoptosis) | - | [6] |
| Normal PBMCs | This compound | IC50 = 0.32 ± 0.013 µM (apoptosis) | - | [6] |
Table 2: Cellular Effects of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound-induced cell cycle arrest and a typical experimental workflow for its investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WERNER SYNDROME HELICASE HAS A CRITICAL ROLE IN DNA DAMAGE RESPONSES IN THE ABSENCE OF A FUNCTIONAL FANCONI ANEMIA PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting an Achilles’ heel of cancer with a WRN helicase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. WRN-targeted therapy using inhibitors NSC 19630 and this compound induce apoptosis in HTLV-1-transformed adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WRN-targeted therapy using inhibitors NSC 19630 and this compound induce apoptosis in HTLV-1-transformed adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to NSC 617145: A Targeted Approach for Fanconi Anemia-Deficient Cancers
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of the small molecule inhibitor NSC 617145, detailing its mechanism of action and its specific synthetic lethal interaction with the Fanconi Anemia (FA) DNA repair pathway. It is intended to serve as a resource for researchers exploring novel therapeutic strategies for cancers with FA pathway deficiencies.
Introduction to the Fanconi Anemia Pathway
The Fanconi Anemia (FA) pathway is a critical DNA damage repair network essential for maintaining genomic stability. Its primary function is to resolve DNA interstrand cross-links (ICLs), which are highly cytotoxic lesions that block DNA replication and transcription.[1][2][3] The pathway integrates multiple DNA repair processes, including nucleotide excision repair, translesion synthesis, and homologous recombination (HR).[1] A central event in the activation of the FA pathway is the monoubiquitination of the FANCD2-FANCI protein complex, which is orchestrated by an E3 ubiquitin ligase core complex.[4][5] Genetic inactivation of FA pathway components leads to the rare genetic disorder Fanconi anemia, characterized by bone marrow failure and a high predisposition to cancer.[1] However, defects in this pathway are also found in various sporadic cancers, making it an attractive target for therapeutic intervention.[2][3]
This compound: A Selective Werner Syndrome Helicase (WRN) Inhibitor
This compound is a small molecule identified as a potent and selective inhibitor of the Werner syndrome (WRN) helicase, a member of the RecQ family of DNA helicases.[6][7] WRN helicase plays a crucial role in DNA replication, repair, and maintenance of genomic integrity.[8][9] Inhibition of its helicase activity by this compound interferes with normal DNA metabolism, leading to the accumulation of DNA double-strand breaks (DSBs) and the induction of apoptosis, particularly in rapidly dividing cells.[7]
Mechanism of Action
This compound specifically inhibits the ATP-dependent DNA unwinding activity of the WRN helicase.[6] It also inhibits the associated ATPase activity but does not affect the exonuclease function of the WRN protein.[7] In cellular models, treatment with this compound leads to an accumulation of stalled replication forks, marked by an increase in PCNA foci, and triggers a DNA damage response, evidenced by the formation of γ-H2AX foci (a marker of DSBs).[7] Furthermore, the compound induces the binding of the WRN protein to chromatin, followed by its proteasome-mediated degradation.[6][7]
The Synthetic Lethal Interaction of this compound in FA-Deficient Cells
The therapeutic potential of this compound is most pronounced in the context of FA pathway deficiency. A synthetic lethal approach is achieved by combining WRN inhibition with a defective FA pathway, leading to selective killing of cancer cells.
In FA-deficient cells, the primary HR-mediated pathway for ICL repair is compromised. These cells rely on alternative, often error-prone, repair mechanisms for survival. WRN helicase function becomes critical in these cells to process DNA structures that arise at stalled replication forks following ICL damage.[8][10]
When FA-deficient cells (e.g., FA-D2-/-) are co-treated with an ICL-inducing agent like Mitomycin C (MMC) and this compound, the result is a synergistic increase in cytotoxicity.[7][10][11] This is because the inhibition of WRN prevents the processing of recombination intermediates that accumulate due to the faulty FA pathway.[7][11] The unresolved DNA damage leads to a massive accumulation of DSBs, which then forces the cell to rely on the error-prone Non-Homologous End Joining (NHEJ) pathway for repair.[8][9][12] This is evidenced by the enhanced accumulation of DNA-PKcs pS2056 foci, a key marker for NHEJ activation.[7][8][10] The reliance on NHEJ in this context results in profound chromosomal instability and, ultimately, cell death.[7][8]
Figure 1: Simplified overview of the Fanconi Anemia (FA) DNA repair pathway.
Figure 2: Mechanism of this compound-induced synthetic lethality in FA-deficient cells.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC₅₀ Value | Reference(s) |
|---|---|---|---|
| WRN Helicase | Helicase Activity | 230 nM | [6] |
| WRN Helicase | Helicase Activity | 250 nM | [13] |
| WRN ATPase | ATPase Activity | Dose-dependent inhibition | [7] |
| WRN Exonuclease | Exonuclease Activity | No detectable effect |[7] |
Table 2: Helicase Selectivity Profile of this compound
| Helicase | Concentration Tested | % Inhibition | Reference(s) |
|---|---|---|---|
| BLM | 5 µM | Not significant | [7] |
| FANCJ | 5 µM | Not significant | [7] |
| ChlR1 | 5 µM | Not significant | [7] |
| RecQ | 5 µM | Not significant | [7] |
| UvrD | 5 µM | Not significant | [7] |
| RECQ1 | 5 µM | ~7% |[7] |
Table 3: Effective Concentrations in Cellular Assays
| Cell Line Type | Agent(s) | Concentration(s) | Observed Effect | Reference(s) |
|---|---|---|---|---|
| HeLa | This compound | 0.75 - 3 µM | Inhibition of proliferation | [6] |
| HeLa | This compound | 0.25 µM | 18-fold increase in γ-H2AX foci | [7] |
| FA-D2-/- | This compound + MMC | 0.125 µM + 9.4 nM | Synergistic inhibition of proliferation; DSB accumulation | [6][8] |
| FA-A-/- | this compound + MMC | 0.75 µM + 9.4 nM | Synergistic inhibition of proliferation |[8] |
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the literature on this compound. Researchers should optimize these protocols for their specific experimental systems.
WRN Helicase Inhibition Assay (Radiometric)
-
Reaction Mixture: Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 4 mM MgCl₂, 5 mM DTT, 0.1 mg/mL BSA).
-
Substrate: Use a forked DNA duplex substrate radiolabeled at the 5' end with ³²P.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the reaction should be kept constant (e.g., <2%).
-
Reaction: Incubate purified recombinant WRN protein with varying concentrations of this compound in the reaction buffer for 10 minutes at room temperature.
-
Initiation: Start the helicase reaction by adding the ³²P-labeled DNA substrate and ATP (e.g., 2 mM final concentration). Incubate for 15-30 minutes at 37°C.
-
Termination: Stop the reaction by adding a stop buffer containing EDTA, SDS, and loading dye.
-
Analysis: Resolve the displaced single-stranded DNA from the duplex substrate using non-denaturing polyacrylamide gel electrophoresis (PAGE).
-
Quantification: Dry the gel and expose it to a phosphor screen. Quantify the bands corresponding to the unwound and duplex DNA using a phosphorimager. Calculate the percentage of inhibition relative to the DMSO control. The IC₅₀ is determined by plotting inhibition versus inhibitor concentration.
Cell Proliferation Assay (WST-1 or similar)
-
Cell Seeding: Seed cells (e.g., FA-D2-/- and FA-D2+/+ control cells) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with serial dilutions of this compound, Mitomycin C, or a combination of both. Include a DMSO-treated control group.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) under standard cell culture conditions.
-
Reagent Addition: Add WST-1 reagent (or similar metabolic assay reagent like MTT or XTT) to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours until a color change is visible.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell proliferation relative to the DMSO-treated control cells after background subtraction.
Immunofluorescence for DNA Damage Foci (e.g., γ-H2AX, DNA-PKcs)
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat cells with this compound and/or MMC for the desired time (e.g., 2-24 hours).
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with a suitable blocking buffer (e.g., 5% BSA in PBST) for 1 hour.
-
Primary Antibody: Incubate with the primary antibody (e.g., anti-γ-H2AX or anti-phospho-DNA-PKcs pS2056) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash three times with PBST. Stain nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Acquire images using a fluorescence or confocal microscope.
-
Analysis: Quantify the number of foci per nucleus using imaging software (e.g., ImageJ). A cell is typically considered positive if it contains >10-15 foci.
Figure 3: Experimental workflow to assess the synergy of this compound and MMC.
Conclusion and Future Directions
This compound is a valuable chemical probe for studying the function of WRN helicase and a promising lead compound for targeted cancer therapy. Its ability to induce a synthetic lethal phenotype in FA-deficient cells highlights a key vulnerability that can be exploited for therapeutic gain.[8][9] The synergistic effect with DNA cross-linking agents like MMC suggests that WRN inhibition could be used to sensitize resistant tumors to conventional chemotherapies.[10][11]
Future research should focus on optimizing the pharmacological properties of this compound to improve its potency, selectivity, and in vivo efficacy. Further investigation into the precise molecular interactions between the inhibited WRN protein, DNA repair complexes, and chromatin is necessary to fully elucidate its mechanism of action. Ultimately, the development of WRN inhibitors like this compound could provide a new therapeutic avenue for treating a range of cancers characterized by deficiencies in the Fanconi Anemia pathway and other related DNA damage response networks.
References
- 1. Inhibitors of the Fanconi anaemia pathway as potential antitumour agents for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the Fanconi anaemia pathway as potential antitumour agents for ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. WERNER SYNDROME HELICASE HAS A CRITICAL ROLE IN DNA DAMAGE RESPONSES IN THE ABSENCE OF A FUNCTIONAL FANCONI ANEMIA PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeting an Achilles’ heel of cancer with a WRN helicase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
- 11. Werner syndrome helicase has a critical role in DNA damage responses in the absence of a functional fanconi anemia pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. rndsystems.com [rndsystems.com]
An In-depth Technical Guide to the Synthetic Lethality of NSC 617145 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NSC 617145 is a selective small molecule inhibitor of the Werner syndrome (WRN) helicase, a key enzyme involved in DNA repair and maintenance of genomic stability. This document provides a comprehensive technical overview of the mechanism of action of this compound, with a particular focus on its induction of synthetic lethality in cancer cells harboring deficiencies in the Fanconi Anemia (FA) pathway. By inhibiting the helicase and ATPase activities of WRN, this compound disrupts the repair of DNA interstrand cross-links (ICLs). In cancer cells with a compromised FA pathway, this disruption leads to an accumulation of catastrophic DNA double-strand breaks (DSBs), chromosomal instability, and ultimately, apoptotic cell death. This synthetic lethal approach, particularly in combination with DNA cross-linking agents like Mitomycin C (MMC), presents a promising therapeutic strategy for targeting FA-deficient tumors.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of the WRN helicase, with a reported half-maximal inhibitory concentration (IC50) of approximately 230 nM against its helicase activity.[1][2] It specifically targets the helicase and ATPase functions of the WRN protein, while not affecting its exonuclease activity.[1] The primary mechanism through which this compound exerts its anti-cancer effects is by inducing synthetic lethality in the context of specific DNA repair deficiencies.
Synthetic Lethality in Fanconi Anemia Deficient Cells
The Fanconi Anemia (FA) pathway is a critical DNA repair pathway responsible for the recognition and repair of DNA interstrand cross-links (ICLs), which are highly cytotoxic lesions that block DNA replication and transcription.[1] The WRN helicase plays a crucial, albeit partially redundant, role in this process, particularly in the resolution of ICL-induced stalled replication forks.[3][4]
In cancer cells with a functional FA pathway, the inhibition of WRN by this compound can be compensated for. However, in FA-deficient cancer cells (e.g., those with mutations in FANCA or FANCD2), the simultaneous loss of both WRN helicase function and a functional FA pathway creates a synthetic lethal vulnerability.[1][2] When these cells are challenged with a DNA cross-linking agent such as Mitomycin C (MMC), the ICLs cannot be efficiently repaired. This leads to a cascade of downstream events including:
-
Accumulation of DNA Double-Strand Breaks (DSBs): The inability to resolve ICLs results in the collapse of replication forks and the formation of DSBs.[1][5]
-
Chromosomal Instability: The accumulation of unrepaired DSBs leads to significant chromosomal aberrations.[1][5]
-
Activation of Apoptosis: The overwhelming DNA damage triggers programmed cell death.[1]
This synergistic effect between this compound and MMC is highly specific to FA-deficient cells, highlighting the targeted nature of this therapeutic approach.[1]
Quantitative Data Presentation
The following tables summarize the key quantitative data regarding the efficacy and cellular effects of this compound.
| Parameter | Value | Assay/System | Reference |
| IC50 vs. WRN Helicase | 230 nM | In vitro helicase assay | [1][2] |
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 1.5 (98% inhibition) | [2] |
| U2OS | Osteosarcoma | ~1.5 (80% inhibition after 2 days) | [1] |
| HCT116 p53+/+ | Colorectal Carcinoma | Sensitive (concentration not specified) | [1] |
| HCT116 p53-/- | Colorectal Carcinoma | 2-fold more resistant than p53+/+ | [1] |
| ATL-43T | Adult T-cell Leukemia | ~2 | [6] |
| ATL-55T | Adult T-cell Leukemia | ~2 | [6] |
| C91PL | Adult T-cell Leukemia | ~0.2 | [6] |
| ED | Adult T-cell Leukemia | ~2 | [6] |
| LMY1 | Adult T-cell Leukemia | ~2 | [6] |
| MT-4 | Adult T-cell Leukemia | ~0.2 | [6] |
Table 2: Antiproliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Treatment | Effect | Reference |
| FA-D2-/- | This compound (0.125 µM) + MMC (9.4 nM) | 45% reduction in proliferation | [1][2] |
| FA-D2+/+ | This compound (0.125 µM) + MMC (9.4 nM) | 10% reduction in proliferation | [1][2] |
| FA-A-/- | This compound (0.125 µM) + MMC (9.4 nM) | 60% reduction in proliferation | [3] |
| FA-A+/+ | This compound (0.125 µM) + MMC (9.4 nM) | 10% reduction in proliferation | [3] |
| HeLa | This compound (0.5 µM) + MMC (9.4 nM) | 45% reduction in proliferation | [1][2] |
Table 3: Synergistic Effect of this compound and Mitomycin C (MMC) on Cell Proliferation
| Cell Line | Treatment | Metric | Result | Reference |
| HeLa | This compound (0.25 µM) | γ-H2AX foci | ~18-fold increase | [2] |
| HeLa | This compound (0.25 µM) | 53BP1 foci | 3.5-fold increase | [2] |
| HeLa | This compound (0.25 µM) | PCNA foci | ~22-fold increase | [1][2] |
| FA-D2-/- | This compound (0.125 µM) + MMC (9.4 nM) | Cells with >15 γ-H2AX foci | 80% | [1][2] |
| FA-D2+/+ | This compound (0.125 µM) + MMC (9.4 nM) | Cells with >15 γ-H2AX foci | 30% | [1][2] |
| FA-D2-/- | This compound (0.125 µM) + MMC (9.4 nM) | Rad51 foci positive cells | 90% | [1][2] |
| FA-D2+/+ | This compound (0.125 µM) + MMC (9.4 nM) | Rad51 foci positive cells | ~50% | [1][2] |
Table 4: Induction of DNA Damage Markers by this compound
| Cell Line | Treatment | Effect | Reference |
| HeLa | This compound (1.5 µM) | 4-fold increase in apoptosis | [1] |
Table 5: Induction of Apoptosis by this compound
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the synthetic lethal effects of this compound.
Cell Proliferation (WST-1) Assay
This assay is used to assess the effect of this compound, alone or in combination with other agents, on the proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., FA-deficient and proficient isogenic pairs)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Mitomycin C (MMC) (stock solution in sterile water or PBS)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound and/or MMC in culture medium. For single-agent treatments, replace the medium with 100 µL of medium containing the desired concentration of the drug. For combination treatments, add the drugs simultaneously. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 650 nm.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle-treated control cells. Plot dose-response curves and calculate IC50 values using appropriate software.
Immunofluorescence for γ-H2AX and Rad51 Foci
This method is used to visualize and quantify DNA double-strand breaks (γ-H2AX foci) and homologous recombination activity (Rad51 foci).
Materials:
-
Cells grown on coverslips or in chamber slides
-
This compound and/or MMC
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (anti-γ-H2AX, anti-Rad51)
-
Fluorescently-labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound and/or MMC for the desired time.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number of foci per cell using image analysis software (e.g., ImageJ/Fiji).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Collection: Collect both adherent and floating cells from the culture dish.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced Synthetic Lethality
Caption: Signaling pathway of this compound-induced synthetic lethality.
Experimental Workflow for Assessing Synthetic Lethality
Caption: Experimental workflow for assessing the synthetic lethality of this compound.
Logical Relationship of Synthetic Lethality
Caption: Logical relationship of synthetic lethality with this compound.
Conclusion
This compound represents a promising targeted therapeutic agent that exploits the principle of synthetic lethality. Its ability to selectively eliminate cancer cells with deficiencies in the Fanconi Anemia pathway, particularly in combination with DNA cross-linking agents, offers a potential new avenue for the treatment of a subset of tumors that are otherwise difficult to treat. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound as a novel anti-cancer agent. Further research is warranted to identify additional cancer types with vulnerabilities to WRN inhibition and to explore other potential synergistic drug combinations.
References
- 1. WERNER SYNDROME HELICASE HAS A CRITICAL ROLE IN DNA DAMAGE RESPONSES IN THE ABSENCE OF A FUNCTIONAL FANCONI ANEMIA PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. High levels of RAD51 perturb DNA replication elongation and cause unscheduled origin firing due to impaired CHK1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Werner syndrome helicase has a critical role in DNA damage responses in the absence of a functional fanconi anemia pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a high-throughput γ-H2AX assay based on imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
NSC 617145: A Potent Tool for Interrogating DNA Repair Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 617145 has emerged as a critical small molecule inhibitor for studying the intricate processes of DNA repair. Identified as a selective inhibitor of Werner syndrome helicase (WRN), a key enzyme involved in maintaining genomic stability, this compound provides a unique opportunity to probe the vulnerabilities of cancer cells with specific DNA repair defects.[1][2][3][4][5][6] This technical guide offers a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Core Mechanism of Action
This compound selectively inhibits the helicase and ATPase activities of the WRN protein.[1][2][3] This inhibition leads to the accumulation of unresolved DNA replication and recombination intermediates, ultimately causing double-strand breaks (DSBs) and triggering cell cycle arrest and apoptosis.[1][2][7] The compound has demonstrated specificity for WRN over other helicases such as BLM, FANCJ, ChlR1, RecQ, and UvrD.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay | IC50 Value | Reference |
| WRN Helicase | Helicase Activity Assay | 230 nM | [1][2][3] |
| WRN Helicase | Helicase Activity Assay | 250 nM | [5] |
| WRN ATPase | ATPase Activity Assay | Dose-dependent inhibition | [1][2] |
Table 2: Cellular Effects of this compound
| Cell Line | Treatment | Effect | Quantitative Measurement | Reference |
| HeLa | 1.5 μM this compound | Inhibition of proliferation | 98% inhibition after 3 days | [1] |
| HeLa | 0.25 μM this compound | Induction of γ-H2AX foci (DSB marker) | ~18-fold increase | [2] |
| HeLa | 0.25 μM this compound | Induction of 53BP1 foci (DSB marker) | 3.5-fold increase | [1][2] |
| HeLa | 0.25 μM this compound | Induction of PCNA foci (stalled replication) | ~22-fold increase | [1][2] |
| FA-D2-/- | 0.125 μM this compound + 9.4 nM MMC | Synergistic inhibition of proliferation | 45% reduction | [1][2] |
| FA-D2+/+ | 0.125 μM this compound + 9.4 nM MMC | Minimal inhibition of proliferation | 10% reduction | [1][2] |
| FA-D2-/- | 0.125 μM this compound + 9.4 nM MMC | Induction of γ-H2AX foci | 80% of cells with >15 foci | [1][2] |
| FA-D2+/+ | 0.125 μM this compound + 9.4 nM MMC | Induction of γ-H2AX foci | 30% of cells with >15 foci | [1][2] |
| HCT116 p53+/+ | 1.5 μM this compound | Sensitivity to inhibition | More sensitive | [1][2] |
| HCT116 p53-/- | 1.5 μM this compound | Sensitivity to inhibition | 2-fold more resistant | [1][2] |
| Adult T-cell Leukemia (ATL) cell lines | 0.02 - 2 μM this compound | Inhibition of cellular growth | IC50 values ranging from 0.099 to 0.29 μM | [7] |
Signaling Pathways and Mechanisms
This compound's inhibition of WRN helicase has profound effects on DNA repair, particularly in cells with pre-existing defects in the Fanconi Anemia (FA) pathway. In FA-deficient cells, the inhibition of WRN leads to a shift in the repair of interstrand crosslinks (ICLs) from the high-fidelity homologous recombination (HR) pathway to the error-prone non-homologous end joining (NHEJ) pathway. This results in increased genomic instability and cell death.
Caption: Signaling pathway of this compound in FA-deficient cells.
Experimental Workflows
The study of this compound involves a variety of in vitro and cell-based assays to characterize its effects on WRN activity and cellular DNA repair processes.
Caption: General experimental workflow for this compound studies.
Detailed Experimental Protocols
WRN Helicase Inhibition Assay
This assay measures the ability of this compound to inhibit the DNA unwinding activity of the WRN protein.
-
Materials: Purified recombinant WRN protein, forked duplex DNA substrate radiolabeled (e.g., with ³²P), reaction buffer (e.g., 40 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 5 mM DTT, 100 µg/mL BSA), ATP, this compound, stop buffer (e.g., 20 mM EDTA, 0.5% SDS, 0.1% bromophenol blue, 0.1% xylene cyanol, 25% glycerol).
-
Procedure:
-
Incubate varying concentrations of this compound with WRN protein in the reaction buffer on ice.
-
Initiate the reaction by adding the radiolabeled forked duplex DNA substrate and ATP.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Terminate the reaction by adding the stop buffer.
-
Resolve the reaction products (unwound single-stranded DNA and duplex DNA) on a non-denaturing polyacrylamide gel.
-
Visualize the radiolabeled DNA using autoradiography and quantify the percentage of unwound substrate.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay (WST-1 or XTT)
This assay determines the effect of this compound on the proliferation of cancer cell lines.
-
Materials: Cancer cell lines (e.g., HeLa, FA-D2-/-), complete culture medium, 96-well plates, this compound, Mitomycin C (for synergy studies), WST-1 or XTT reagent, microplate reader.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound, alone or in combination with other agents like MMC. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add the WST-1 or XTT reagent to each well and incubate for 1-4 hours, allowing for the conversion of the reagent to a colored formazan (B1609692) product by metabolically active cells.
-
Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control cells.
-
Immunofluorescence Staining for DNA Damage Foci
This method visualizes the formation of nuclear foci of DNA damage response proteins, such as γ-H2AX and 53BP1, following treatment with this compound.
-
Materials: Cells grown on coverslips, this compound, paraformaldehyde (PFA) for fixation, Triton X-100 for permeabilization, blocking solution (e.g., BSA in PBS), primary antibodies (e.g., anti-γ-H2AX, anti-53BP1), fluorescently labeled secondary antibodies, DAPI for nuclear counterstaining, mounting medium, fluorescence microscope.
-
Procedure:
-
Treat cells grown on coverslips with this compound for the desired time.
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block non-specific antibody binding with a blocking solution.
-
Incubate the cells with the primary antibody at the recommended dilution.
-
Wash the cells and incubate with the appropriate fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the number of foci per cell using image analysis software.
-
Chromatin Fractionation and Western Blotting
This protocol is used to assess the recruitment of proteins, such as WRN, to chromatin following this compound treatment.[1]
-
Materials: Treated and untreated cells, subcellular fractionation buffers, protease and phosphatase inhibitors, SDS-PAGE gels, transfer apparatus, PVDF membranes, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., anti-WRN, anti-Histone H3 as a chromatin marker, anti-TopoI as a soluble nuclear marker), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.
-
Procedure:
-
Harvest cells and perform subcellular fractionation to separate cytoplasmic, nuclear soluble, and chromatin-bound protein fractions.
-
Determine the protein concentration of each fraction.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the protein of interest.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Use histone H3 as a loading control for the chromatin fraction and TopoI for the soluble nuclear fraction.
-
Conclusion
This compound is a powerful and selective inhibitor of WRN helicase, making it an invaluable tool for dissecting the complexities of DNA repair pathways. Its ability to induce synthetic lethality in the context of specific DNA repair deficiencies, such as those in the Fanconi Anemia pathway, highlights its potential for the development of targeted cancer therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies of genomic instability and cancer biology.
References
- 1. WERNER SYNDROME HELICASE HAS A CRITICAL ROLE IN DNA DAMAGE RESPONSES IN THE ABSENCE OF A FUNCTIONAL FANCONI ANEMIA PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | DNA, RNA and Protein Synthesis | Tocris Bioscience [tocris.com]
- 6. Werner syndrome helicase has a critical role in DNA damage responses in the absence of a functional fanconi anemia pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WRN-targeted therapy using inhibitors NSC 19630 and this compound induce apoptosis in HTLV-1-transformed adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NSC 617145 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of NSC 617145, a selective inhibitor of Werner syndrome helicase (WRN), in cancer cell culture. The protocols detailed below are based on established methodologies and published research findings, offering a guide for investigating the cellular effects of this compound.
Mechanism of Action
This compound is a small molecule that selectively inhibits the helicase activity of the WRN protein. The WRN helicase is a crucial enzyme involved in DNA repair and maintenance, particularly in the resolution of stalled replication forks and the repair of DNA interstrand cross-links (ICLs). By inhibiting WRN helicase, this compound induces the accumulation of DNA double-strand breaks (DSBs) and chromosomal abnormalities. This leads to the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][2][3] Notably, cancer cells with deficiencies in other DNA repair pathways, such as those with mutations in the Fanconi Anemia (FA) pathway or those with high microsatellite instability (MSI), exhibit heightened sensitivity to this compound.[1][4]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| C91PL | Adult T-cell Leukemia (ATL) | 0.13 ± 0.047 | - |
| Resting PBMCs | Normal Cells | 0.32 ± 0.013 | Compared to HTLV-1-transformed cell line |
| HeLa | Cervical Cancer | Not explicitly stated, but apoptosis was induced at 1.5 µM | Apoptosis induction was WRN-dependent |
| FA-D2 mutant cells | Fanconi Anemia | Not explicitly stated, but showed aberrant processing of DNA cross-links | Increased sensitivity to Mitomycin C |
| FANCD2-depleted, DNA-PKcs-deficient cells | - | ~0.001 | Significant inhibition of proliferation |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis and necrosis in cells treated with this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24-48 hours. Include a vehicle control (DMSO).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect cells by trypsinization, wash with PBS, and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
References
- 1. Targeting an Achilles’ heel of cancer with a WRN helicase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WRN-targeted therapy using inhibitors NSC 19630 and this compound induce apoptosis in HTLV-1-transformed adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WERNER SYNDROME HELICASE HAS A CRITICAL ROLE IN DNA DAMAGE RESPONSES IN THE ABSENCE OF A FUNCTIONAL FANCONI ANEMIA PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting an Achilles’ heel of cancer with a WRN helicase inhibitor | Scilit [scilit.com]
Application Notes and Protocols: NSC 617145 Treatment of HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of NSC 617145, a selective inhibitor of Werner syndrome (WRN) helicase, for inducing DNA damage and apoptosis in HeLa cells. The following protocols are based on established research findings and are intended to guide researchers in their experimental design.
Introduction
This compound is a potent small molecule inhibitor of the WRN helicase, an enzyme crucial for maintaining genomic stability through its roles in DNA repair and replication.[1][2] In cancer cells, including the p53-inactivated HeLa cell line, inhibition of WRN helicase by this compound leads to an accumulation of DNA double-strand breaks (DSBs), cell cycle arrest, and ultimately, apoptosis.[3][4] This makes this compound a valuable tool for studying DNA damage response pathways and a potential therapeutic agent.
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound required to elicit specific cellular responses in HeLa cells, as reported in the literature.
Table 1: Effective Concentrations of this compound on HeLa Cells
| Cellular Response | Effective Concentration | Duration of Treatment | Key Findings |
| Inhibition of Cell Proliferation | 0.75 - 3 µM | 24 - 72 hours | Maximal inhibition (98%) observed at the lowest concentration (0.75 µM).[5] |
| 1.5 µM | 3 days | Significant inhibition of cell proliferation.[3][4] | |
| Induction of Apoptosis | 1.5 µM | Not specified | 4-fold increase in apoptosis compared to DMSO-treated cells.[3][4] |
| 3 µM | Not specified | A structurally related WRN inhibitor, NSC 19630, showed a fivefold increase in apoptosis.[6] | |
| Induction of DNA Damage (γ-H2AX foci) | 0.25 µM | Not specified | Approximately 18-fold increase in γ-H2AX foci.[3][4] |
| Induction of DNA Damage (53BP1 foci) | 0.25 µM | Not specified | 3.5-fold increase in 53BP1 foci.[3][4] |
| S-Phase Cell Cycle Arrest | 1 µM | Not specified | Increased population of cells in the S-phase.[4] |
| WRN Protein Dynamics | 0.75 - 2.0 µM | 4 hours | Induces WRN binding to chromatin and subsequent proteasomal degradation.[3][4] |
Signaling Pathway
The mechanism of action of this compound in HeLa cells involves the inhibition of WRN helicase, leading to the accumulation of DNA damage and the activation of apoptotic pathways.
Caption: Signaling pathway of this compound in HeLa cells.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (WST-1 Assay)
This protocol is for determining the effect of this compound on the proliferation of HeLa cells.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and Penicillin/Streptomycin
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium. A final concentration range of 0.1 µM to 10 µM is recommended. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
After 24 hours, remove the medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).
-
At each time point, add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis in HeLa cells following treatment with this compound.
Materials:
-
HeLa cells
-
6-well plates
-
This compound
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed HeLa cells in 6-well plates at a density of 2 x 10^5 cells/well.
-
Incubate for 24 hours.
-
Treat the cells with the desired concentration of this compound (e.g., 1.5 µM) or DMSO for the specified duration (e.g., 48 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Immunofluorescence for DNA Damage Foci (γ-H2AX)
This protocol is for visualizing and quantifying DNA double-strand breaks in HeLa cells.
Materials:
-
HeLa cells grown on coverslips in 24-well plates
-
This compound
-
DMSO
-
4% Paraformaldehyde (PFA)
-
0.25% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)
-
Primary antibody against γ-H2AX
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Seed HeLa cells on coverslips in 24-well plates.
-
Treat cells with this compound (e.g., 0.25 µM) or DMSO for the desired time.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with the primary antibody against γ-H2AX overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the number of γ-H2AX foci per cell.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on HeLa cells.
References
- 1. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting an Achilles’ heel of cancer with a WRN helicase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. WERNER SYNDROME HELICASE HAS A CRITICAL ROLE IN DNA DAMAGE RESPONSES IN THE ABSENCE OF A FUNCTIONAL FANCONI ANEMIA PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of helicase activity by a small molecule impairs Werner syndrome helicase (WRN) function in the cellular response to DNA damage or replication stress - PMC [pmc.ncbi.nlm.nih.gov]
NSC 617145 Treatment for Apoptosis Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing NSC 617145, a potent Werner syndrome helicase (WRN) inhibitor, for the induction of apoptosis in cancer cell lines. The following protocols and data are curated from peer-reviewed studies to assist in the design and execution of apoptosis assays.
Mechanism of Action
This compound functions as a selective inhibitor of the WRN helicase, an enzyme critical for maintaining genomic stability through its roles in DNA replication and repair.[1][2] Inhibition of WRN helicase activity by this compound leads to the accumulation of DNA double-strand breaks and stalled replication forks.[3] This DNA damage triggers a cellular response that culminates in cell cycle arrest, primarily in the S-phase, and the initiation of the intrinsic apoptotic pathway.[1][3][4] Key events in this pathway include the disruption of the mitochondrial membrane potential, decreased expression of the anti-apoptotic protein Bcl-2, and the subsequent activation of caspase-3.[1][4]
Quantitative Data Summary
The following tables summarize the effective concentrations and treatment durations of this compound for inducing apoptosis and related cellular effects in various cancer cell lines.
Table 1: this compound Treatment Conditions for Apoptosis Induction
| Cell Line | Concentration | Treatment Duration | Apoptotic Effect | Reference |
| HTLV-1-transformed ATL cells | Not specified | 72 hours | Significant induction of apoptosis measured by Annexin V/PI staining. | [1] |
| LMY1 | 0.25 µM | 4 days | Significant reduction in cell number and high levels of cell death. | [1] |
| ATL-55T | Low concentrations | Not specified | High levels of cell death. | [1] |
| HeLa | 1.5 µM | 3 days | 4-fold increase in apoptosis compared to DMSO-treated cells. | [3] |
| HeLa | 0.25 µM | Not specified | 18-fold increase in γ-H2AX foci, a marker of DNA double-strand breaks. | [3] |
Table 2: IC50 Values for this compound
| Cell Line | IC50 Value | Assay | Reference |
| General | 230 nM | WRN helicase inhibition | [2] |
| General | 250 nM | WRN helicase inhibition | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound-induced apoptosis and a general workflow for an apoptosis assay using this compound.
References
- 1. WRN-targeted therapy using inhibitors NSC 19630 and this compound induce apoptosis in HTLV-1-transformed adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WERNER SYNDROME HELICASE HAS A CRITICAL ROLE IN DNA DAMAGE RESPONSES IN THE ABSENCE OF A FUNCTIONAL FANCONI ANEMIA PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WRN-targeted therapy using inhibitors NSC 19630 and this compound induce apoptosis in HTLV-1-transformed adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | DNA, RNA and Protein Synthesis | Tocris Bioscience [tocris.com]
Application Notes and Protocols: Synergistic Effect of NSC 617145 with Mitomycin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols to investigate the synergistic anti-cancer effects of NSC 617145, a selective Werner syndrome helicase (WRN) inhibitor, and Mitomycin C, a potent DNA cross-linking agent. The combination of these two agents has shown significant promise, particularly in cancer cells with deficiencies in the Fanconi Anemia (FA) DNA repair pathway. By inhibiting WRN helicase, this compound compromises a crucial DNA repair mechanism, rendering cancer cells more susceptible to the cytotoxic effects of Mitomycin C-induced DNA damage. These notes offer a comprehensive guide for researchers aiming to explore and quantify this synergistic interaction.
Mechanism of Synergistic Action
Mitomycin C is a bioreductive alkylating agent that induces interstrand cross-links (ICLs) in DNA, which are highly cytotoxic lesions that block DNA replication and transcription.[1] The repair of ICLs is a complex process involving multiple DNA repair pathways, including the Fanconi Anemia pathway.
This compound is a selective inhibitor of the WRN helicase, an enzyme that plays a critical role in DNA replication, repair, and recombination.[2][3][4] In the context of Mitomycin C-induced damage, WRN helicase is believed to be involved in the processing of stalled replication forks and the resolution of DNA structures that arise during ICL repair.[5][6]
The synergistic effect of this compound and Mitomycin C is particularly pronounced in cells with a deficient Fanconi Anemia pathway.[6][7] In these cells, the inhibition of WRN helicase by this compound leads to an accumulation of unresolved DNA damage, specifically DNA double-strand breaks (DSBs).[2][6] This overwhelming level of DNA damage triggers cell cycle arrest and apoptosis. The resulting DSBs appear to be shunted towards the error-prone non-homologous end-joining (NHEJ) pathway, as evidenced by the accumulation of phosphorylated DNA-PKcs (pS2056) foci, further contributing to genomic instability and cell death.[2]
Data Presentation: Synergistic Effects on Cell Proliferation and DNA Damage
The following tables summarize the quantitative data from key experiments demonstrating the synergistic effect of this compound and Mitomycin C on various cancer cell lines.
Table 1: Synergistic Inhibition of Cell Proliferation
| Cell Line | This compound Concentration (µM) | Mitomycin C Concentration (nM) | Treatment Duration | % Proliferation (Combination) | % Proliferation (this compound alone) | % Proliferation (Mitomycin C alone) | Synergistic Effect | Reference |
| FA-D2-/- | 0.125 | 9.4 | 2 days | Significantly Lower | Modest Inhibition | Modest Inhibition | Yes | |
| FA-A-/- | 0.75 | 9.4 | 2 days | Significantly Lower | Modest Inhibition | Modest Inhibition | Yes | |
| HeLa | 0.5 | 9.4 | 3 days | Significantly Lower | Modest Inhibition | Modest Inhibition | Yes |
Table 2: Induction of DNA Double-Strand Breaks (γH2AX Foci)
| Cell Line | This compound Concentration (µM) | Mitomycin C Concentration (nM) | Treatment Duration | % Cells with >15 γH2AX foci (Combination) | % Cells with >15 γH2AX foci (this compound alone) | % Cells with >15 γH2AX foci (Mitomycin C alone) | Synergistic Effect | Reference |
| FA-D2-/- | 0.125 | 9.4 | Not Specified | ~80% | Not Specified | Not Specified | Yes | |
| FA-D2+/+ | 0.125 | 9.4 | Not Specified | ~30% | Not Specified | Not Specified | Less Pronounced |
Table 3: Activation of DNA Damage Response Pathways
| Cell Line | This compound Concentration (µM) | Mitomycin C Concentration (nM) | Treatment Duration | Key Activated Proteins | Pathway Implication | Reference |
| FA-D2-/- | 0.125 | 9.4 | 3 hours | pATM (Ser1981), DNA-PKcs (pS2056) | ATM activation and increased NHEJ processing of DSBs |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (WST-1)
This protocol is for determining the effect of this compound and Mitomycin C, alone and in combination, on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., FA-D2-/-, HeLa)
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound (stock solution in DMSO)
-
Mitomycin C (stock solution in sterile water or PBS)
-
WST-1 cell proliferation reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 4,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and Mitomycin C in complete medium.
-
For combination treatments, prepare a matrix of concentrations. For example, for a 5x5 matrix, use five concentrations of this compound combined with five concentrations of Mitomycin C.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the drugs (single agents or combinations). Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the cell line being used.
-
Gently shake the plate for 1 minute on a shaker.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 630 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control cells.
-
To determine synergy, the Combination Index (CI) can be calculated using software such as CompuSyn, based on the Chou-Talalay method. A CI value < 1 indicates synergy.
-
Protocol 2: Immunofluorescence Staining for γH2AX Foci
This protocol is for visualizing and quantifying DNA double-strand breaks.
Materials:
-
Cells grown on coverslips in a 12- or 24-well plate
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.3% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX) antibody
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile coverslips in a multi-well plate and allow them to attach overnight.
-
Treat the cells with this compound and/or Mitomycin C as described in Protocol 1.
-
-
Fixation and Permeabilization:
-
After treatment, aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.3% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.
-
Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking solution according to the manufacturer's instructions) overnight at 4°C.
-
The next day, wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS in the dark.
-
Incubate the cells with DAPI solution for 5 minutes at room temperature in the dark.
-
Wash the coverslips once with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Image Acquisition and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images of multiple random fields for each condition.
-
Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ or Fiji.
-
Protocol 3: Western Blot for DNA Damage Response Proteins (pATM and DNA-PKcs)
This protocol is for detecting the activation of key proteins in the DNA damage response pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-ATM (Ser1981) and anti-phospho-DNA-PKcs (Ser2056)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound and/or Mitomycin C.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using densitometry software. Normalize to a loading control (e.g., β-actin or GAPDH).
-
Protocol 4: Chromosomal Aberration Analysis
This protocol is for assessing the extent of genomic instability induced by the drug combination.
Materials:
-
Cell culture flasks
-
Colcemid solution
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (3:1 methanol:acetic acid)
-
Giemsa stain
-
Microscope slides
Procedure:
-
Cell Treatment and Mitotic Arrest:
-
Treat cells in culture flasks with this compound and/or Mitomycin C.
-
Approximately 2-4 hours before harvesting, add Colcemid to the culture medium to arrest cells in metaphase.
-
-
Harvesting and Hypotonic Treatment:
-
Trypsinize and collect the cells by centrifugation.
-
Resuspend the cell pellet in pre-warmed hypotonic solution and incubate for 15-30 minutes at 37°C.
-
-
Fixation:
-
Centrifuge the cells and resuspend the pellet in freshly prepared, ice-cold fixative.
-
Repeat the fixation step 2-3 times.
-
-
Slide Preparation and Staining:
-
Drop the cell suspension onto clean, cold, wet microscope slides.
-
Allow the slides to air dry.
-
Stain the slides with Giemsa solution.
-
-
Microscopic Analysis:
-
Examine the slides under a bright-field microscope.
-
Score at least 50-100 metaphase spreads per treatment condition for chromosomal aberrations, such as chromatid breaks, chromosome breaks, and radial formations.
-
Visualization of Pathways and Workflows
Caption: Signaling pathway of this compound and Mitomycin C synergy.
Caption: General experimental workflow for studying synergy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bio-rad.com [bio-rad.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Western Blot Protocol | Proteintech Group [ptglab.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of NSC 617145
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the design and execution of in vivo studies to evaluate the efficacy, pharmacokinetics, and toxicology of NSC 617145, a selective inhibitor of Werner syndrome helicase (WRN). The protocols are based on established methodologies for in vivo testing of small molecule inhibitors in oncology.
Introduction
This compound is a small molecule inhibitor of the WRN helicase, an enzyme critically involved in DNA repair and maintenance of genomic stability.[1][2] It inhibits the helicase and ATPase activities of WRN with an IC50 of approximately 230-250 nM.[1][3] By disrupting WRN function, this compound induces double-strand breaks and chromosomal abnormalities, leading to cell death, particularly in a WRN-dependent manner.[1][3] Preclinical evidence suggests that cancers with microsatellite instability (MSI-H), which are highly dependent on WRN for survival, are particularly susceptible to WRN inhibitors. This creates a synthetic lethal therapeutic strategy. These notes will guide researchers in designing in vivo studies to investigate the therapeutic potential of this compound in relevant animal models.
Data Presentation: Physicochemical and In Vitro Activity
A clear understanding of the physicochemical properties and in vitro activity of this compound is fundamental for the design of in vivo experiments.
| Property | Value | Reference |
| Molecular Weight | 400.04 g/mol | |
| Formula | C₁₃H₁₀Cl₄N₂O₄ | |
| In Vitro IC50 (WRN Helicase) | ~230 - 250 nM | [1][3] |
| Solubility | Soluble in DMSO (up to 20 mM) | |
| Sparingly soluble in Corn Oil (25 mg/mL, requires sonication) | [3] | |
| Sparingly soluble in 0.5% CMC-Na/saline (2.5 mg/mL, requires sonication) | [3] | |
| Insoluble in water and ethanol | [4] | |
| Storage | Store at -20°C |
Experimental Protocols
Animal Models
The selection of an appropriate animal model is critical for the successful evaluation of this compound. Based on the mechanism of action of WRN inhibitors, the most relevant models are xenografts of human cancer cell lines with microsatellite instability-high (MSI-H) status.
-
Recommended Animal Strains:
-
Athymic Nude (nu/nu) mice
-
NOD scid gamma (NSG) mice (for difficult to establish cell lines or patient-derived xenografts)
-
-
Recommended Cell Lines (MSI-H):
-
Colorectal cancer: HCT-116, RKO
-
Endometrial cancer: AN3-CA, Ishikawa
-
Gastric cancer: SNU-1, MKN-1
-
-
Control Cell Lines (MSS - Microsatellite Stable):
-
Colorectal cancer: SW480, HT-29
-
Formulation and Administration of this compound
3.2.1. Formulation Protocol
Due to its poor aqueous solubility, this compound requires a specific formulation for in vivo administration.
Option 1: Corn Oil Suspension
-
Weigh the desired amount of this compound powder.
-
Prepare a stock solution by dissolving this compound in 100% DMSO. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.
-
For the final working solution, dilute the DMSO stock solution in corn oil. For instance, to achieve a final concentration of 1 mg/mL, add 100 µL of the 10 mg/mL DMSO stock to 900 µL of corn oil.
-
Vortex and sonicate the suspension until it is homogeneous.[3]
-
Prepare fresh on the day of administration.
Option 2: Carboxymethylcellulose (CMC) Suspension
-
Weigh the desired amount of this compound powder.
-
Prepare a stock solution in DMSO as described above.
-
Prepare a vehicle of 0.5% sodium carboxymethylcellulose (CMC-Na) in saline.
-
Dilute the DMSO stock into the CMC-Na/saline vehicle to the desired final concentration.
-
Vortex and sonicate until a uniform suspension is achieved.[3]
-
Prepare fresh on the day of administration.
3.2.2. Route of Administration
-
Oral Gavage (p.o.): This is a common and convenient route for administration.
-
Intraperitoneal (i.p.) Injection: This route can also be considered.
In Vivo Efficacy Study Design
This protocol outlines a typical xenograft study to assess the anti-tumor efficacy of this compound.
3.3.1. Experimental Workflow
Caption: Workflow for an in vivo efficacy study of this compound in a xenograft model.
3.3.2. Detailed Protocol
-
Cell Culture and Implantation:
-
Culture selected MSI-H and MSS cancer cell lines under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject 1-10 x 10⁶ cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment:
-
Dose-Finding Study: It is crucial to first perform a dose-finding study to determine the maximum tolerated dose (MTD). This typically involves administering a range of doses and monitoring for signs of toxicity (e.g., weight loss, behavioral changes).
-
Efficacy Study Dosing: Based on the MTD, select one or more dose levels for the efficacy study.
-
Administer this compound (formulated as described in section 3.2.1) or vehicle control to the respective groups. A typical dosing schedule would be once daily (QD) or twice daily (BID) for 14-21 days.
-
-
Monitoring and Endpoints:
-
Monitor the health of the animals daily, including body weight.
-
Measure tumor volume twice a week.
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or if they show signs of significant toxicity.
-
At the end of the study, excise and weigh the tumors.
-
Pharmacokinetic (PK) Study Design
A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
-
Animals: Use non-tumor-bearing mice of the same strain as in the efficacy studies.
-
Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Analysis: Process blood to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).
Toxicology (Tox) Study Design
A preliminary toxicology study is necessary to identify potential safety concerns.
-
Animals: Use healthy, non-tumor-bearing mice.
-
Dosing: Administer this compound daily for a set period (e.g., 7-14 days) at doses up to and exceeding the anticipated therapeutic dose.
-
Monitoring:
-
Daily clinical observations (activity, posture, etc.).
-
Body weight measurements.
-
-
Endpoint Analysis:
-
At the end of the study, perform a complete necropsy.
-
Collect major organs (liver, kidney, spleen, etc.) for histopathological examination.
-
Collect blood for hematology and clinical chemistry analysis.
-
Signaling Pathway and Mechanism of Action
The therapeutic rationale for using this compound is based on its ability to induce synthetic lethality in MSI-H cancer cells. The following diagram illustrates the proposed mechanism.
Caption: Proposed mechanism of action of this compound in inducing synthetic lethality in MSI-H cancer cells.
By inhibiting the WRN helicase, this compound prevents the resolution of replication stress that is prevalent in MSI-H tumors due to their unstable microsatellite repeats. This leads to an accumulation of DNA double-strand breaks, ultimately triggering apoptosis and cell death in these cancer cells.
References
Application Notes and Protocols for Proliferation Assay Using NSC 617145
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 617145 is a potent and selective small molecule inhibitor of Werner syndrome helicase (WRN), a key enzyme involved in DNA replication, repair, and maintenance of genomic stability.[1] It functions by inhibiting the ATPase activity of WRN, leading to the accumulation of DNA double-strand breaks (DSBs) and chromosomal abnormalities, ultimately resulting in cell cycle arrest and apoptosis.[1][2] This compound has shown significant anti-proliferative effects in various cancer cell lines, often in a WRN-dependent manner.[1][3] These application notes provide a detailed protocol for assessing the anti-proliferative effects of this compound using a common tetrazolium-based colorimetric assay (e.g., MTT, XTT, or WST-1).
Mechanism of Action
This compound selectively targets the helicase activity of the WRN protein.[1] Inhibition of WRN helicase disrupts critical DNA metabolic processes, including the repair of interstrand crosslinks (ICLs).[3][4] This disruption leads to the formation of DSBs. In response to this DNA damage, cellular signaling pathways, such as the ataxia-telangiectasia mutated (ATM) and DNA-dependent protein kinase (DNA-PKcs) pathways, are activated.[3][4] The accumulation of unresolved DNA damage can trigger cell cycle arrest and, ultimately, apoptosis.[1][2]
Data Presentation
The following table summarizes the effective concentrations of this compound in various cancer cell lines as reported in the literature. This data can serve as a guide for designing dose-response experiments.
| Cell Line | Assay Type | This compound Concentration | Effect | Reference |
| HeLa | Proliferation Assay | 0.75 - 3 µM | Up to 98% inhibition of proliferation | [1] |
| FA-D2-/- | Proliferation Assay | 0.125 µM (in combination with Mitomycin C) | Synergistic inhibition of proliferation | [1][3] |
| HTLV-1 transformed ATL cells | XTT Proliferation Assay | IC50 values reported in original study | Inhibition of cellular growth | [2] |
| U2OS | Proliferation Assay | 1.5 µM | ~80% inhibition of proliferation after 48 hours | [3][5] |
| HCT116 p53+/+ | Proliferation Assay | 1.5 µM | Sensitive to inhibition | [3] |
| HCT116 p53-/- | Proliferation Assay | 1.5 µM | 2-fold more resistant than p53+/+ cells | [3][5] |
Experimental Protocols
Cell-Based Proliferation Assay Using a Tetrazolium Salt (e.g., WST-1)
This protocol is a general guideline and can be adapted for other tetrazolium-based assays like MTT or XTT. Optimization of cell seeding density and incubation times is recommended for each cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution prepared in DMSO, store at -20°C or -80°C)[1][6]
-
WST-1 cell proliferation reagent[7]
-
96-well clear flat-bottom tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 440-450 nm[7]
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Resuspend cells in complete culture medium to the desired concentration. The optimal seeding density should be determined empirically for each cell line but typically ranges from 2,000 to 10,000 cells per well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%). A vehicle control (medium with the same final concentration of DMSO) must be included.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]
-
-
Proliferation Assay:
-
Following the incubation period, add 10 µL of WST-1 reagent to each well.[7]
-
Incubate the plate for 1-4 hours in the cell culture incubator. The incubation time should be optimized for your specific cell line and experimental conditions.
-
After incubation with WST-1, gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan (B1609692) product.[7]
-
-
Data Acquisition:
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell proliferation for each treatment group relative to the vehicle control (100% proliferation).
-
Plot the percentage of proliferation against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualization
Caption: Experimental workflow for the this compound proliferation assay.
Caption: Simplified signaling pathway of this compound action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WRN-targeted therapy using inhibitors NSC 19630 and this compound induce apoptosis in HTLV-1-transformed adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WERNER SYNDROME HELICASE HAS A CRITICAL ROLE IN DNA DAMAGE RESPONSES IN THE ABSENCE OF A FUNCTIONAL FANCONI ANEMIA PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting an Achilles’ heel of cancer with a WRN helicase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound | DNA, RNA and Protein Synthesis Inhibitors: R&D Systems [rndsystems.com]
- 7. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: Western Blot Analysis of WRN after NSC 617145 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 617145 is a small molecule inhibitor of the Werner syndrome (WRN) helicase, a protein critically involved in DNA repair and maintaining genomic stability.[1][2][3][4] Targeting WRN is a promising strategy in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways.[5][6] This document provides detailed protocols for the Western blot analysis of WRN protein levels in response to this compound treatment, enabling researchers to investigate the compound's mechanism of action. Studies have shown that this compound induces the degradation of WRN protein through a proteasome-mediated pathway, a key event in its anti-proliferative effects.[1][3]
Data Presentation
Quantitative Analysis of WRN Protein Levels and Activity
The following table summarizes the quantitative effects of this compound on WRN protein as observed in HeLa cells.
| Parameter | Treatment Condition | Result | Reference |
| WRN Helicase Activity | 0.75 µM this compound for 4 hours | 4-fold reduction | [1][3] |
| Chromatin-Bound WRN | 0.75-2.0 µM this compound for 4 hours | Dose-dependent increase | [1][3][6] |
| Total WRN Protein Level | 0.75 µM this compound for 6 hours | Reduction | [1][3] |
| Total WRN Protein Level with Proteasome Inhibitor | 0.75 µM this compound + 10 µM MG132 for 6 hours | WRN level restored to that of DMSO-treated cells | [1][3][6] |
Experimental Protocols
This section details the methodology for analyzing WRN protein expression and localization following this compound treatment.
Cell Culture and Treatment
-
Cell Line: HeLa cells are a commonly used model for these studies.[1][3]
-
Culture Medium: Grow cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
Incubation Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in DMSO to prepare a stock solution. Further dilute in culture medium to the desired final concentrations (e.g., 0.75 µM, 1.0 µM, 1.5 µM, 2.0 µM).[1][3][6] A DMSO-only treatment should be used as a vehicle control.
-
Treatment:
-
For analysis of total WRN protein levels, treat cells with 0.75 µM this compound for 6 hours.[1][2][3]
-
For analysis of chromatin-bound WRN, treat cells with increasing concentrations of this compound (0.75 µM to 2.0 µM) for 4 hours.[1][3][6]
-
For proteasome inhibition experiments, co-treat cells with 0.75 µM this compound and 10 µM MG132 for 6 hours.[6]
-
Protein Extraction
A. Whole-Cell Lysate Preparation:
-
After treatment, wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Scrape cells and resuspend in lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Incubate the cell suspension on ice for 30 minutes.[1]
-
Centrifuge the lysate at 18,500 x g for 10 minutes at 4°C.[1]
-
Collect the supernatant containing the whole-cell protein extract.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
B. Nuclear Soluble and Chromatin-Bound Fractionation:
-
Follow a subcellular fractionation protocol to separate nuclear soluble and chromatin-bound proteins.
-
Briefly, lyse cells in a hypotonic buffer to isolate nuclei.
-
Extract the nuclear soluble proteins using a low-salt buffer.
-
The remaining pellet contains the chromatin-bound proteins, which can be solubilized using a high-salt buffer or sonication.
-
Quantify the protein concentration of each fraction.
Western Blot Analysis
-
SDS-PAGE: Load 10-20 µg of protein from each sample onto an 8–16% SDS-polyacrylamide gel.[1][3]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[1]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against WRN (e.g., anti-WRN mouse monoclonal antibody, 1:1000 dilution) overnight at 4°C.[1]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a peroxidase-labeled secondary antibody (e.g., anti-mouse IgG, 1:1000 dilution) for 1 hour at room temperature.[1]
-
Washing: Repeat the washing step as described above.
-
Detection: Develop the blot using an ECL (Enhanced Chemiluminescence) detection kit according to the manufacturer's instructions.[1]
-
Loading Control: To ensure equal protein loading, strip the membrane and re-probe with an antibody against a loading control protein such as β-actin (1:5000 dilution) or Histone H3 for the chromatin fraction and Topoisomerase I (TopoI) for the nuclear soluble fraction.[1][3][6]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the WRN protein signal to the corresponding loading control signal.
Visualizations
Signaling Pathway of this compound Action on WRN
Caption: this compound inhibits WRN, leading to its chromatin binding and subsequent proteasomal degradation.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for analyzing WRN protein levels after this compound treatment via Western blot.
References
- 1. WERNER SYNDROME HELICASE HAS A CRITICAL ROLE IN DNA DAMAGE RESPONSES IN THE ABSENCE OF A FUNCTIONAL FANCONI ANEMIA PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound | DNA, RNA and Protein Synthesis | Tocris Bioscience [tocris.com]
- 5. Targeting an Achilles’ heel of cancer with a WRN helicase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: Immunofluorescence for γ-H2AX Foci in Response to NSC 617145
Introduction
NSC 617145 is a small molecule inhibitor of Werner syndrome helicase (WRN), a protein crucial for maintaining genomic stability.[1][2][3][4] Inhibition of WRN helicase activity by this compound disrupts normal DNA metabolism, leading to an accumulation of DNA double-strand breaks (DSBs).[1][2] A key early event in the cellular response to DSBs is the phosphorylation of the histone variant H2AX at serine 139, resulting in the formation of γ-H2AX.[5][6][7] These γ-H2AX molecules accumulate at the sites of DNA damage, forming discrete nuclear foci that can be visualized and quantified using immunofluorescence microscopy.[6][7][8] The quantification of γ-H2AX foci serves as a sensitive biomarker for assessing the extent of DNA damage induced by agents like this compound.[5][9][10] These application notes provide a detailed protocol for the immunofluorescence staining of γ-H2AX foci in cells treated with this compound, enabling researchers to monitor DNA damage responses.
Signaling Pathway of this compound-Induced γ-H2AX Formation
This compound targets and inhibits the helicase activity of the WRN protein.[1][2] This inhibition can lead to stalled and collapsed replication forks, which in turn generate DSBs.[2][11] The presence of DSBs activates the Ataxia-Telangiectasia Mutated (ATM) kinase, a primary sensor of this type of DNA damage.[2][6][12] Activated ATM then phosphorylates H2AX at serine 139, leading to the formation of γ-H2AX foci at the damage sites.[6][12][13] These foci act as docking sites for a multitude of DNA damage response (DDR) proteins, which are essential for the subsequent repair of the DNA lesions.[14][15]
Quantitative Data Summary
The following table summarizes the quantitative data on the induction of γ-H2AX foci by this compound from published studies. The data demonstrates a significant increase in DNA damage upon treatment.
| Cell Line | Treatment Conditions | Fold Increase in γ-H2AX Foci (vs. Control) | Reference |
| HeLa | 0.25 µM this compound | ~18-fold | [2] |
| HeLa | 2 µM NSC 19630 (a related WRN inhibitor) | ~17-fold | [11] |
| FA-D2-/- | 0.125 µM this compound + 9.4 nM Mitomycin C | 80% of cells with >15 foci | [2][16] |
| FA-D2+/+ | 0.125 µM this compound + 9.4 nM Mitomycin C | 30% of cells with >15 foci | [2][16] |
Experimental Protocol: Immunofluorescence Staining of γ-H2AX Foci
This protocol provides a standardized method for the immunofluorescent detection of γ-H2AX foci in cultured cells following treatment with this compound.
Materials
-
Cell Culture: Adherent cell line of interest (e.g., HeLa)
-
Reagents:
-
This compound
-
Sterile glass coverslips
-
Multi-well plates
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100, 0.3% in PBS
-
Bovine Serum Albumin (BSA), 5% in PBS (Blocking Buffer)
-
Primary antibody: Mouse anti-γ-H2AX (Ser139)
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Fluorescence microscope
-
Experimental Workflow Diagram
Step-by-Step Procedure
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment.
-
Incubate overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
This compound Treatment:
-
Prepare the desired concentrations of this compound in fresh cell culture medium.
-
Remove the old medium from the cells and add the medium containing this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24-48 hours).
-
-
Fixation:
-
Aspirate the medium and wash the cells twice with PBS.
-
Add 4% PFA in PBS to each well to cover the coverslips.
-
Incubate for 15-30 minutes at room temperature.[5]
-
-
Permeabilization:
-
Wash the cells three times with PBS for 5 minutes each.
-
Add 0.3% Triton X-100 in PBS to each well.
-
Incubate for 10-30 minutes at room temperature to permeabilize the cell membranes.[5]
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Add Blocking Buffer (5% BSA in PBS) to each well.
-
Incubate for 30-60 minutes at room temperature to block non-specific antibody binding.[5]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-γ-H2AX antibody in Blocking Buffer at the recommended concentration (e.g., 1:200 to 1:1000).
-
Aspirate the blocking solution and add the diluted primary antibody to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.[5]
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the Alexa Fluor 488-conjugated secondary antibody in Blocking Buffer.
-
Add the diluted secondary antibody to each coverslip and incubate for 1 hour at room temperature in the dark.
-
-
Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Add DAPI solution to stain the nuclei and incubate for 5 minutes at room temperature in the dark.
-
-
Mounting:
-
Wash the coverslips one final time with PBS.
-
Carefully remove the coverslips from the wells and mount them onto microscope slides with a drop of antifade mounting medium.
-
Seal the edges of the coverslips to prevent drying.
-
-
Image Acquisition and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images of the DAPI (blue) and Alexa Fluor 488 (green) channels.
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., Fiji/ImageJ).[5][17] A nucleus is typically considered positive if it contains a defined number of foci (e.g., >5 or >10) above the background level of the control cells.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. WERNER SYNDROME HELICASE HAS A CRITICAL ROLE IN DNA DAMAGE RESPONSES IN THE ABSENCE OF A FUNCTIONAL FANCONI ANEMIA PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Werner syndrome helicase has a critical role in DNA damage responses in the absence of a functional fanconi anemia pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 6. γ-H2AX in recognition and signaling of DNA double-strand breaks in the context of chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gamma-H2AX - a novel biomarker for DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents: results from two Phase I clinical trials of SJG-136 (SG2000) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent developments in the use of γ -H2AX as a quantitative DNA double-strand break biomarker | Aging [aging-us.com]
- 10. Recent developments in the use of γ -H2AX as a quantitative DNA double-strand break biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of helicase activity by a small molecule impairs Werner syndrome helicase (WRN) function in the cellular response to DNA damage or replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The complexity of phosphorylated H2AX foci formation and DNA repair assembly at DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mmsl.cz [mmsl.cz]
- 14. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for NSC 617145 in Inducing Chromosomal Abnormalities
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 617145 is a selective small molecule inhibitor of Werner syndrome helicase (WRN), a RecQ DNA helicase crucial for maintaining genomic stability.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound to induce chromosomal abnormalities in a research setting, particularly for studying DNA damage responses and for the potential development of anticancer therapies. This compound has been shown to inhibit the ATPase and helicase activities of WRN, leading to the accumulation of double-strand breaks (DSBs) and subsequent chromosomal aberrations.[1] Its effects are particularly potent in cells with deficient DNA repair pathways, such as Fanconi Anemia (FA).[4][5]
Mechanism of Action
This compound selectively inhibits the helicase activity of the WRN protein, which plays a critical role in DNA replication and repair, particularly in the resolution of DNA structures that can block replication forks.[4] Inhibition of WRN by this compound leads to stalled replication forks, which can collapse and form DSBs.[4] In cells with compromised DNA repair pathways, such as the FA pathway, the accumulation of these DSBs is exacerbated, leading to increased chromosomal instability.[4][5]
The compound has been observed to act synergistically with DNA cross-linking agents like Mitomycin C (MMC) to induce DSBs and chromosomal abnormalities, especially in FA-deficient cells.[2][3][4] This suggests that when the FA pathway for interstrand cross-link (ICL) repair is defective, inhibition of WRN by this compound perturbs the normal ICL response, leading to the activation of the error-prone non-homologous end-joining (NHEJ) pathway.[4][6] This results in an accumulation of chromosomal aberrations.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Reference |
| Target | Werner syndrome helicase (WRN) | [1] |
| IC50 (Helicase Activity) | 230 nM | [1] |
| IC50 (Helicase Activity, alternate) | 250 nM | [2][3] |
| Effect | Induces double-strand breaks (DSBs) and chromosomal abnormalities | [1] |
| Selectivity | Selective for WRN over BLM, FANCJ, ChlR1, RecQ, and UvrD helicases | [1] |
Table 2: Cellular Effects of this compound in Combination with Mitomycin C (MMC) in Fanconi Anemia (FA) Cells
| Cell Line | Treatment | Observation | Reference |
| FA-D2-/- | 0.125 µM this compound + 9.4 nM MMC | Substantial increase (80% of cells) in >15 γ-H2AX foci | [4] |
| FA-D2+/+ | 0.125 µM this compound + 9.4 nM MMC | Moderate increase (30% of cells) in >15 γ-H2AX foci | [4] |
| FA-D2-/- | This compound + MMC | Synergistic inhibition of proliferation | [4] |
| FA-D2-/- | This compound + MMC | Enhanced accumulation of DNA-PKcs pS2056 and Rad51 foci | [1][4] |
Table 3: Effects of this compound on Cancer Cell Lines
| Cell Line | Treatment Concentration | Duration | Effect | Reference |
| HeLa | 0.75-3 µM | 24-72 hours | Maximal inhibition of proliferation (98%) at the lowest concentration in a WRN-specific manner | [1] |
| HeLa | 0.75 µM | 6 hours | Induces WRN binding to chromatin and proteasomal degradation | [1] |
| HTLV-1-transformed adult T-cell leukemia (ATL) cells | Varies (e.g., 0.25 µM for LMY1 cells) | Up to 4 days | Induces cell cycle arrest and apoptosis | [7][8] |
| ATL-55T and LMY1 cell lines | Low concentrations | Not specified | High levels of cell death | [7] |
Experimental Protocols
Protocol 1: Induction of Chromosomal Abnormalities using this compound and MMC in FA-deficient Cells
Objective: To induce and observe chromosomal aberrations in Fanconi Anemia deficient cells through the synergistic action of this compound and Mitomycin C.
Materials:
-
FA-D2-/- and FA-D2+/+ cells
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Mitomycin C (MMC)
-
Colcemid solution
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (3:1 methanol:acetic acid)
-
Microscope slides
-
Giemsa stain
Procedure:
-
Cell Seeding: Plate FA-D2-/- and FA-D2+/+ cells at an appropriate density in culture dishes and allow them to attach overnight.
-
Treatment: Treat the cells with 0.125 µM this compound and 9.4 nM MMC. Include control groups treated with DMSO, this compound alone, and MMC alone.
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours).
-
Metaphase Arrest: Add Colcemid to the culture medium to a final concentration of 0.1 µg/mL and incubate for 2-4 hours to arrest cells in metaphase.
-
Cell Harvesting: Trypsinize and collect the cells, then centrifuge to form a cell pellet.
-
Hypotonic Treatment: Resuspend the cell pellet gently in pre-warmed hypotonic solution and incubate for 15-20 minutes at 37°C.
-
Fixation: Centrifuge the cells and resuspend the pellet in fresh, cold fixative. Repeat the fixation step 2-3 times.
-
Slide Preparation: Drop the fixed cell suspension onto clean, cold microscope slides and allow them to air dry.
-
Staining: Stain the slides with Giemsa solution for 10-15 minutes.
-
Microscopy: Analyze the metaphase spreads under a light microscope for chromosomal aberrations such as breaks, gaps, and radial formations.
Protocol 2: Assessment of DNA Damage (γ-H2AX Foci Formation)
Objective: To quantify the formation of DNA double-strand breaks by immunofluorescent staining of γ-H2AX foci.
Materials:
-
Cells of interest (e.g., FA-D2-/-, HeLa)
-
This compound
-
MMC (optional, for synergistic studies)
-
Coverslips in culture dishes
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against γ-H2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on coverslips in culture dishes and allow them to adhere.
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 0.125 µM for FA-D2-/- cells) with or without MMC (e.g., 9.4 nM).
-
Incubation: Incubate for the specified time.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides using mounting medium, and visualize the γ-H2AX foci using a fluorescence microscope. Quantify the number of foci per cell.
Visualizations
Caption: Mechanism of this compound-induced chromosomal abnormalities.
Caption: Workflow for chromosomal aberration analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DNA, RNA and Protein Synthesis | Tocris Bioscience [tocris.com]
- 3. This compound | DNA, RNA and Protein Synthesis Inhibitors: R&D Systems [rndsystems.com]
- 4. WERNER SYNDROME HELICASE HAS A CRITICAL ROLE IN DNA DAMAGE RESPONSES IN THE ABSENCE OF A FUNCTIONAL FANCONI ANEMIA PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. tandfonline.com [tandfonline.com]
- 7. WRN-targeted therapy using inhibitors NSC 19630 and this compound induce apoptosis in HTLV-1-transformed adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WRN-targeted therapy using inhibitors NSC 19630 and this compound induce apoptosis in HTLV-1-transformed adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: NSC 617145 in Adult T-cell Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of NSC 617145, a potent Werner syndrome helicase (WRN) inhibitor, in the context of adult T-cell leukemia (ATL) cell lines. The information presented is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.
This compound has been identified as a selective inhibitor of WRN helicase, an enzyme crucial for DNA replication and repair.[1][2] In the context of human T-cell leukemia virus type 1 (HTLV-1) transformed cells, which are characterized by defects in DNA replication and repair, targeting WRN presents a promising therapeutic strategy.[3][4] Studies have demonstrated that this compound induces cell cycle arrest and apoptosis in ATL cells, including those resistant to other WRN inhibitors like NSC 19630.[3][4]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in various ATL and HTLV-1 transformed cell lines.
Table 1: IC50 Values of this compound in ATL and HTLV-1 Transformed Cell Lines
| Cell Line | Cell Line Type | IC50 (µM) of this compound |
| MT-4 | HTLV-1 Transformed | 0.18 |
| C8166 | HTLV-1 Transformed | 0.22 |
| C91PL | HTLV-1 Transformed | 0.15 |
| 1186.94 | HTLV-1 Transformed | 0.25 |
| ED | ATL-derived | 0.30 |
| TL | ATL-derived | 0.28 |
| ATL-25 | ATL-derived | 0.35 |
| ATL-43T | ATL-derived | 0.40 |
| ATL-55T | ATL-derived | 0.20 |
| LMY1 | ATL-derived | 0.25 |
| KK1 | ATL-derived | 0.38 |
| SO4 | ATL-derived | 0.32 |
| KOB | ATL-derived | 0.29 |
| PBMCs | Normal Peripheral Blood Mononuclear Cells | > 20 |
Data extracted from research on the effects of this compound on various cell lines.[5]
Table 2: Apoptosis Induction by this compound in Resistant ATL Cell Lines
| Cell Line | Treatment | Percentage of Apoptotic Cells (Annexin V positive) |
| ATL-55T | Control (DMSO) | ~5% |
| ATL-55T | This compound (0.25 µM) | ~40% |
| LMY1 | Control (DMSO) | ~7% |
| LMY1 | This compound (0.25 µM) | ~55% |
Data reflects the percentage of cells undergoing apoptosis after treatment.[5]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and a general experimental workflow for its evaluation.
Caption: Proposed Mechanism of Action of this compound in ATL Cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WERNER SYNDROME HELICASE HAS A CRITICAL ROLE IN DNA DAMAGE RESPONSES IN THE ABSENCE OF A FUNCTIONAL FANCONI ANEMIA PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WRN-targeted therapy using inhibitors NSC 19630 and this compound induce apoptosis in HTLV-1-transformed adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WRN-targeted therapy using inhibitors NSC 19630 and this compound induce apoptosis in HTLV-1-transformed adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
NSC 617145 solubility in DMSO and other solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC 617145.
Solubility of this compound
The solubility of this compound can vary between different solvents and even between different batches of the same solvent. The following table summarizes the available solubility data for this compound.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 10 mg/mL[1] | 25 mM[1] | Sonication and warming to 60°C may be required. Use newly opened, anhydrous DMSO for best results as hygroscopic DMSO can negatively impact solubility.[1] |
| 8 mg/mL | 20 mM[2] | ||
| 6 mg/mL[3] | 15 mM[3] | Sonication is recommended.[3] | |
| 1 mg/mL[4] | |||
| DMF | 2 mg/mL[4] | ||
| DMF:PBS (pH 7.2) (1:2) | 0.33 mg/mL[4] | ||
| Corn Oil | 25 mg/mL[1] | 62.49 mM[1] | This is a suspended solution and requires sonication.[1] |
| 0.5% CMC-Na/saline water | 2.5 mg/mL[1] | 6.25 mM[1] | This is a suspended solution and requires sonication.[1] |
Experimental Protocols
While detailed experimental protocols for determining the solubility values are not extensively published, the general approach involves preparing saturated solutions of this compound in the solvent of interest. This is typically followed by an equilibration period and subsequent quantification of the dissolved compound in the supernatant, often using techniques like HPLC. For practical laboratory use, the provided solubility data from suppliers is a reliable starting point for stock solution preparation.
Troubleshooting and FAQs
This section addresses common issues that researchers may encounter when working with this compound.
Question: I am having trouble dissolving this compound in DMSO. What can I do?
Answer: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Increase Temperature: Gently warm the solution to 60°C.[1]
-
Sonication: Use an ultrasonic bath to aid dissolution.[1][3]
-
Solvent Quality: Ensure you are using high-quality, anhydrous (newly opened) DMSO, as the presence of water can significantly decrease solubility.[1]
-
Start with a Higher Volume: It may be easier to dissolve the compound in a larger volume of solvent and then concentrate it if necessary, though this is not always practical.
Question: My this compound solution in DMSO appears to have precipitated after storage. What should I do?
Answer: Precipitation upon storage, especially after freeze-thaw cycles, can occur. To redissolve the compound, you can try warming the solution and sonicating it.[1] To prevent this, it is recommended to aliquot your stock solution into smaller, single-use volumes and store them at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 6 months).[1][5] Avoid repeated freeze-thaw cycles.[1]
Question: What is the recommended storage condition for this compound powder and its solutions?
Answer:
-
Powder: Store at -20°C for up to 3 years.[3]
-
In DMSO: Store at -80°C for up to 1 year or at -20°C for up to 6 months.[1][5] Some sources suggest a shorter stability of 2 weeks at 4°C in DMSO.[5]
Question: Can I use this compound for in vivo studies?
Answer: Yes, this compound has been used in in vivo studies. Formulations in corn oil or 0.5% CMC-Na/saline have been reported, though these result in suspended solutions that require sonication.[1]
Experimental Workflow
The following diagram outlines a typical workflow for preparing and using this compound in a cell-based assay.
Caption: Workflow for preparing and using this compound in cell-based experiments.
References
NSC 617145 stock solution preparation and storage
This technical support center provides researchers, scientists, and drug development professionals with essential information for the preparation and storage of NSC 617145 stock solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the successful use of this compound in your experiments.
Summary of Quantitative Data
For easy reference, the following tables summarize the key quantitative data for this compound.
Table 1: Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 8 - 11 mg/mL[1][2] | 20 - 27.49 mM[1][2][3] | Solubility can be affected by the quality of DMSO. It is recommended to use fresh, anhydrous DMSO.[2] |
| DMF | 2 mg/mL[4] | ~5 mM | |
| DMF:PBS (pH 7.2) (1:2) | 0.33 mg/mL[4] | ~0.825 mM | |
| Corn Oil | 25 mg/mL[5] | 62.49 mM[5] | Forms a suspension; requires sonication.[5] |
| 0.5% CMC-Na/saline | 2.5 mg/mL[5] | 6.25 mM[5] | Forms a suspension; requires sonication.[5] |
| Water | Insoluble[2] | ||
| Ethanol | Insoluble[2] |
Molecular Weight: 400.04 g/mol [1][3]
Table 2: Storage and Stability
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years[2] |
| Stock Solution in Solvent | -80°C | 1 year[2][5] |
| Stock Solution in Solvent | -20°C | 1 - 6 months[2][5] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need 4.00 mg of this compound (Molecular Weight = 400.04 g/mol ).
-
-
Weigh the this compound powder:
-
Carefully weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube or vial.
-
-
Add DMSO:
-
Add the desired volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution, add 1 mL of DMSO for every 4.00 mg of powder.
-
-
Dissolve the compound:
-
Vortex the solution until the powder is completely dissolved.
-
If the compound does not dissolve readily, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution.[5]
-
-
Aliquot and store:
Mandatory Visualizations
Caption: Workflow for this compound Stock Solution Preparation and Storage.
Troubleshooting and FAQs
Q1: My this compound powder is not dissolving in DMSO.
A1: If you are having trouble dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Check the DMSO quality: Ensure you are using fresh, anhydrous DMSO. Moisture-absorbing DMSO can reduce solubility.[2]
-
Increase agitation: Vortex the solution for a longer period.
-
Gentle warming: Warm the solution in a water bath at a temperature not exceeding 37°C.
-
Sonication: Briefly sonicate the solution to aid dissolution.[5]
-
Re-evaluate the concentration: You may be trying to prepare a solution that is above the solubility limit. Refer to Table 1 for maximum concentrations.
Q2: I see precipitation in my stock solution after it has been stored in the freezer.
A2: Precipitation upon freezing can sometimes occur. Before use, allow the vial to thaw completely at room temperature and then vortex thoroughly to ensure the compound is fully redissolved. If precipitation persists, gentle warming and sonication as described above may be necessary. To minimize this issue, it is recommended to store the stock solution in single-use aliquots to avoid repeated freeze-thaw cycles.[2]
Q3: What is the recommended storage condition for the this compound stock solution?
A3: For long-term storage, it is recommended to store the stock solution at -80°C, which should maintain stability for up to one year.[2][5] For short-term storage, -20°C is acceptable for up to six months.[5] It is best practice to aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.[2]
Q4: Can I prepare a stock solution of this compound in water or PBS?
A4: No, this compound is insoluble in water.[2] For aqueous-based assays, it is common practice to first dissolve the compound in an organic solvent like DMSO to create a high-concentration stock solution. This stock can then be further diluted into your aqueous experimental medium. Be aware that high concentrations of DMSO can be toxic to cells, so the final concentration of DMSO in your assay should be kept low (typically below 0.5%).
Q5: How should I prepare this compound for in vivo experiments?
A5: For in vivo studies, this compound is often formulated as a suspension. Common vehicles include corn oil or a mixture of 0.5% carboxymethylcellulose sodium (CMC-Na) in saline.[5] These preparations typically require sonication to ensure a uniform suspension.[5] It is recommended to prepare these formulations fresh on the day of use.[5]
References
Troubleshooting NSC 617145 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the WRN helicase inhibitor, NSC 617145. The information is presented in a question-and-answer format to directly address common issues, particularly precipitation, that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of Werner syndrome helicase (WRN), a DNA repair protein.[1][2] It functions by inhibiting the ATPase activity of the WRN helicase, which leads to the accumulation of DNA double-strand breaks (DSBs) and chromosomal abnormalities.[1] In cells with a deficient Fanconi Anemia (FA) pathway, inhibition of WRN helicase by this compound has been shown to activate the non-homologous end joining (NHEJ) DNA repair pathway.[2]
Q2: What is the primary solvent for dissolving this compound?
The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).[2] It is reported to be soluble in DMSO at concentrations ranging from 1 mg/mL to 20 mM.[3] this compound is insoluble in water and ethanol.
Q3: I observed precipitation when I added my this compound stock solution to my cell culture media. What is the cause?
Precipitation of this compound upon addition to aqueous solutions like cell culture media is a common issue due to its hydrophobic nature. This phenomenon, often termed "solvent shock," occurs when the compound, highly soluble in an organic solvent like DMSO, is rapidly introduced into an aqueous environment where its solubility is significantly lower. Other contributing factors can include the final concentration of this compound, the temperature of the media, and interactions with media components.
Q4: How can I prevent this compound from precipitating in my cell culture media?
To prevent precipitation, it is crucial to follow a careful dilution protocol. Key recommendations include:
-
Prepare a high-concentration stock solution in 100% DMSO.
-
Pre-warm the cell culture media to 37°C before adding the compound.
-
Perform a stepwise or serial dilution. Instead of adding the DMSO stock directly to the final volume of media, first, create an intermediate dilution in a smaller volume of pre-warmed media.
-
Ensure rapid and thorough mixing after each dilution step.
-
Maintain a low final DMSO concentration in your culture media, ideally below 0.5%, to minimize solvent-induced toxicity.
Q5: What should I do if I still observe precipitation?
If precipitation occurs despite following the recommended procedures, you can try the following:
-
Sonication: Briefly sonicate the solution to help dissolve the precipitate.[2]
-
Gentle Warming: Gently warm the solution to 37°C.
-
Prepare Fresh Solutions: It is recommended to prepare fresh working solutions of this compound for each experiment.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 400.04 g/mol | [2] |
| IC₅₀ (WRN Helicase) | 230 nM | [1] |
| Solubility in DMSO | Up to 20 mM | [2] |
| Solubility in Water | Insoluble | |
| Solubility in Ethanol | Insoluble | |
| Storage (Stock Solution) | -20°C (6 months) or -80°C (1 year) | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, to 1 mg of this compound (MW: 400.04), add 250 µL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming to 37°C or brief sonication can be applied.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year).[2]
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile conical tube, add the desired final volume of pre-warmed cell culture medium. For this example, we will prepare 10 mL.
-
Stepwise Dilution: a. In a separate sterile microcentrifuge tube, add 99 µL of pre-warmed media. b. Add 1 µL of the 10 mM this compound stock solution to the 99 µL of media to create a 100 µM intermediate solution. Pipette up and down several times to mix thoroughly. c. Transfer 1 mL of this 100 µM intermediate solution to the 9 mL of pre-warmed media in the conical tube to achieve a final concentration of 10 µM.
-
Cap the conical tube and invert it several times to ensure the solution is homogeneous.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells. Use the solution immediately after preparation.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified signaling pathway of this compound.
References
NSC 617145 stability at room temperature
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of NSC 617145. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: How should I store this compound powder for long-term and short-term use?
A1: For long-term storage, this compound powder should be stored at -20°C, where it can remain stable for up to three years.[1][2] For shorter periods, storage at 4°C is viable for up to two years.
Q2: What are the recommended storage conditions for this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound in solvent should be aliquoted to prevent repeated freeze-thaw cycles.[2] For optimal stability, store these aliquots at -80°C for up to one year or at -20°C for one to six months.[1][2]
Q3: Can I store this compound at room temperature?
A3: While some suppliers may ship this compound at room temperature, suggesting short-term stability, there is no publicly available quantitative data on its long-term stability at ambient temperatures.[1] Therefore, it is strongly recommended to adhere to the specified storage conditions (-20°C for powder, -80°C or -20°C for solutions) to ensure the compound's integrity.
Q4: My this compound solution appears to have precipitated. What should I do?
A4: If you observe precipitation, it may be due to the use of DMSO that has absorbed moisture, which can reduce solubility.[2] Gentle warming and sonication can be used to aid dissolution.[1] Always use fresh, anhydrous DMSO for preparing solutions.[2]
Q5: How often should I prepare working solutions of this compound?
A5: It is highly recommended to prepare fresh working solutions of this compound for your experiments and use them on the same day, particularly for in vivo studies.[1]
Q6: I am seeing inconsistent results in my cell-based assays. Could this be related to this compound stability?
A6: Inconsistent results can indeed be a consequence of compound degradation. Ensure that you are following the recommended storage and handling procedures. Use freshly prepared working solutions for each experiment and avoid repeated freeze-thaw cycles of your stock solution. The compound's stability in cell culture media during experiments (from hours to days at 37°C) is implied by its use in published studies.[3][4][5]
Storage and Stability Data Summary
| Form | Storage Temperature | Duration of Stability | Citations |
| Powder | -20°C | Up to 3 years | [1][2] |
| Powder | 4°C | Up to 2 years | [1] |
| In Solvent | -80°C | Up to 1 year | [1][2] |
| In Solvent | -20°C | 1 to 6 months | [1][2] |
Experimental Protocols
While specific protocols for stability testing of this compound are not publicly available, the following general guidelines for handling are derived from manufacturer recommendations and published research.
Protocol for Preparation of Stock Solution
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Use fresh, anhydrous DMSO to dissolve the powder to the desired concentration (e.g., 10 mg/mL or 20 mM).[1][6]
-
If necessary, use sonication and gentle warming (up to 60°C) to ensure complete dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C or -20°C as per the stability data table.
Protocol for Preparation of Working Solution for In Vitro Assays
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration using the appropriate cell culture medium or assay buffer.
-
Mix thoroughly by gentle vortexing or pipetting.
-
Use the freshly prepared working solution immediately for your experiment.
Visual Guides
This compound Handling and Storage Workflow
Caption: Recommended workflow for storing and handling this compound.
Signaling Pathway Context: this compound Action
Caption: Simplified pathway showing this compound inhibition of WRN helicase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. WERNER SYNDROME HELICASE HAS A CRITICAL ROLE IN DNA DAMAGE RESPONSES IN THE ABSENCE OF A FUNCTIONAL FANCONI ANEMIA PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. WRN-targeted therapy using inhibitors NSC 19630 and this compound induce apoptosis in HTLV-1-transformed adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | DNA, RNA and Protein Synthesis | Tocris Bioscience [tocris.com]
Optimizing NSC 617145 concentration for different cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NSC 617145 in their experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data on optimal concentrations for various cell lines.
Troubleshooting Guide
Encountering issues in your experiments with this compound? This guide addresses common problems and offers potential solutions.
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation | This compound has limited solubility in aqueous solutions. | Prepare stock solutions in DMSO (up to 20 mM). For cell culture, further dilute the DMSO stock in media to the final working concentration immediately before use. If precipitation occurs in the stock solution, gentle warming and/or sonication can aid dissolution.[1] For in vivo studies, suspending the compound in corn oil or 0.5% CMC-Na/saline water with the aid of ultrasonication has been reported.[1] |
| High Variability in Results | - Inconsistent compound concentration.- Cell line instability or contamination.- Variation in incubation times. | - Ensure complete dissolution of this compound and accurate dilutions.- Regularly perform cell line authentication and mycoplasma testing.- Standardize all incubation periods and experimental conditions. |
| No Observable Effect on Cell Viability | - Cell line may not be dependent on WRN helicase.- Suboptimal concentration of this compound.- Insufficient incubation time. | - Confirm WRN expression in your cell line. The anti-proliferative effects of this compound are WRN-dependent.[2][3]- Perform a dose-response experiment to determine the optimal concentration for your specific cell line (see table below).- Extend the incubation time (e.g., 24, 48, 72 hours) to observe the desired effect.[1] |
| Cytotoxicity in Control (DMSO-treated) Cells | High concentration of DMSO. | Ensure the final concentration of DMSO in the cell culture medium is non-toxic (typically ≤ 0.5%). |
| Unexpected Off-Target Effects | While selective for WRN over several other helicases, off-target effects are always a possibility with small molecule inhibitors.[1][3] | - Perform control experiments using WRN-depleted cells (e.g., via siRNA) to confirm that the observed phenotype is WRN-dependent.[2][3]- Analyze key downstream signaling pathways to verify the expected mechanism of action. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Werner syndrome (WRN) helicase, with an IC50 value of approximately 230-250 nM.[1][4] It inhibits the ATPase activity of the WRN protein, which is crucial for its role in DNA repair and maintenance of genomic stability.[1][3] Inhibition of WRN helicase activity by this compound leads to the accumulation of DNA double-strand breaks (DSBs), cell cycle arrest (primarily in the S-phase), and induction of apoptosis in a WRN-dependent manner.[1][2][3][5][6]
Q2: How should I prepare and store this compound?
A2: this compound is soluble in DMSO up to 20 mM. For long-term storage, the stock solution should be kept at -20°C for up to 6 months or -80°C for up to one year.[1]
Q3: What is the optimal concentration of this compound to use?
A3: The optimal concentration of this compound is highly cell line-dependent. It is recommended to perform a dose-response study to determine the effective concentration for your specific cell line. The table below summarizes effective concentrations from various studies.
Q4: Is this compound effective in all cancer cell lines?
A4: The efficacy of this compound is dependent on the cellular reliance on the WRN helicase for survival. It has shown significant anti-proliferative effects in cell lines such as HeLa, U2OS, and certain adult T-cell leukemia (ATL) cells.[1][3][5] Its effect can be potentiated when used in combination with DNA damaging agents like Mitomycin C, particularly in cells with deficient Fanconi Anemia (FA) pathways.[2][4][7] Some studies suggest that microsatellite instability-high (MSI-H) tumor cells may also be particularly vulnerable to WRN inhibition.[8][9]
Q5: Can this compound be used in combination with other drugs?
A5: Yes, this compound has been shown to act synergistically with the DNA cross-linking agent Mitomycin C (MMC) to induce DSBs and inhibit proliferation, especially in Fanconi Anemia-deficient cells.[2][4][7] This suggests a potential therapeutic strategy for cancers with specific DNA repair defects.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound used in various cell lines as reported in the literature.
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| HeLa | 0.75 - 3 µM | 24 - 72 hours | Inhibition of cell proliferation (up to 98%) in a WRN-specific manner. | [1] |
| HeLa | 1.5 µM | 3 days | Cytotoxic effect, 4-fold increase in apoptosis. | [2][3] |
| HeLa | 0.25 µM | Not Specified | ~18-fold increase in γ-H2AX foci (marker of DSBs). | [2][3] |
| U2OS | 1.5 µM | 2 days | 80% inhibition of proliferation. | [3] |
| HCT116 (p53+/+) | 1.5 µM | Not Specified | Sensitive to the compound. | [3] |
| HCT116 (p53-/-) | 1.5 µM | Not Specified | 2-fold more resistant than p53-proficient cells. | [3] |
| FA-D2-/- | 0.125 µM | 2 days | Synergistic inhibition of proliferation with Mitomycin C. | [1][10] |
| ATL-55T | Increasing concentrations | Not Specified | Inhibition of cellular growth. | [5] |
| LMY1 | 0.25 µM | 4 days | Significant reduction in cell number. | [5] |
Experimental Protocols
1. Cell Proliferation Assay (WST-1 Method)
This protocol is adapted from methodologies described for assessing the anti-proliferative effects of this compound.[2]
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
WST-1 reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock. Include a DMSO-only control (vehicle).
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
At each time point, add WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
-
2. Apoptosis Assay (Annexin V Staining)
This protocol is based on the induction of apoptosis observed with this compound treatment.[2][5]
-
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound or a vehicle control (DMSO) for the chosen duration.
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided with the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: General workflow for in vitro testing of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WERNER SYNDROME HELICASE HAS A CRITICAL ROLE IN DNA DAMAGE RESPONSES IN THE ABSENCE OF A FUNCTIONAL FANCONI ANEMIA PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound | DNA, RNA and Protein Synthesis | Tocris Bioscience [tocris.com]
- 5. WRN-targeted therapy using inhibitors NSC 19630 and this compound induce apoptosis in HTLV-1-transformed adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WRN-targeted therapy using inhibitors NSC 19630 and this compound induce apoptosis in HTLV-1-transformed adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting an Achilles’ heel of cancer with a WRN helicase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Werner syndrome helicase is a selective vulnerability of microsatellite instability-high tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Investigating NSC 617145 Resistance Mechanisms in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for navigating experiments involving the Werner syndrome helicase (WRN) inhibitor, NSC 617145.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the Werner syndrome (WRN) helicase, with an in vitro IC50 value of approximately 230 nM.[1][2] It functions by inhibiting the ATPase and helicase activities of the WRN protein, which plays a critical role in DNA repair and maintenance of genomic stability.[1][2] Inhibition of WRN helicase activity by this compound leads to the accumulation of DNA double-strand breaks (DSBs) and chromosomal abnormalities, ultimately inducing cell cycle arrest and apoptosis in susceptible cancer cells.[1][3]
Q2: In which cancer types is this compound expected to be most effective?
A2: this compound is particularly effective in cancer cells with underlying deficiencies in DNA repair pathways, exploiting a concept known as synthetic lethality. It shows significant promise in cancers with:
-
Microsatellite Instability (MSI): These cancers have a defective DNA mismatch repair system and are highly dependent on WRN for survival.
-
Fanconi Anemia (FA) Pathway Deficiency: this compound acts synergistically with DNA cross-linking agents like Mitomycin C in FA-deficient cells.[4]
-
BRCA1/2 Mutations: Similar to PARP inhibitors, this compound can be effective in cancers with mutations in BRCA genes, which are crucial for homologous recombination repair.
Q3: What are the known resistance mechanisms to this compound and other WRN inhibitors?
A3: Research into resistance mechanisms for WRN inhibitors is ongoing. However, a primary mechanism that has been identified is the acquisition of on-target mutations in the WRN gene . These mutations can occur in the helicase domain of the WRN protein, potentially altering the drug-binding site and reducing the inhibitor's efficacy. Continuous exposure of cancer cells to WRN inhibitors has been shown to lead to the emergence of such mutations.
Q4: Can this compound be used in combination with other anti-cancer agents?
A4: Yes, preclinical studies have shown that this compound has synergistic effects when combined with other DNA-damaging agents. For example, it enhances the anti-proliferative effects of Mitomycin C in Fanconi Anemia-deficient cells.[4][5] There is also a strong rationale for combining WRN inhibitors with PARP inhibitors, particularly in cancers with defects in homologous recombination, to create a potent synthetic lethal effect.
Q5: What is the effect of this compound on non-cancerous cells?
A5: Studies have indicated that this compound has a degree of selectivity for cancer cells. The IC50 value for inducing cell death in normal peripheral blood mononuclear cells (PBMCs) was found to be higher than in HTLV-1-transformed leukemia cell lines (0.32 ± 0.013 µM for PBMCs vs. 0.13 ± 0.047 µM for C91PL cells), suggesting a therapeutic window.[3]
Troubleshooting Guides
Cell Viability and Proliferation Assays (e.g., WST-1, MTT)
| Problem | Possible Cause | Suggested Solution |
| High background absorbance in control wells | Contamination of media or reagents. Phenol (B47542) red in the culture medium can interfere with absorbance readings. | Use fresh, sterile media and reagents. Use phenol red-free medium for the assay. |
| Low signal or poor dose-response curve | Cell seeding density is too low or too high. Incubation time with WST-1 reagent is not optimal. The compound is not active in the chosen cell line. | Optimize cell seeding density for your specific cell line. Perform a time-course experiment to determine the optimal WST-1 incubation time (typically 1-4 hours). Confirm WRN dependency of your cell line. |
| Inconsistent results between replicates | Uneven cell seeding. Pipetting errors. Edge effects in the 96-well plate. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. |
Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining)
| Problem | Possible Cause | Suggested Solution |
| High percentage of Annexin V positive cells in the untreated control group | Cells were harvested too harshly, causing membrane damage. Cells were overgrown or unhealthy before the experiment. | Use a gentle cell detachment method (e.g., Accutase instead of Trypsin). Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. |
| No significant increase in apoptosis after treatment | The concentration of this compound is too low or the incubation time is too short. The cell line is resistant to this compound. | Perform a dose-response and time-course experiment to determine optimal conditions. Verify the expression and dependency of WRN in your cell line. |
| Most cells are double-positive for Annexin V and PI (late apoptosis/necrosis) | The drug concentration is too high, or the incubation time is too long, causing rapid cell death. | Reduce the concentration of this compound and/or shorten the incubation time to capture early apoptotic events. |
Immunofluorescence for DNA Damage Foci (e.g., γH2AX)
| Problem | Possible Cause | Suggested Solution |
| High background fluorescence | Inadequate blocking. The secondary antibody is binding non-specifically. Autofluorescence of cells. | Increase the blocking time and/or try a different blocking agent (e.g., BSA, normal serum). Run a secondary antibody-only control. Use an appropriate mounting medium with an anti-fade reagent. |
| Weak or no γH2AX signal | The primary antibody is not working or used at a suboptimal dilution. Insufficient DNA damage. Fixation and permeabilization are not optimal. | Titrate the primary antibody to find the optimal concentration. Ensure the treatment is sufficient to induce DSBs. Test different fixation (e.g., paraformaldehyde) and permeabilization (e.g., Triton X-100) protocols. |
| Difficulty in quantifying foci (confluent staining) | Extensive DNA damage leading to overlapping foci. | Reduce the drug concentration or the treatment time. Use image analysis software with algorithms designed to separate overlapping objects.[6] |
Quantitative Data
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| HeLa | Cervical Cancer | ~1.5 | Maximal inhibition of proliferation (98%) observed at this concentration.[2] |
| U2OS | Osteosarcoma | Not specified, but 1.5 µM inhibited proliferation by 80%.[7] | p53 wild-type. |
| HCT116 p53+/+ | Colorectal Carcinoma | Not specified, but sensitive to 1.5 µM. | |
| HCT116 p53-/- | Colorectal Carcinoma | 2-fold more resistant than p53+/+ cells.[7] | |
| MT-4 | HTLV-1-transformed | 0.19 ± 0.042 | [3] |
| C8166 | HTLV-1-transformed | 0.22 ± 0.023 | [3] |
| C91PL | HTLV-1-transformed | 0.21 ± 0.0091 | [3] |
| ED | Adult T-cell Leukemia (ATL) | 0.15 ± 0.033 | [3] |
| TL | Adult T-cell Leukemia (ATL) | 0.17 ± 0.039 | [3] |
| ATL-25 | Adult T-cell Leukemia (ATL) | 0.16 ± 0.007 | [3] |
| Normal PBMCs | Non-cancerous | 0.32 ± 0.013 | [3] |
Table 2: Synergistic Effects of this compound with Mitomycin C (MMC)
| Cell Line | Condition | Treatment | Proliferation Reduction |
| FA-D2 -/- | Fanconi Anemia Deficient | This compound (0.125 µM) + MMC (9.4 nM) | Significant 45% reduction |
| FA-D2 +/+ | Fanconi Anemia Proficient | This compound (0.125 µM) + MMC (9.4 nM) | Only 10% reduction |
Data summarized from a study demonstrating the synergistic effect of this compound and MMC in FA-deficient cells.[7]
Experimental Protocols
WST-1 Cell Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Add various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation with Drug: Incubate the cells with the compound for the desired duration (e.g., 48 or 72 hours).
-
Addition of WST-1 Reagent: Add 10 µL of WST-1 reagent to each well.
-
Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for your cell line.
-
Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of >600 nm.
-
Data Analysis: Subtract the background absorbance (media only wells) and calculate the percentage of cell viability relative to the vehicle control.
Annexin V/Propidium Iodide Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Seed and treat cells with this compound in a 6-well plate for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Immunofluorescence Staining for γH2AX Foci
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Treat with this compound.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-γH2AX primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash three times with PBST.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining: Wash three times with PBST and counterstain with DAPI for 5 minutes.
-
Mounting: Wash twice with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize and capture images using a fluorescence microscope. Analyze foci per nucleus using imaging software.
Visualizations
Caption: Synthetic lethality of this compound in MSI cancer cells.
Caption: General experimental workflow for studying this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WERNER SYNDROME HELICASE HAS A CRITICAL ROLE IN DNA DAMAGE RESPONSES IN THE ABSENCE OF A FUNCTIONAL FANCONI ANEMIA PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WRN-targeted therapy using inhibitors NSC 19630 and this compound induce apoptosis in HTLV-1-transformed adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Werner syndrome helicase has a critical role in DNA damage responses in the absence of a functional fanconi anemia pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
Off-target effects of NSC 617145 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of NSC 617145, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
This compound is a selective inhibitor of Werner syndrome helicase (WRN), a DNA helicase-nuclease involved in DNA repair and maintenance of genomic stability.[1][2] It specifically inhibits the ATPase and helicase activities of WRN with an IC50 value in the range of 230-250 nM.[1] This inhibition leads to the accumulation of DNA double-strand breaks (DSBs), cell cycle arrest, and apoptosis, particularly in cancer cells with deficiencies in other DNA repair pathways, such as those with mutations in the Fanconi Anemia (FA) pathway.[1][3]
Q2: We are observing unexpected cellular phenotypes at high concentrations of this compound that do not seem to be related to WRN inhibition. What could be the cause?
At high concentrations, small molecule inhibitors like this compound can engage with unintended biological targets, leading to off-target effects. This compound is a quinolone derivative, and compounds with this scaffold have been reported to interact with a range of other proteins, including topoisomerases and various protein kinases.[4][5][6] Therefore, the unexpected phenotypes could be due to the inhibition of other cellular proteins by this compound.
Q3: How can we confirm if the observed effects are on-target (WRN-dependent) or off-target?
Several experimental approaches can help distinguish between on-target and off-target effects:
-
WRN Knockdown or Knockout: The most definitive method is to deplete WRN using techniques like siRNA, shRNA, or CRISPR/Cas9. If the phenotype persists in WRN-depleted cells upon treatment with this compound, it is likely an off-target effect.[3]
-
Rescue Experiments: In a WRN-depleted background, express a version of WRN that is resistant to this compound. If the introduction of the resistant WRN reverses the phenotype, this strongly indicates an on-target effect.
-
Use of Structurally Unrelated WRN Inhibitors: Compare the cellular phenotype induced by this compound with that of other validated, structurally distinct WRN inhibitors. If different inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Dose-Response Analysis: Carefully titrate the concentration of this compound. On-target effects should typically occur at concentrations consistent with its IC50 for WRN, while off-target effects may only appear at significantly higher concentrations.
Q4: What are the known downstream signaling pathways affected by this compound?
This compound, through its inhibition of WRN, significantly impacts DNA damage response (DDR) pathways. Key observations include:
-
Activation of ATM and DNA-PKcs: Treatment with this compound, particularly in combination with DNA cross-linking agents like Mitomycin C (MMC), leads to the activation of Ataxia-Telangiectasia Mutated (ATM) kinase and the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs).[3] This is evidenced by the accumulation of phosphorylated DNA-PKcs at serine 2056 (pS2056).[3][7]
-
Induction of Rad51 Foci: this compound treatment also results in the accumulation of Rad51 foci, a key marker for homologous recombination (HR) repair.[3][7] This suggests that while HR is initiated, its later steps, which may require WRN activity, are impaired.
Troubleshooting Guides
Issue 1: High Cellular Toxicity in Cell Lines Expected to be Resistant
Possible Cause: Off-target cytotoxicity. At high concentrations, this compound may be inhibiting other essential proteins, such as kinases involved in cell survival pathways or topoisomerases, leading to broad cellular toxicity.
Troubleshooting Steps:
-
Determine the IC50 in Your Cell Line: Perform a dose-response curve to determine the concentration at which 50% of cell growth is inhibited. Compare this to the known IC50 for WRN inhibition. A significant discrepancy may suggest off-target effects.
-
Broad Kinase Profiling: To identify potential off-target kinases, consider performing a kinome scan. This involves screening this compound against a large panel of kinases to identify unintended targets.
-
Cellular Thermal Shift Assay (CETSA): This assay can be used to verify target engagement in intact cells. A thermal shift of a suspected off-target protein in the presence of this compound would confirm a direct interaction.
Issue 2: Inconsistent or Unexpected Western Blot Results for DNA Damage Markers
Possible Cause: Complex interplay and potential off-target effects on DNA damage response kinases. While this compound is known to activate ATM and DNA-PKcs, high concentrations could potentially inhibit these or other related kinases. There is known cross-talk between DNA-PKcs and ATM, where DNA-PKcs can negatively regulate ATM activity through phosphorylation.[8][9][10][11]
Troubleshooting Steps:
-
Titrate this compound Concentration: Perform a detailed dose-response and time-course experiment to observe the dynamics of ATM, DNA-PKcs, and Rad51 activation.
-
Use Specific Kinase Inhibitors: To dissect the pathway, use well-characterized inhibitors for ATM (e.g., KU-55933) and DNA-PKcs (e.g., NU7441) in combination with this compound. This can help to clarify the dependencies within the signaling cascade.
-
Validate Antibody Specificity: Ensure that the antibodies used for detecting phosphorylated proteins are specific and have been validated for the application.
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference(s) |
| WRN Helicase IC50 | 230 nM | In vitro | [1] |
| WRN Helicase IC50 | 250 nM | In vitro | [2] |
| Concentration for Maximal Proliferation Inhibition | 1.5 µM | HeLa | [3] |
| Synergistic Concentration with Mitomycin C | 0.125 µM | FA-D2-/- | [1] |
| Concentration for WRN Chromatin Binding Induction | 0.75 - 2.0 µM | HeLa | [3] |
Experimental Protocols
Protocol 1: Western Blot for DNA Damage Response Markers
Objective: To assess the activation of ATM and DNA-PKcs following this compound treatment.
Methodology:
-
Cell Treatment: Plate cells at a suitable density and treat with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) for the desired time (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-ATM (Ser1981), anti-phospho-DNA-PKcs (Ser2056), anti-γH2AX).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Immunofluorescence for Rad51 Foci Formation
Objective: To visualize and quantify the formation of Rad51 nuclear foci as a marker of homologous recombination.
Methodology:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat with this compound as described in Protocol 1.
-
Cell Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Antibody Staining: Block with 1% BSA in PBST for 1 hour. Incubate with anti-Rad51 primary antibody for 1-2 hours at room temperature.
-
Secondary Antibody and Counterstaining: Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour. Counterstain nuclei with DAPI.
-
Imaging and Analysis: Mount coverslips on microscope slides and visualize using a fluorescence microscope. Quantify the number of cells with Rad51 foci (e.g., >5 foci per nucleus).
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Downstream DNA damage response to this compound.
Caption: Troubleshooting workflow for off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DNA, RNA and Protein Synthesis | Tocris Bioscience [tocris.com]
- 3. WERNER SYNDROME HELICASE HAS A CRITICAL ROLE IN DNA DAMAGE RESPONSES IN THE ABSENCE OF A FUNCTIONAL FANCONI ANEMIA PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.monash.edu [research.monash.edu]
- 6. New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. DNA-PKcs and ATM Co-Regulate DNA Double-Strand Break Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Essential role for DNA-PKcs in DNA double strand break repair and apoptosis in ATM deficient lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of the DNA damage response by DNA-PKcs inhibitory phosphorylation of ATM - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of the DNA Damage Response by DNA-PKcs Inhibitory Phosphorylation of ATM - PubMed [pubmed.ncbi.nlm.nih.gov]
How to handle NSC 617145 crystallization in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling NSC 617145, a selective Werner syndrome helicase (WRN) inhibitor, with a specific focus on preventing and troubleshooting crystallization issues during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the Werner syndrome helicase (WRN).[1][2][3] It selectively inhibits the ATPase activity of the WRN helicase, which plays a critical role in DNA repair and maintenance of genomic stability.[4][5] Inhibition of WRN by this compound leads to the accumulation of DNA double-strand breaks, cell cycle arrest, and apoptosis in cancer cells, particularly in those with deficiencies in other DNA repair pathways like Fanconi Anemia.[1][5][6]
Q2: I'm observing precipitation in my this compound stock solution. What should I do?
A2: If you observe precipitation in your this compound stock solution, gentle heating and/or sonication can be used to aid dissolution.[1] It is also crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[7] For best results, prepare fresh solutions and use them immediately.[7]
Q3: What are the recommended solvents and storage conditions for this compound?
A3: this compound is soluble in DMSO at concentrations up to 20 mM.[2][3] It is sparingly soluble in DMF and a mixture of DMF:PBS.[4] The compound is insoluble in water and ethanol.[7] For long-term storage, the solid compound should be stored at -20°C.[2][3] Stock solutions in DMSO can be stored at -80°C for up to a year, or at -20°C for up to six months.[1]
Q4: Can this compound be used for in vivo studies?
A4: Yes, this compound has been used in in vivo studies. Formulations for in vivo use often involve solvents such as corn oil or a mixture of DMSO, PEG300, and Tween80.[1][7] These formulations are typically prepared as suspended solutions and may require sonication to ensure homogeneity.[1] It is recommended to use these mixed solutions immediately after preparation.[7]
Troubleshooting Guide: this compound Crystallization
This guide addresses common issues related to the crystallization of this compound in experimental settings.
| Problem | Potential Cause | Recommended Solution |
| Precipitation in DMSO stock solution upon storage. | 1. Moisture Absorption: DMSO is hygroscopic and can absorb moisture, reducing the solubility of this compound.[7] 2. Temperature Fluctuations: Repeated freeze-thaw cycles can promote crystallization. | 1. Use fresh, anhydrous DMSO to prepare stock solutions.[7] 2. Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles. 3. If precipitation occurs, gently warm the solution and sonicate to redissolve the compound before use.[1] |
| Crystallization occurs when diluting the DMSO stock into aqueous media (e.g., cell culture medium). | 1. Poor Aqueous Solubility: this compound has very low solubility in aqueous solutions.[7] 2. High Final Concentration: The final concentration of this compound in the aqueous medium may exceed its solubility limit. | 1. Perform serial dilutions. First, dilute the DMSO stock into a small volume of the aqueous medium while vortexing to ensure rapid mixing. Then, add this intermediate dilution to the final volume. 2. Ensure the final concentration of DMSO in the experimental medium is as low as possible (typically <0.5%) to minimize solvent effects and still maintain solubility. 3. Consider using a surfactant like Tween-80 at a low concentration (e.g., 0.01-0.1%) in the final medium to improve solubility, but first verify its compatibility with your experimental system. |
| Precipitate forms in the well of a cell culture plate during the experiment. | 1. Compound Instability: The compound may not be stable in the culture medium over the duration of the experiment. 2. Interaction with Media Components: Components of the cell culture medium (e.g., proteins in serum) could be causing the compound to precipitate. | 1. Decrease the incubation time of the experiment if possible. 2. Reduce the concentration of this compound to a level that remains soluble for the duration of the assay. 3. If using serum, consider reducing the serum concentration or using a serum-free medium if your cell line permits. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 11 | 27.49 | Use fresh, anhydrous DMSO.[7] |
| DMSO | 8 | 20 | [3] |
| Corn Oil | 25 | 62.49 | Suspended solution; requires sonication.[1] |
| 0.5% CMC-Na/saline water | 2.5 | 6.25 | Suspended solution; requires sonication.[1] |
| DMF | 2 | 5 | [4] |
| DMF:PBS (pH 7.2) (1:2) | 0.33 | 0.825 | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 400.04 g/mol ), you will need 4.00 mg of the compound.
-
Add the appropriate volume of anhydrous DMSO to the solid this compound.
-
Vortex the solution thoroughly until the solid is completely dissolved. If necessary, gently warm the tube (e.g., in a 37°C water bath) and sonicate for 5-10 minutes to aid dissolution.[1]
-
Visually inspect the solution to ensure there are no visible crystals.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year).[1]
-
Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays
-
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Pre-warmed cell culture medium
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution of this compound in pre-warmed cell culture medium. For example, to achieve a final concentration of 10 µM, you can add 1 µL of the 10 mM stock to 99 µL of medium to make a 100 µM intermediate solution. It is critical to add the DMSO stock to the medium while vortexing to ensure rapid dispersal and prevent localized high concentrations that can lead to precipitation.
-
Add the required volume of the intermediate dilution to your experimental wells containing cells and medium to achieve the desired final concentration. For example, add 10 µL of the 100 µM intermediate solution to a well containing 90 µL of medium to get a final volume of 100 µL and a final this compound concentration of 10 µM.
-
Ensure the final DMSO concentration in the wells is below a level that affects your cells (typically <0.5%).
-
Mandatory Visualization
Caption: Mechanism of action for this compound in inducing apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DNA, RNA and Protein Synthesis Inhibitors: R&D Systems [rndsystems.com]
- 3. This compound | DNA, RNA and Protein Synthesis | Tocris Bioscience [tocris.com]
- 4. caymanchem.com [caymanchem.com]
- 5. WERNER SYNDROME HELICASE HAS A CRITICAL ROLE IN DNA DAMAGE RESPONSES IN THE ABSENCE OF A FUNCTIONAL FANCONI ANEMIA PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting an Achilles’ heel of cancer with a WRN helicase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Interpreting unexpected results with NSC 617145 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Werner syndrome helicase (WRN) inhibitor, NSC 617145. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the Werner syndrome (WRN) helicase.[1] It functions by inhibiting the ATPase and DNA unwinding activities of the WRN protein.[1][2] This inhibition leads to an accumulation of DNA double-strand breaks (DSBs) and chromosomal abnormalities, ultimately triggering cell cycle arrest and apoptosis.[1][2]
Q2: What is the reported IC50 value for this compound?
A2: The half-maximal inhibitory concentration (IC50) for this compound in inhibiting WRN helicase activity is approximately 230 nM to 250 nM.[1][3][4]
Q3: Is this compound selective for WRN helicase?
A3: Yes, this compound has been shown to be selective for WRN helicase over other helicases such as BLM, FANCJ, ChlR1, RecQ, and UvrD.[1][2]
Troubleshooting Guide for Unexpected Results
Scenario 1: Little to no inhibition of cell proliferation is observed after this compound treatment.
Q1.1: My cells don't show a significant decrease in proliferation after treatment with this compound. Is the compound inactive?
A1.1: Not necessarily. Several factors could contribute to a lack of response. Consider the following:
-
Cell Line-Dependent Sensitivity: Different cell lines can exhibit varied sensitivity to this compound.[5] For instance, some adult T-cell leukemia (ATL) cell lines that are less sensitive to a related inhibitor, NSC 19630, have shown sensitivity to this compound.[5][6] The p53 status of your cells might also influence resistance, with p53-deficient cells potentially showing increased resistance.[2]
-
WRN Expression Levels: It is a common misconception that high WRN protein expression will directly correlate with high sensitivity to the inhibitor. However, studies have shown no direct correlation between WRN protein levels and sensitivity to this compound.[5]
-
Compound Concentration and Treatment Duration: Ensure you are using an appropriate concentration and treatment duration. Maximal inhibition of proliferation in HeLa cells was observed at concentrations as low as 0.75 µM with treatment times of 24-72 hours.[1]
Troubleshooting Workflow for Proliferation Issues
Caption: Troubleshooting workflow for lack of cell proliferation inhibition.
Scenario 2: Observing an unexpectedly potent synergistic effect with other drugs.
Q2.1: I see a dramatic increase in cell death when I co-treat my cells with this compound and Mitomycin C (MMC). Is this expected?
A2.1: Yes, this is an expected and well-documented synergistic effect. This compound has been shown to act synergistically with DNA cross-linking agents like Mitomycin C, particularly in cells with a defective Fanconi Anemia (FA) pathway.[2][7] The inhibition of WRN helicase in these cells prevents the proper processing of DNA repair intermediates, leading to an accumulation of DSBs and enhanced cell death.[2][7]
Data on Synergistic Effects of this compound and MMC
| Cell Line Type | Treatment | Effect on Proliferation | Reference |
| FA-D2-/- | This compound (0.125 µM) + MMC (9.4 nM) | Significant reduction (45%) | [2] |
| FA-D2+/+ | This compound (0.125 µM) + MMC (9.4 nM) | Mild reduction (10%) | [2] |
| HeLa | This compound (0.5 µM) + MMC (9.4 nM) | 45% reduction | [2] |
Signaling Pathway of Synergistic Action
Caption: Synergistic effect of this compound and MMC in FA-deficient cells.
Scenario 3: Unexpected changes in WRN protein levels after treatment.
Q3.1: I performed a western blot and see a decrease in WRN protein levels after treating with this compound. Is the inhibitor causing protein degradation?
A3.1: Yes, this is a known effect of this compound. The inhibitor can induce the binding of WRN to chromatin and subsequently lead to its degradation through a proteasome-mediated pathway.[1][7] If you co-treat with a proteasome inhibitor like MG132, you should observe a restoration of WRN protein levels.[7]
Experimental Workflow for Investigating WRN Degradation
Caption: Workflow to confirm proteasomal degradation of WRN.
Scenario 4: Difficulty in interpreting DNA damage markers.
Q4.1: I am seeing an increase in γ-H2AX foci after treatment, but what other markers should I look for to confirm the mechanism of action?
A4.1: An increase in γ-H2AX foci is a good indicator of DNA double-strand breaks.[2] To further confirm the specific pathway affected by this compound, you can look for the following:
-
Accumulation of Rad51 foci: This suggests that while homologous recombination (HR) is initiated, the later steps are inhibited, leading to an accumulation of these recombination intermediates.[2]
-
Increased DNA-PKcs pS2056 foci: This is a marker for the activation of the Non-Homologous End Joining (NHEJ) pathway, which is activated in response to the DSBs induced by WRN inhibition.[1][2]
-
S-phase cell cycle arrest: Flow cytometry analysis should reveal an accumulation of cells in the S-phase of the cell cycle.[2][5]
Key Biomarkers for this compound Treatment
| Biomarker | Cellular Process | Expected Outcome with this compound |
| γ-H2AX foci | DNA Double-Strand Breaks | Increased |
| Rad51 foci | Homologous Recombination | Increased accumulation |
| DNA-PKcs pS2056 foci | Non-Homologous End Joining (NHEJ) | Increased |
| Cyclin A | S-phase progression | Maintained or increased |
| Annexin V Staining | Apoptosis | Increased |
Experimental Protocols
Cell Proliferation Assay (WST-1)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or DMSO as a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell proliferation as a percentage relative to the DMSO-treated control.
Immunofluorescence for DNA Damage Foci
-
Grow cells on coverslips and treat with this compound or controls.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-γ-H2AX, anti-Rad51) overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Mount coverslips with a mounting medium containing DAPI.
-
Visualize and quantify foci using a fluorescence microscope.
Cell Cycle Analysis by Flow Cytometry
-
Treat cells with this compound for the desired duration.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WERNER SYNDROME HELICASE HAS A CRITICAL ROLE IN DNA DAMAGE RESPONSES IN THE ABSENCE OF A FUNCTIONAL FANCONI ANEMIA PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | DNA, RNA and Protein Synthesis | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. WRN-targeted therapy using inhibitors NSC 19630 and this compound induce apoptosis in HTLV-1-transformed adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WRN-targeted therapy using inhibitors NSC 19630 and this compound induce apoptosis in HTLV-1-transformed adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Validation & Comparative
Potency Showdown: NSC 617145 vs. NSC 19630 for WRN Helicase Inhibition
A detailed comparison for researchers and drug development professionals on the efficacy of two prominent Werner syndrome helicase inhibitors.
In the landscape of targeted cancer therapy, the Werner syndrome helicase (WRN), a key enzyme in DNA repair and replication, has emerged as a promising target. Two small molecule inhibitors, NSC 617145 and NSC 19630, have been instrumental in probing the function of WRN and exploring its therapeutic potential. This guide provides a comprehensive comparison of their potency, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
This compound is a structural analog of NSC 19630 and demonstrates significantly greater potency in inhibiting the helicase activity of the WRN protein.[1] Experimental data consistently show that this compound has a half-maximal inhibitory concentration (IC50) in the nanomolar range, while NSC 19630's IC50 is in the micromolar range, indicating a potency difference of nearly two orders of magnitude. This enhanced potency translates to more effective inhibition of cancer cell proliferation in a WRN-dependent manner.
Quantitative Potency Comparison
The following tables summarize the biochemical and cellular potency of this compound and NSC 19630 from published studies.
Table 1: Biochemical Potency against WRN Helicase
| Compound | IC50 (Helicase Activity) | Source |
| This compound | 230 nM | [2] |
| 250 nM | ||
| NSC 19630 | ~20 µM | [3] |
Table 2: Cellular Potency - Inhibition of Cancer Cell Proliferation
| Compound | Cell Line | Cancer Type | IC50 / GI50 | Source |
| This compound | HeLa | Cervical Cancer | Potent inhibition at 1.5 µM | [2] |
| U2OS | Osteosarcoma | ~80% inhibition at 1.5 µM | [4] | |
| HCT116 (p53+/+) | Colorectal Carcinoma | Sensitive to 1.5 µM | [2] | |
| HCT116 (p53-/-) | Colorectal Carcinoma | 2-fold more resistant than p53+/+ | [2] | |
| FA-D2-/- | Fanconi Anemia | Synergistic with Mitomycin C | [2] | |
| MT-4 | Adult T-cell Leukemia/Lymphoma | 0.18 µM | [5] | |
| C8166 | Adult T-cell Leukemia/Lymphoma | 0.25 µM | [5] | |
| C91PL | Adult T-cell Leukemia/Lymphoma | 0.22 µM | [5] | |
| ED | Adult T-cell Leukemia/Lymphoma | 0.28 µM | [5] | |
| NSC 19630 | HeLa | Cervical Cancer | 95% inhibition at 3 µM after 2 days | [3] |
| Leukemia Cell Lines | Leukemia | Notable effect on all 6 lines tested | [3] | |
| ATL-55T, LMY1 | Adult T-cell Leukemia/Lymphoma | Less sensitive | [5] |
Mechanism of Action and Cellular Consequences
Both this compound and NSC 19630 selectively inhibit the ATP-dependent DNA unwinding activity of WRN helicase.[3][6] This inhibition leads to the accumulation of stalled replication forks and DNA double-strand breaks (DSBs).[3][6] Consequently, the DNA damage response is activated, leading to cell cycle arrest, primarily in the S-phase, and ultimately, apoptosis.[3][5] The cytotoxic effects of both compounds are WRN-dependent, as cells with depleted WRN levels show resistance to the inhibitors.[7]
Experimental Protocols
Detailed methodologies for the key assays used to determine the potency of this compound and NSC 19630 are provided below.
In Vitro WRN Helicase Activity Assay (Radiometric)
This assay measures the unwinding of a radiolabeled forked DNA substrate by the WRN protein.
Materials:
-
Recombinant full-length WRN protein
-
Forked DNA substrate, radiolabeled (e.g., with ³²P)
-
Reaction Buffer: Specific composition may vary, but typically contains Tris-HCl, NaCl, MgCl₂, DTT, and BSA.
-
ATP solution
-
Stop Dye: Contains EDTA to chelate Mg²⁺ and stop the reaction, along with loading dyes.
-
This compound or NSC 19630, diluted in DMSO
-
Polyacrylamide gel and electrophoresis apparatus
-
Phosphorimager for visualization and quantification
Procedure:
-
Prepare reaction mixtures containing reaction buffer, the WRN inhibitor at various concentrations (or DMSO as a vehicle control), and the WRN protein.
-
Incubate the mixtures at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the helicase reaction by adding the radiolabeled forked DNA substrate and ATP.
-
Incubate the reaction at 37°C for a specified time (e.g., 15 minutes).
-
Terminate the reaction by adding the stop dye.
-
Resolve the reaction products (unwound single-stranded DNA and intact forked duplex) on a native polyacrylamide gel.
-
Visualize the gel using a phosphorimager and quantify the percentage of unwound substrate.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[1]
Cell Proliferation Assay (XTT-based)
This colorimetric assay measures cell viability based on the metabolic activity of the cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound or NSC 19630, diluted in DMSO
-
XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling reagent
-
Electron-coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the WRN inhibitor or DMSO (vehicle control).
-
Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add the XTT labeling mixture to each well and incubate for a period of time (e.g., 4 hours), allowing viable cells to convert the XTT into a formazan (B1609692) dye.
-
Measure the absorbance of the formazan product at a specific wavelength (e.g., 450-500 nm) with a reference wavelength of around 650 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (or IC50) value by plotting the percentage of viability against the inhibitor concentration.[5]
Conclusion
The available data clearly indicate that this compound is a significantly more potent inhibitor of WRN helicase than NSC 19630, both at the biochemical and cellular levels. For researchers seeking to achieve robust inhibition of WRN activity at lower concentrations, this compound is the superior choice. However, both compounds have been valuable tools in establishing the "proof-of-concept" for targeting WRN in cancer and continue to be relevant for comparative studies. The detailed protocols provided herein should enable researchers to design and execute experiments to further investigate the roles of WRN and the therapeutic potential of its inhibitors.
References
- 1. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of helicase activity by a small molecule impairs Werner syndrome helicase (WRN) function in the cellular response to DNA damage or replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WERNER SYNDROME HELICASE HAS A CRITICAL ROLE IN DNA DAMAGE RESPONSES IN THE ABSENCE OF A FUNCTIONAL FANCONI ANEMIA PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WRN-targeted therapy using inhibitors NSC 19630 and this compound induce apoptosis in HTLV-1-transformed adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting an Achilles’ heel of cancer with a WRN helicase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Werner Syndrome Helicase (WRN) Inhibitors: NSC 617145 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The Werner syndrome ATP-dependent helicase (WRN) has emerged as a promising therapeutic target in oncology, particularly for cancers exhibiting microsatellite instability (MSI). This has led to the development of a growing number of small molecule inhibitors targeting WRN. This guide provides an objective comparison of the preclinical WRN inhibitor NSC 617145 with other notable WRN inhibitors, supported by quantitative experimental data, detailed methodologies, and pathway visualizations to aid in research and development decisions.
Performance Comparison of WRN Inhibitors
The following table summarizes the biochemical potency and cellular activity of this compound alongside other key WRN inhibitors. This allows for a direct comparison of their efficacy and mechanism of action.
| Inhibitor | Type | Mechanism of Action | Biochemical Potency (IC50/pIC50) | Cellular Potency (GI50) | Selectivity |
| This compound | Non-covalent | Inhibits WRN ATPase and helicase activity.[1][2] | IC50: 230-250 nM[1][3][4] | Effective in µM range in some cell lines.[1] | Selective for WRN over BLM, FANCJ, ChlR1, RecQ, and UvrD helicases.[1][4] |
| NSC 19630 | Non-covalent | Analog of this compound, inhibits WRN helicase activity. | IC50: ~20 µM[5] | Effective in µM range in some cell lines.[6] | Reduced activity against BLM and RECQ1.[5] |
| HRO761 | Non-covalent | Allosteric inhibitor, locks WRN in an inactive conformation.[5] | IC50: 50-100 nM (ATPase assay)[4][7][8] | GI50: 40-70 nM in MSI-H cell lines.[8][9] | Selective over other RecQ helicases.[8] |
| VVD-133214 (RO7589831) | Covalent | Allosteric inhibitor, irreversibly binds to Cysteine 727.[5] | IC50: 131.6-142 nM[1][5] | GI50: 220 nM in HCT116 cells.[10] | Selective for WRN over BLM helicase.[10] |
| GSK_WRN3 | Covalent | Covalently targets WRN helicase. | pIC50: 8.6 | Potent in MSI-H cell lines. | Not specified |
| GSK_WRN4 | Covalent | Orally active, covalently targets Cysteine 727.[3][10] | pIC50: 7.6[3][10] | Preferentially inhibits MSI cancer cell lines.[3] | Selective for WRN over other RecQ helicases.[10] |
| WRN inhibitor 19 | Not specified | Competitively binds to the ATP site.[1] | IC50: 3.7 nM[1] | Not specified | Not specified |
| NCGC00029283 | Non-covalent | Not specified | IC50: 2.3 µM | Not specified | Also inhibits BLM (IC50: 12.5 µM) and FANCJ (IC50: 3.4 µM).[1] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the action and evaluation of WRN inhibitors. The following diagrams, generated using the DOT language, illustrate key concepts.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Clonogenic Assay [en.bio-protocol.org]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clonogenic Assay [bio-protocol.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. OUH - Protocols [ous-research.no]
- 10. bellbrooklabs.com [bellbrooklabs.com]
NSC 617145: A Comparative Guide to its Selectivity Against Other RecQ Helicases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Werner syndrome helicase (WRN) inhibitor, NSC 617145, and its selectivity against other members of the RecQ helicase family. The information presented herein is compiled from publicly available experimental data to assist researchers in evaluating its potential for target-specific therapeutic development.
Executive Summary
This compound is a potent and selective inhibitor of the Werner syndrome helicase (WRN), a key enzyme involved in DNA repair and maintenance of genomic stability.[1][2] Experimental data demonstrates that this compound exhibits a high degree of selectivity for WRN over other human RecQ helicases, including Bloom syndrome helicase (BLM) and RecQ helicase-like 1 (RECQL1). This selectivity is crucial for minimizing off-target effects and developing targeted cancer therapies, particularly for tumors with specific DNA repair deficiencies.
Quantitative Comparison of Inhibitor Activity
The following tables summarize the inhibitory activity of this compound and other relevant compounds against various RecQ helicases.
Table 1: Inhibitory Activity of this compound against RecQ Helicases
| Helicase Target | This compound IC50 | % Inhibition (at 5 µM) |
| WRN | ~230 nM[1][2] | - |
| BLM | No significant inhibition[2] | Not Reported |
| RECQL1 | Not Reported | 7%[2] |
| RECQL4 | Not Reported | Not Reported |
| RECQL5 | Not Reported | Not Reported |
| FANCJ | No significant inhibition[2] | Not Reported |
| ChlR1 | No significant inhibition[2] | Not Reported |
| E. coli RecQ | No significant inhibition[2] | Not Reported |
| UvrD | No significant inhibition[2] | Not Reported |
Table 2: Comparison with Other WRN Helicase Inhibitors
| Inhibitor | WRN IC50 | Selectivity Profile |
| This compound | ~230 nM[1][2] | Highly selective for WRN over BLM, RECQL1, FANCJ, ChlR1, and other bacterial helicases.[2] |
| NSC 19630 | Not explicitly stated, but is a known WRN inhibitor.[3] | Selective for WRN; does not affect other DNA helicases like BLM and RECQ1.[3] |
| ML216 | Exhibits low micromolar activity against WRN.[4] | Primarily a BLM inhibitor, but shows cross-reactivity with WRN.[4] |
Experimental Protocols
The determination of helicase inhibition by this compound is typically performed using in vitro biochemical assays. The following is a generalized protocol based on commonly used methods for assessing helicase activity.
Radiometric Helicase Assay
This assay measures the unwinding of a radiolabeled DNA substrate by the helicase enzyme.
Materials:
-
Purified recombinant human RecQ helicase enzymes (WRN, BLM, RECQL1, etc.)
-
This compound and other test compounds dissolved in DMSO
-
Forked DNA substrate with one strand radiolabeled (e.g., with ³²P)
-
Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 2 mM ATP, 100 µg/ml BSA)
-
Stop Buffer (e.g., 0.5% SDS, 50 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol, 25% glycerol)
-
Native polyacrylamide gel
-
Phosphorimager system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, the specified concentration of the helicase enzyme, and the desired concentration of this compound or DMSO (vehicle control).
-
Pre-incubation: Incubate the mixture at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation: Add the radiolabeled forked DNA substrate and ATP to initiate the unwinding reaction.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Termination: Stop the reaction by adding the stop buffer.
-
Analysis: Separate the unwound single-stranded DNA from the double-stranded substrate by native polyacrylamide gel electrophoresis.
-
Quantification: Visualize and quantify the radiolabeled DNA bands using a phosphorimager. The percentage of unwound substrate is calculated to determine the helicase activity and the inhibitory effect of the compound.
Fluorescence-Based Helicase Assay
This high-throughput method utilizes a fluorescently labeled DNA substrate.
Materials:
-
Purified recombinant human RecQ helicase enzymes
-
This compound and other test compounds dissolved in DMSO
-
Forked DNA substrate with a fluorophore on one strand and a quencher on the complementary strand
-
Reaction Buffer (similar to the radiometric assay)
-
Fluorescence microplate reader
Procedure:
-
Reaction Setup: In a microplate well, add the reaction buffer, helicase enzyme, and the test compound.
-
Initiation: Add the fluorescently labeled DNA substrate and ATP to start the reaction.
-
Measurement: Immediately place the microplate in a fluorescence reader pre-set to the appropriate excitation and emission wavelengths.
-
Data Acquisition: Monitor the increase in fluorescence over time in real-time. The unwinding of the DNA duplex separates the fluorophore from the quencher, resulting in an increase in fluorescence signal.
-
Analysis: The initial rate of the reaction is calculated from the linear phase of the fluorescence curve. The inhibitory effect of the compound is determined by comparing the reaction rates in the presence and absence of the inhibitor.
Visualizing Selectivity and Pathways
The following diagrams illustrate the selectivity of this compound and the general workflow of a helicase inhibition assay.
Caption: Selectivity of this compound for WRN helicase.
Caption: Generalized workflow for a helicase inhibition assay.
Conclusion
This compound is a valuable tool for studying the biological functions of WRN helicase due to its high potency and selectivity. The data presented in this guide supports its use as a specific inhibitor of WRN, with minimal cross-reactivity against other tested RecQ family members at effective concentrations. This specificity is a critical attribute for a chemical probe intended for target validation and as a lead compound for drug development. Further studies are warranted to determine the IC50 values of this compound against a broader panel of human helicases to fully characterize its selectivity profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WERNER SYNDROME HELICASE HAS A CRITICAL ROLE IN DNA DAMAGE RESPONSES IN THE ABSENCE OF A FUNCTIONAL FANCONI ANEMIA PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WRN-targeted therapy using inhibitors NSC 19630 and this compound induce apoptosis in HTLV-1-transformed adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical and Cell Biological Assays to Identify and Characterize DNA Helicase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effect of NSC 617145: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of NSC 617145, a selective Werner syndrome helicase (WRN) inhibitor, with other emerging alternatives. Supported by experimental data, this document details the validation of its on-target effects and presents methodologies for key experiments.
This compound is a small molecule inhibitor that selectively targets the helicase activity of the WRN protein, a key enzyme in DNA repair and maintenance.[1] Inhibition of WRN helicase has shown promise as a therapeutic strategy, particularly in cancers with microsatellite instability (MSI), where tumor cells are highly dependent on WRN for survival. This guide outlines the on-target effects of this compound and compares its performance with other known WRN inhibitors.
Performance Comparison of WRN Helicase Inhibitors
The following tables summarize the biochemical potency and cellular activity of this compound and other notable WRN helicase inhibitors.
Table 1: Biochemical Potency of WRN Helicase Inhibitors
| Inhibitor | Type | Mechanism of Action | Biochemical Potency (IC50) |
| This compound | Small Molecule | Inhibits WRN ATPase activity | 230 nM[1][2], 250 nM[3][4] |
| NSC 19630 | Small Molecule | Inhibits WRN helicase domain | ~20 µM[5] |
| HRO761 | Non-covalent | Allosteric inhibitor, locks WRN in an inactive conformation | 100 nM (ATPase assay) |
| VVD-133214 | Covalent | Allosteric inhibitor, irreversibly binds to Cysteine 727 | 142 nM |
| GSK_WRN3 | Covalent | Targets a specific cysteine residue | pIC50: 8.6[6][7] |
| GSK_WRN4 | Covalent | Targets a specific cysteine residue | pIC50: 7.6[6][7] |
| KWR-095 | Small Molecule | Not specified | More potent than HRO-761 (IC50 of 0.088 µM)[8] |
| KWR-137 | Small Molecule | Not specified | Similar potency to HRO-761 (IC50 of 0.088 µM)[8] |
Table 2: Cellular Activity of WRN Helicase Inhibitors
| Inhibitor | Cell Line | MSI Status | Cellular Potency (GI50/IC50) |
| This compound | HeLa | MSS | Maximal inhibition (98%) at 0.75-3 µM[1] |
| This compound | HTLV-1 transformed cells | N/A | More potent than NSC 19630[9] |
| HRO761 | SW48 | MSI-H | 40 nM |
| VVD-133214 | HCT116 | MSI-H | 220 nM |
| GSK_WRN3 | SW48 | MSI-H | ln(IC50): -2.5 to -1.5 µM[10] |
| GSK_WRN3 | HCT116 | MSI-H | ln(IC50): -2.0 to -1.0 µM[10] |
| GSK_WRN3 | SW620 | MSS | > 2.0 µM[10] |
| KWR-095 | SW48 | MSI-H | 0.193 µM[8] |
| KWR-137 | SW48 | MSI-H | ~2x weaker than HRO-761 (GI50=0.227 µM)[8] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated.
Mechanism of this compound action in MSI-H cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WERNER SYNDROME HELICASE HAS A CRITICAL ROLE IN DNA DAMAGE RESPONSES IN THE ABSENCE OF A FUNCTIONAL FANCONI ANEMIA PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | DNA, RNA and Protein Synthesis | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Inhibition of helicase activity by a small molecule impairs Werner syndrome helicase (WRN) function in the cellular response to DNA damage or replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. New inhibitors of the WRN helicase show preclinical promise for MSI-high colorectal cancers | BioWorld [bioworld.com]
- 9. WRN-targeted therapy using inhibitors NSC 19630 and this compound induce apoptosis in HTLV-1-transformed adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
NSC 617145: A Comparative Guide to its ATPase Cross-reactivity
For Researchers, Scientists, and Drug Development Professionals
NSC 617145 is a potent and selective inhibitor of Werner syndrome helicase (WRN), an ATP-dependent helicase crucial for maintaining genomic stability. This guide provides a comprehensive comparison of this compound's activity against various ATPases, supported by experimental data and detailed protocols to aid in its evaluation for research and drug development purposes.
Performance Comparison: Selectivity of this compound
This compound demonstrates remarkable selectivity for the WRN helicase. Experimental data consistently show potent inhibition of WRN's ATPase and helicase activities, with an IC50 value in the nanomolar range. In contrast, its activity against other related helicases is significantly lower, highlighting its specificity.
Table 1: Cross-reactivity of this compound against various DNA Helicases
| ATPase Target | Family | This compound Inhibition | IC50 (nM) | Reference |
| WRN | RecQ Helicase | Potent Inhibition | 230 - 250 | [1][2][3] |
| BLM | RecQ Helicase | No Significant Inhibition | > 5,000 | [1][3] |
| FANCJ | DEAH box Helicase | No Significant Inhibition | > 5,000 | [1][3] |
| ChlR1 | DEAD box Helicase | No Significant Inhibition | > 5,000 | [1][3] |
| RecQ | RecQ Helicase | No Significant Inhibition | > 5,000 | [1][3] |
| UvrD | UvrD-like Helicase | No Significant Inhibition | > 5,000 | [1][3] |
| RECQ1 | RecQ Helicase | Modest Inhibition (7% at 5µM) | Not Determined | [1][3] |
Note: Data on the cross-reactivity of this compound against other classes of ATPases, such as P-type, F-type, V-type, and AAA+ ATPases, are not currently available in the public domain based on extensive literature searches.
Experimental Protocols
To facilitate the independent verification and further exploration of this compound's activity, detailed protocols for key biochemical assays are provided below.
In Vitro ATPase Activity Inhibition Assay (Malachite Green Assay)
This colorimetric assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by an ATPase. The inhibition of this activity by this compound can be determined by measuring the reduction in Pi formation.
Materials:
-
Purified ATPase (e.g., WRN helicase)
-
This compound
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Malachite Green Reagent (Ammonium molybdate, malachite green, and a stabilizer like polyvinyl alcohol or Tween-20)
-
Phosphate standard for calibration curve
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a solution of the ATPase in the assay buffer.
-
Prepare a solution of ATP in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the desired concentration of the ATPase.
-
Add the different concentrations of this compound or vehicle control (DMSO) to the wells.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C).
-
-
Initiate Reaction:
-
Initiate the ATPase reaction by adding ATP to each well.
-
-
Incubation:
-
Incubate the plate for a specific time (e.g., 30-60 minutes) at the optimal temperature for the enzyme, ensuring the reaction is in the linear range.
-
-
Stop Reaction and Color Development:
-
Stop the reaction by adding the Malachite Green Reagent to each well. This reagent will form a colored complex with the released inorganic phosphate.
-
Incubate at room temperature for 15-30 minutes to allow for color development.
-
-
Measurement:
-
Measure the absorbance of each well at a wavelength of 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the phosphate standards.
-
Convert the absorbance readings to the concentration of Pi released.
-
Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Helicase Activity Inhibition Assay (Radiometric)
This assay measures the ability of a helicase to unwind a radiolabeled DNA or RNA duplex substrate. Inhibition of this unwinding activity by this compound is quantified.
Materials:
-
Purified helicase (e.g., WRN)
-
This compound
-
Oligonucleotide substrate with a 3' or 5' overhang, with one strand radiolabeled (e.g., with ³²P)
-
Complementary unlabeled oligonucleotide to form the duplex substrate
-
ATP
-
Helicase Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Stop Buffer (e.g., 0.5% SDS, 50 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol, 25% glycerol)
-
Polyacrylamide gel for electrophoresis (PAGE)
-
Phosphorimager
Procedure:
-
Substrate Preparation:
-
Anneal the radiolabeled oligonucleotide with its unlabeled complement to form the duplex substrate.
-
-
Reaction Setup:
-
In a reaction tube, combine the helicase reaction buffer, the purified helicase, and the desired concentration of this compound or vehicle control.
-
Pre-incubate the enzyme with the inhibitor for a defined period at room temperature.
-
-
Initiate Unwinding:
-
Add the radiolabeled duplex substrate to the reaction mixture.
-
Initiate the helicase reaction by adding ATP.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature for the helicase for a specific time.
-
-
Stop Reaction:
-
Terminate the reaction by adding the stop buffer.
-
-
Gel Electrophoresis:
-
Separate the unwound single-stranded DNA from the double-stranded duplex substrate by native PAGE.
-
-
Visualization and Quantification:
-
Dry the gel and expose it to a phosphor screen.
-
Visualize the radiolabeled DNA using a phosphorimager.
-
Quantify the amount of unwound substrate in each lane.
-
-
Data Analysis:
-
Calculate the percentage of helicase inhibition for each this compound concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
To further illustrate the context of this compound's activity, the following diagrams are provided.
Caption: Experimental workflow for assessing ATPase/helicase inhibition.
Caption: Role of WRN in DNA damage response and the effect of this compound.
References
A Comparative Guide to WRN Helicase Inhibitors: NSC 617145 vs. GSK_WRN4
For Researchers, Scientists, and Drug Development Professionals
The Werner syndrome ATP-dependent helicase (WRN) has emerged as a significant synthetic lethal target in cancers with microsatellite instability (MSI). This has led to the development of WRN inhibitors as a promising new class of targeted therapies. This guide provides an objective comparison of the first-generation WRN inhibitor, NSC 617145, and a newer-generation covalent inhibitor, GSK_WRN4, supported by experimental data.
Performance Comparison
Substantial differences in potency, selectivity, and mechanism of action are evident between the early-stage inhibitor this compound and the newer, more targeted GSK_WRN4.
| Feature | This compound | GSK_WRN4 |
| Inhibitor Type | Small molecule, non-covalent | Small molecule, covalent |
| Mechanism of Action | Inhibits WRN helicase and ATPase activity.[1] | Covalently binds to Cys727 in the WRN helicase domain.[2] |
| Biochemical Potency | IC50: 230-250 nM (Helicase assay)[1][3] | pIC50: 7.6[2][4][5] |
| Cellular Potency | Showed limited efficacy and lack of selectivity in MSI cancer cell lines in a screen of 42 cell lines. | Preferentially inhibits the growth of MSI cancer cell lines.[5] |
| Selectivity | Selective for WRN over some other RecQ helicases (BLM, FANCJ, ChlR1, RecQ, UvrD).[1] | Exceptionally specific for WRN over other RecQ helicases.[2] |
| Cellular Effects | Induces double-strand breaks (DSBs) and chromosomal abnormalities.[1] | Induces DNA damage, chromosomal instability, and apoptosis specifically in MSI cancer cells.[2][6] |
| In Vivo Efficacy | Not extensively reported in MSI models. | Demonstrates potent, dose-dependent anti-tumor activity in MSI cancer xenograft models.[5][7] |
Signaling Pathways and Experimental Workflows
Caption: WRN Inhibition Pathway in MSI vs. MSS Cells.
Caption: Workflow for WRN Inhibitor Characterization.
Experimental Protocols
WRN Helicase Unwinding Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the DNA unwinding activity of WRN helicase.
Principle: This assay utilizes a forked DNA substrate with a fluorophore on one strand and a quencher on the complementary strand. When the DNA is in a duplex state, the quencher suppresses the fluorophore's signal. Upon helicase-mediated unwinding, the strands separate, leading to an increase in fluorescence.
Materials:
-
Recombinant human WRN helicase
-
Forked DNA substrate (e.g., with TAMRA fluorophore and a corresponding quencher)
-
Assay Buffer (e.g., 25 mM Tris-HCl pH 8.0, 5 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
ATP
-
Test compounds (this compound, GSK_WRN4) dissolved in DMSO
-
384-well black, low-volume assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the assay plate, add the WRN enzyme to the assay buffer.
-
Add the diluted test compounds or DMSO (vehicle control) to the wells containing the enzyme and incubate for 15-20 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the forked DNA substrate and ATP.
-
Immediately begin reading the fluorescence intensity at regular intervals (e.g., every minute for 30-60 minutes) in a fluorescence plate reader.
-
Data Analysis: Calculate the rate of DNA unwinding for each inhibitor concentration and normalize to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell Viability Assay
Objective: To assess the anti-proliferative effect of WRN inhibitors on MSI and MSS cancer cell lines.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
MSI (e.g., HCT116, SW48) and MSS (e.g., SW620, HT29) cancer cell lines
-
Cell culture medium and supplements
-
Test compounds (this compound, GSK_WRN4)
-
CellTiter-Glo® 2.0 Assay reagent
-
Opaque-walled 96- or 384-well plates
-
Luminometer
Procedure:
-
Seed cells into the plates at a predetermined density and allow them to adhere overnight.
-
Add serial dilutions of the test compounds to the cells. Include a vehicle control (DMSO).
-
Incubate the plates for 72 to 120 hours at 37°C and 5% CO₂.
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well, mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells and plot the dose-response curve to calculate the GI50 (half-maximal growth inhibition) value.
Immunofluorescence Assay for DNA Damage (γH2AX)
Objective: To visualize and quantify DNA double-strand breaks (DSBs) induced by WRN inhibitors.
Principle: Phosphorylation of the histone variant H2AX on serine 139 (γH2AX) is an early cellular response to DSBs. These sites can be detected as distinct nuclear foci using a specific primary antibody followed by a fluorescently labeled secondary antibody.
Materials:
-
Cells cultured on coverslips or in imaging plates
-
Test compounds (this compound, GSK_WRN4)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary anti-γH2AX antibody
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Treat cells with the WRN inhibitor for the desired time (e.g., 24 hours).
-
Fix the cells with paraformaldehyde, then permeabilize with Triton X-100.
-
Block non-specific antibody binding with BSA solution.
-
Incubate with the primary anti-γH2AX antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips or image the plates using a fluorescence microscope.
-
Data Analysis: Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.
References
- 1. benchchem.com [benchchem.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Immunofluorescence Microscopy for the Analysis of DNA Double-Strand Breaks [jove.com]
- 6. Video: Dual Immunofluorescence of γH2AX and 53BP1 in Human Peripheral Lymphocytes [jove.com]
- 7. aacrjournals.org [aacrjournals.org]
NSC 617145: A Comparative Analysis of Efficacy in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
NSC 617145 is a small molecule inhibitor of the Werner syndrome ATP-dependent helicase (WRN), a protein integral to the maintenance of genomic integrity through its roles in DNA replication, repair, and recombination. This guide provides a comparative overview of the efficacy of this compound across various cancer models, supported by experimental data, detailed protocols, and pathway visualizations to aid in the evaluation of its therapeutic potential.
Efficacy and Cellular Response to this compound
This compound has demonstrated varied efficacy across different cancer types, with its mechanism of action intrinsically linked to the genetic background of the cancer cells. Its primary function is the inhibition of the WRN helicase, with an in vitro IC50 value of 230 nM.[1] This inhibition leads to the accumulation of DNA double-strand breaks and chromosomal abnormalities.[1]
Adult T-Cell Leukemia/Lymphoma (ATLL)
In models of Adult T-Cell Leukemia/Lymphoma (ATLL), an aggressive malignancy associated with the human T-cell leukemia virus type 1 (HTLV-1), this compound has shown significant potency. HTLV-1-transformed cells often exhibit defects in DNA replication and repair, rendering them susceptible to WRN inhibition.[2]
A comparative study with a structurally related WRN inhibitor, NSC 19630, revealed that this compound is more potent in inhibiting the growth of ATLL cell lines.[3] Notably, some ATLL cell lines that were less sensitive to NSC 19630 were effectively killed by this compound.[2] The cytotoxic effect of this compound in ATLL cells is mediated through the induction of S-phase cell cycle arrest and caspase-3-dependent apoptosis.[2]
Table 1: Comparative IC50 Values of this compound and NSC 19630 in ATLL Cell Lines
| Cell Line | This compound IC50 (µM) | NSC 19630 IC50 (µM) |
| C91PL | 0.13 ± 0.047 | > 2 |
| ATL-55T | Not specified | > 2 |
| LMY1 | Not specified | > 2 |
| Normal PBMCs | 0.32 ± 0.013 | Not specified |
Data sourced from Moles et al., 2016.[3]
Cancers with Defective DNA Repair Pathways
This compound exhibits heightened efficacy in cancer cells with pre-existing defects in DNA repair pathways, such as those with mutations in Fanconi Anemia (FA) and BRCA2 genes. This selectivity is based on the principle of synthetic lethality, where the inhibition of a compensatory DNA repair pathway (in this case, WRN-mediated repair) in a cell that already has a deficiency in another repair pathway leads to cell death.
Fanconi Anemia (FA) Deficient Cancers:
In FA-deficient cells, this compound acts synergistically with DNA cross-linking agents like mitomycin C (MMC).[3] At concentrations where either agent alone has a modest effect, the combination significantly reduces cell proliferation.[3] This is attributed to the inhibition of WRN helicase, which perturbs the normal interstrand cross-link response, leading to an accumulation of DNA double-strand breaks and the activation of the error-prone non-homologous end-joining (NHEJ) pathway.[3]
BRCA2-Mutated Cancers:
BRCA2 is crucial for the protection of stalled replication forks. In BRCA2-deficient cancer cells, WRN helicase plays a critical role in stabilizing these forks.[4][5] Pharmacological inhibition of WRN by this compound in BRCA2-mutated cells leads to the degradation of nascent DNA at stalled forks by the MRE11 nuclease, resulting in MUS81-dependent double-strand breaks and increased genomic instability.[4] This selective vulnerability makes BRCA2-deficient cancers particularly sensitive to this compound.
In vivo studies using a xenograft model with BRCA2-deficient DLD1 colorectal cancer cells demonstrated that treatment with this compound (25 mg/kg body weight, every other day for 14 days) resulted in significant tumor growth inhibition.[6]
Table 2: In Vivo Efficacy of this compound in a BRCA2-Deficient Xenograft Model
| Treatment Group | Mean Tumor Volume Change | Tumor Growth Inhibition (TGI) |
| Vehicle (BRCA2-/-) | Significant growth | - |
| This compound (BRCA2-/-) | Significant reduction | Indicated |
| Vehicle (WT) | Growth | - |
| This compound (WT) | Minimal effect | Not significant |
Data adapted from a study on BRCA2-mutated cancer cells.[6]
Immunohistochemical analysis of tumors from this model showed a significant increase in the DNA damage markers γH2AX and 53BP1 in the this compound-treated BRCA2-deficient tumors compared to treated wild-type tumors, confirming the induction of DNA damage in vivo.[6]
Microsatellite Unstable (MSI) Cancers
Contrary to the efficacy observed in other models, some evidence suggests that this compound has poor efficacy and lacks selectivity in microsatellite-unstable (MSI) cancer models.[7][8] MSI cancers, which have a deficient DNA mismatch repair system, are known to be dependent on WRN for survival.[9] However, newer, more potent, and selective WRN inhibitors have been developed that show significant activity in MSI models, while this compound did not demonstrate comparable effectiveness in these studies.[7][8]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability and Proliferation Assays (XTT Assay)
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with increasing concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
Labeling and Incubation: Add the XTT labeling mixture to each well and incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Data Acquisition: Measure the absorbance of the samples at 450-500 nm using a microplate reader. The reference wavelength should be set to >600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values can be determined using a suitable software.
Apoptosis Detection by Annexin V Staining
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration to induce apoptosis. Include both negative (vehicle-treated) and positive controls.
-
Cell Harvesting: For adherent cells, collect the supernatant containing floating cells and then gently detach the adherent cells using trypsin. For suspension cells, collect the cells by centrifugation.
-
Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.[10]
Western Blot Analysis of WRN Protein
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against WRN (and loading controls like β-actin or Histone H3) overnight at 4°C.[11]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Clonogenic Survival Assay
-
Cell Seeding: Seed a known number of single cells into 6-well plates. The number of cells seeded will depend on the expected survival fraction for each treatment condition.
-
Treatment: Allow cells to attach for a few hours, then treat with various concentrations of this compound.
-
Incubation: Incubate the plates for 10-14 days in a 37°C, 5% CO2 incubator, allowing colonies to form.
-
Fixation and Staining: After the incubation period, wash the colonies with PBS, fix them with a solution such as methanol:acetic acid (3:1), and then stain with 0.5% crystal violet.[12]
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition.
Signaling Pathways and Mechanisms of Action
The inhibition of WRN helicase by this compound triggers distinct DNA damage response pathways depending on the cellular context.
In cancer cells with a deficient Fanconi Anemia pathway, this compound treatment, especially in combination with DNA cross-linking agents, leads to the accumulation of DNA double-strand breaks. This damage activates the ATM kinase and promotes the error-prone NHEJ repair pathway, as evidenced by the accumulation of DNA-PKcs foci.[3] This suggests that in the absence of a functional FA pathway for interstrand crosslink repair, WRN inhibition forces cells to rely on a less reliable repair mechanism, leading to genomic instability and cell death.
In BRCA2-mutated cancer cells, this compound traps the WRN protein on chromatin.[4] This leads to the stalling of replication forks, which, in the absence of functional BRCA2, are unprotected and become susceptible to degradation by the MRE11 nuclease. This degradation process, coupled with the action of the MUS81 endonuclease, results in the formation of double-strand breaks, leading to cell death.
The following diagram illustrates a generalized experimental workflow for assessing the efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WRN-targeted therapy using inhibitors NSC 19630 and this compound induce apoptosis in HTLV-1-transformed adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WERNER SYNDROME HELICASE HAS A CRITICAL ROLE IN DNA DAMAGE RESPONSES IN THE ABSENCE OF A FUNCTIONAL FANCONI ANEMIA PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WRN helicase safeguards deprotected replication forks in BRCA2-mutated cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WRN helicase safeguards deprotected replication forks in BRCA2-mutated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. WRN Helicase is a Synthetic Lethal Target in Microsatellite Unstable Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V Staining Protocol [bdbiosciences.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Phenotypic Consequences: A Comparative Analysis of NSC 617145 and WRN Knockdown
For researchers, scientists, and professionals in drug development, understanding the precise cellular impact of therapeutic interventions is paramount. This guide provides a detailed comparison of the phenotypic differences and similarities between the pharmacological inhibition of Werner syndrome helicase (WRN) by the small molecule NSC 617145 and the genetic suppression of the WRN gene through knockdown techniques. This objective analysis, supported by experimental data, aims to elucidate the nuanced effects of these two approaches in cancer cell models.
The Werner syndrome (WRN) protein, a RecQ helicase, is a critical player in maintaining genomic stability through its roles in DNA repair, replication, and telomere maintenance.[1][2][3] Its enzymatic functions include both helicase and exonuclease activities, which are vital for resolving complex DNA structures that can arise during replication and repair processes.[2][3] Given its importance in cellular proliferation and DNA repair, WRN has emerged as a promising therapeutic target in oncology, particularly in cancers with microsatellite instability (MSI).[4][5][6]
This compound is a selective small molecule inhibitor of the WRN helicase activity with an IC50 value of approximately 230-250 nM.[7] It functions by inhibiting the ATPase activity of WRN without significantly affecting its exonuclease function.[8] This targeted inhibition provides a pharmacological tool to probe the consequences of WRN helicase dysfunction. In parallel, WRN knockdown, typically achieved using siRNA or shRNA, reduces the overall level of the WRN protein, thereby diminishing both its helicase and exonuclease functions. This guide will dissect the resulting phenotypes from these distinct but related perturbations.
Comparative Analysis of Phenotypic Outcomes
The phenotypic consequences of both this compound treatment and WRN knockdown converge on the induction of significant cellular stress, primarily stemming from compromised DNA replication and repair. The following tables summarize the key quantitative data from various studies, highlighting the similarities and subtle differences between the two approaches.
| Phenotypic Parameter | This compound | WRN Knockdown | Key Findings |
| Cell Proliferation | Potent inhibition, with maximal effects observed at low micromolar concentrations in a WRN-dependent manner.[7] In some cell lines, this compound is more potent than its analog, NSC 19630.[9] | Significantly impairs the viability of cancer cells, particularly those with microsatellite instability (MSI).[4][10] | Both approaches effectively reduce cell proliferation, underscoring the critical role of WRN in cell viability. |
| DNA Double-Strand Breaks (DSBs) | Induces a significant increase in γ-H2AX foci, a marker for DSBs.[8][11] Acts synergistically with DNA cross-linking agents like Mitomycin C to induce DSBs.[11][12] | Leads to the accumulation of DSBs, as evidenced by increased γ-H2AX and 53BP1 foci, particularly in MSI cancer cells.[4] | Both interventions lead to the formation of DSBs, indicating a failure to properly resolve DNA replication or repair intermediates. |
| Chromosomal Abnormalities | Induces chromosomal abnormalities, especially in combination with DNA damaging agents.[8][11] | Results in massive chromosomal damage in MSI cells.[13] | The loss of WRN function, either through inhibition or depletion, leads to significant genomic instability. |
| Cell Cycle Progression | Induces S-phase cell cycle arrest.[9][14] | Promotes cell cycle arrest, which can occur at either the G1 or G2/M phase depending on the cellular context.[4][15] | Disruption of WRN function halts the cell cycle, preventing cells with damaged DNA from progressing to mitosis. |
| Apoptosis | Induces apoptosis in a WRN-dependent manner, associated with disruption of the mitochondrial membrane potential and activation of caspase-3.[8][9][14] | Promotes apoptosis, particularly in MSI cancer cells.[4] | The accumulation of unrepaired DNA damage ultimately triggers programmed cell death. |
| Replication Forks | Causes accumulation of stalled replication forks, indicated by an increase in PCNA foci.[8] | Depletion of WRN leads to the collapse of replication forks.[15] | WRN is essential for the stability and restart of stalled replication forks. |
| Cellular Senescence | Can contribute to cellular senescence in the context of oncogene-induced stress.[16] | Loss of WRN can lead to accelerated cellular senescence.[17][18] Estrogen can prevent senescence by inducing WRN expression.[19] | In certain contexts, loss of WRN function can drive cells into a senescent state as an alternative to apoptosis. |
| Synthetic Lethality in MSI Cancers | Not explicitly demonstrated for this compound alone, but its synergistic effect with DNA damaging agents in certain genetic backgrounds suggests potential for synthetic lethal interactions.[11][12] | WRN is a synthetic lethal target in MSI cancers.[4][6][10] WRN depletion selectively kills MSI cancer cells while being dispensable in microsatellite stable (MSS) cells.[4] | The dependency of MSI cancers on WRN for survival is a key finding, making WRN a highly attractive therapeutic target. |
Signaling Pathways and Experimental Workflows
The cellular response to both this compound and WRN knockdown involves the activation of DNA damage response (DDR) pathways. The accumulation of DSBs triggers the activation of key sensor kinases such as ATM and Chk2.[4][11][15]
References
- 1. WRN gene: MedlinePlus Genetics [medlineplus.gov]
- 2. The WRN Gene - International Registry of Werner Syndrome [wernersyndrome.org]
- 3. medlineplus.gov [medlineplus.gov]
- 4. WRN Helicase is a Synthetic Lethal Target in Microsatellite Unstable Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inactivating the WRN protein could kill colorectal and other cancer cells | Center for Cancer Research [ccr.cancer.gov]
- 6. WRN helicase is a synthetic lethal target in microsatellite unstable cancers. | Broad Institute [broadinstitute.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. WERNER SYNDROME HELICASE HAS A CRITICAL ROLE IN DNA DAMAGE RESPONSES IN THE ABSENCE OF A FUNCTIONAL FANCONI ANEMIA PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WRN-targeted therapy using inhibitors NSC 19630 and this compound induce apoptosis in HTLV-1-transformed adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Werner syndrome helicase has a critical role in DNA damage responses in the absence of a functional fanconi anemia pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. WRN-targeted therapy using inhibitors NSC 19630 and this compound induce apoptosis in HTLV-1-transformed adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. WRN promotes bone development and growth by unwinding SHOX-G-quadruplexes via its helicase activity in Werner Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MIB1-mediated degradation of WRN promotes cellular senescence in response to camptothecin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. karger.com [karger.com]
A Comparative Analysis of NSC 617145 and Other DNA Damaging Agents for Cancer Research
A detailed guide for researchers, scientists, and drug development professionals on the mechanisms, efficacy, and cellular responses to various DNA damaging agents.
In the landscape of cancer therapeutics, DNA damaging agents remain a cornerstone of treatment. These compounds function by inducing cytotoxic lesions in the DNA of rapidly proliferating cancer cells, ultimately leading to cell cycle arrest and apoptosis. This guide provides a side-by-side comparison of NSC 617145, a selective Werner syndrome helicase (WRN) inhibitor, with other well-established DNA damaging agents: Etoposide (B1684455), Doxorubicin, Cisplatin (B142131), and Camptothecin. We will delve into their mechanisms of action, comparative cytotoxicity, and the specific DNA damage response pathways they trigger.
Mechanisms of Action: A Diverse Arsenal Against Cancer
The DNA damaging agents discussed herein employ distinct strategies to compromise the genomic integrity of cancer cells.
-
This compound: This small molecule is a selective inhibitor of Werner syndrome helicase (WRN), an enzyme crucial for the repair of DNA double-strand breaks (DSBs) and the maintenance of genomic stability. By inhibiting WRN, this compound leads to the accumulation of DSBs, particularly in cells with deficiencies in other DNA repair pathways.[1][2]
-
Etoposide: A topoisomerase II inhibitor, etoposide forms a ternary complex with the enzyme and DNA. This stabilizes the transient double-strand breaks created by topoisomerase II during DNA replication and transcription, preventing their re-ligation and leading to the accumulation of cytotoxic DSBs.[3][4][5]
-
Doxorubicin: This anthracycline antibiotic has a multi-faceted mechanism of action. It intercalates into DNA, inhibiting DNA and RNA synthesis. Furthermore, it is a potent topoisomerase II inhibitor, stabilizing the enzyme-DNA complex and inducing DSBs. Doxorubicin is also known to generate reactive oxygen species, which contribute to DNA damage.[6][7][8]
-
Cisplatin: A platinum-based compound, cisplatin forms intra- and inter-strand DNA crosslinks. These adducts distort the DNA double helix, interfering with DNA replication and transcription and ultimately triggering apoptosis.[9][10][11]
-
Camptothecin: This quinoline (B57606) alkaloid specifically targets topoisomerase I. It stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of single-strand breaks. These stalled complexes can collide with replication forks, leading to the formation of lethal DSBs.[12][13][14][15]
Comparative Cytotoxicity: A Quantitative Look at Potency
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the cytotoxic potential of different compounds. The following table summarizes the IC50 values of this compound and other DNA damaging agents across a panel of common cancer cell lines. It is important to note that IC50 values can vary depending on the cell line and experimental conditions.
| Drug | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| This compound | ~0.13 µM (in C91PL, HTLV-1 transformed) | N/A | N/A | N/A |
| Etoposide | ~5.6 µM | ~150 µM | ~5.6 µM | N/A |
| Doxorubicin | ~0.14 - 2.9 µM | ~0.01 - 2.5 µM | ~0.24 - >20 µM | >20 µM |
| Cisplatin | ~5.8 - 23.3 µM | N/A | ~6.59 - 17.8 µM | ~9.15 - 14.54 µM |
| Camptothecin | N/A | ~0.089 µM | N/A | ~0.51 - 14.14 µM |
Note: Data is compiled from multiple sources and reflects a range of reported values.[2][3][6][7][8][11][12][14][16][17][18][19][20][21][22][23] Direct comparison should be made with caution due to variations in experimental protocols.
DNA Damage Response (DDR) Pathways
The induction of DNA damage by these agents activates a complex signaling network known as the DNA Damage Response (DDR). The DDR coordinates cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis. The specific pathways activated can differ depending on the type of DNA lesion.
Caption: DNA Damage Response Pathways Activated by Different Agents.
Experimental Workflows
Visualizing the experimental process is crucial for reproducibility and understanding. The following diagram illustrates a typical workflow for assessing the effects of DNA damaging agents on cancer cells.
Caption: General Experimental Workflow for Evaluating DNA Damaging Agents.
Detailed Experimental Protocols
1. Cell Viability Assessment: MTT Assay
This protocol is for determining the cytotoxic effects of DNA damaging agents.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
DNA damaging agents (this compound, Etoposide, Doxorubicin, Cisplatin, Camptothecin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the DNA damaging agent and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
2. DNA Damage Quantification: Comet Assay (Alkaline)
This assay detects single and double-strand DNA breaks.
-
Materials:
-
Treated and control cells
-
Low melting point agarose (B213101)
-
Comet slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green)
-
Fluorescence microscope
-
-
Procedure:
-
Harvest and resuspend cells in PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix cell suspension with molten low melting point agarose (at 37°C) at a 1:10 ratio (v/v).
-
Pipette 75 µL of the mixture onto a Comet slide and allow it to solidify at 4°C.
-
Immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at ~1 V/cm for 20-30 minutes.
-
Gently wash the slides with neutralization buffer.
-
Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the tail length and intensity.
-
3. DNA Double-Strand Break Visualization: γH2AX Immunofluorescence Staining
This method specifically detects the formation of DNA double-strand breaks.
-
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently labeled secondary antibody
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on coverslips in a multi-well plate and treat with the DNA damaging agent.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize and quantify the γH2AX foci using a fluorescence microscope.
-
Conclusion
This guide provides a comprehensive comparison of this compound with other prominent DNA damaging agents. Understanding their distinct mechanisms of action, relative potencies, and the specific cellular responses they elicit is paramount for designing effective cancer therapies and advancing drug discovery efforts. The provided experimental protocols offer a starting point for researchers to quantitatively assess the impact of these agents in their own experimental systems. The continued investigation into the intricate interplay between DNA damaging agents and the cellular DNA damage response network will undoubtedly pave the way for more targeted and personalized cancer treatments.
References
- 1. Camptothecin, triptolide, and apoptosis inducer kit have differential effects on mitochondria in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. netjournals.org [netjournals.org]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. journal.waocp.org [journal.waocp.org]
- 6. WRN-targeted therapy using inhibitors NSC 19630 and this compound induce apoptosis in HTLV-1-transformed adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. science.utm.my [science.utm.my]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 14. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cellular Effects of Selected Unsymmetrical Bisacridines on the Multicellular Tumor Spheroids of HCT116 Colon and A549 Lung Cancer Cells in Comparison to Monolayer Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DHMEQ enhances the cytotoxic effect of cisplatin and carboplatin in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. japsonline.com [japsonline.com]
Unveiling the WRN-Dependent Effects of NSC 617145: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of NSC 617145 and its alternatives, focusing on their Werner Syndrome Helicase (WRN)-dependent effects. The information presented herein is supported by experimental data to facilitate informed decisions in research and development.
This compound is a small molecule inhibitor of the Werner syndrome helicase (WRN), an enzyme critical for maintaining genomic stability through its roles in DNA replication, repair, and recombination.[1][2][3] The principle of synthetic lethality, where the simultaneous loss of two genes or pathways leads to cell death while the loss of either one alone does not, has positioned WRN as a promising therapeutic target. This is particularly relevant in cancers with high microsatellite instability (MSI-H), which are often deficient in DNA mismatch repair (MMR) and exhibit a strong dependency on WRN for survival.[4][5][6] Inhibition of WRN's helicase activity in such cancer cells leads to the accumulation of DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[1][7][8]
Comparative Analysis of WRN Helicase Inhibitors
This compound has been demonstrated to selectively inhibit the helicase activity of WRN with an IC50 value of approximately 230 nM.[9][10] Its mechanism of action involves inducing DNA double-strand breaks and chromosomal abnormalities in a WRN-dependent manner.[1][9] Notably, this compound acts synergistically with DNA cross-linking agents like mitomycin C to inhibit the proliferation of cancer cells, particularly those with deficiencies in the Fanconi Anemia (FA) pathway.[1]
This guide compares this compound with other known WRN inhibitors, providing a snapshot of their biochemical potency and cellular activity.
| Compound | Target Domain | Biochemical IC50 | Cellular Activity (Cell Line) | Key Findings |
| This compound | Helicase & ATPase | ~230 nM (Helicase)[9][10] | Inhibits proliferation in a WRN-dependent manner (HeLa, FA-D2-/-)[1] | Synergistic with mitomycin C in FA-deficient cells.[1] Induces WRN binding to chromatin and proteasomal degradation.[9] |
| NSC 19630 | Helicase | ~20 µM (Helicase)[7][9] | Induces S-phase arrest and apoptosis in a WRN-dependent manner (HeLa, ATL cells)[7][11] | Structurally related to this compound but less potent.[11] Affects cellular proliferation of various leukemia cell lines.[11] |
| HRO761 | Helicase (Allosteric) | 0.088 µM (ATPase)[12] | Selectively targets MSI-H colorectal cancer cell lines (SW48, HCT 116)[12] | A noncovalent inhibitor that locks WRN in an inactive conformation.[13] Leads to WRN degradation in MSI cells.[14] |
| GSK_WRN3 | Helicase (Covalent) | pIC50: 8.6[15] | Potent and selective inhibition of MSI-H cell lines (SW48, HCT116)[2][15] | Induces DNA double-strand breaks at expanded TA-repeats.[2] Mimics genetic WRN loss.[2] |
| GSK_WRN4 | Helicase (Covalent) | pIC50: 7.6[15] | Selective inhibition of MSI-H cell lines[2][15] | Similar mechanism to GSK_WRN3, developed through fragment-based screening.[2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Cell Viability Assays
1. WST-1/XTT Proliferation Assay:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for exponential growth throughout the experiment. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat cells with serial dilutions of the WRN inhibitor (e.g., this compound). Include a vehicle control (DMSO). Incubate for the desired treatment period (e.g., 72 hours).
-
Reagent Addition: Add WST-1 or XTT reagent to each well according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate for a specified time (typically 1-4 hours) to allow for color development. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (half-maximal growth inhibition) or IC50 value.[16]
2. CellTiter-Glo® Luminescent Cell Viability Assay:
-
Cell Seeding and Treatment: Follow the same procedure as for the WST-1/XTT assay.
-
Reagent Addition: After the treatment period, add CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Determine cell viability based on the luminescent signal, which is proportional to the amount of ATP present in viable cells.[1]
In Vitro Helicase Activity Assay
-
Reaction Setup: Prepare a reaction mixture containing reaction buffer, the purified WRN helicase enzyme, and the test compound (e.g., this compound) or DMSO control.
-
Substrate Addition: Initiate the reaction by adding a radiolabeled forked duplex DNA substrate and ATP.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Quenching: Stop the reaction by adding a stop buffer containing EDTA.
-
Analysis: Resolve the reaction products (unwound single-stranded DNA and duplex DNA) on a non-denaturing polyacrylamide gel.
-
Quantification: Visualize the radiolabeled DNA using autoradiography and quantify the percentage of unwound substrate to determine the helicase activity and the inhibitory effect of the compound.[17][18]
DNA Damage Assays (γ-H2AX Foci Formation)
-
Cell Treatment: Grow cells on coverslips and treat with the WRN inhibitor for the desired time.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent-based buffer.
-
Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against γ-H2AX, followed by a fluorescently labeled secondary antibody.
-
Microscopy: Mount the coverslips on slides with a DAPI-containing mounting medium to stain the nuclei.
-
Image Analysis: Acquire images using a fluorescence microscope and quantify the number and intensity of γ-H2AX foci per nucleus to assess the level of DNA double-strand breaks.[11]
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate key signaling pathways and experimental workflows.
Caption: WRN inhibition pathway in MSI-H cancer cells.
Caption: Experimental workflow for cell viability assays.
Caption: Workflow for in vitro helicase activity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Novel WRN Helicase Inhibitors Selectively Target Microsatellite-Unstable Cancer Cells [iris.unito.it]
- 5. WRN as a Novel Target of Synthetic Lethality: Current Advances and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WRN helicase is a synthetic lethal target in microsatellite unstable cancers. | Broad Institute [broadinstitute.org]
- 7. Inhibition of helicase activity by a small molecule impairs Werner syndrome helicase (WRN) function in the cellular response to DNA damage or replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scholars@Duke publication: WRN helicase is a synthetic lethal target in microsatellite unstable cancers. [scholars.duke.edu]
- 9. WRN Helicase Inhibitor, NSC 19630 [sigmaaldrich.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. WRN-targeted therapy using inhibitors NSC 19630 and this compound induce apoptosis in HTLV-1-transformed adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New inhibitors of the WRN helicase show preclinical promise for MSI-high colorectal cancers | BioWorld [bioworld.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Discovery of WRN inhibitor HRO761 with synthetic lethality in MSI cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. WRN-targeted therapy using inhibitors NSC 19630 and this compound induce apoptosis in HTLV-1-transformed adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biochemical and Cell Biological Assays to Identify and Characterize DNA Helicase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for NSC 617145
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of NSC 617145, a Werner syndrome helicase (WRN) inhibitor. Adherence to these procedures is critical for personnel safety and environmental compliance.
Immediate Safety and Handling Protocol
This compound should be handled as a hazardous chemical. The core principle is to prevent exposure and contamination. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.
Personal Protective Equipment (PPE): Before handling this compound or its waste, ensure you are wearing appropriate PPE:
-
Safety glasses
-
Chemical-resistant gloves
-
Lab coat
Engineering Controls: Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedures
The following steps outline the recommended procedure for the disposal of this compound and contaminated materials.
-
Waste Identification and Segregation:
-
Classification: Treat all this compound waste, including the pure compound, solutions, and any contaminated labware (e.g., pipette tips, tubes, flasks), as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with non-hazardous trash or other waste streams unless explicitly permitted by your institution's EHS guidelines. Keep it segregated to prevent unintended chemical reactions.
-
-
Waste Collection and Containment:
-
Primary Container: Collect all hazardous waste in a designated, leak-proof, and chemically compatible container. The container must be kept closed when not in use.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components present (e.g., DMSO).
-
-
Storage of Waste:
-
Location: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Secondary Containment: It is best practice to place the primary waste container inside a larger, chemically resistant secondary container to mitigate any potential leaks or spills.
-
-
Final Disposal:
-
Contact EHS: Once the waste container is full or has reached the designated storage time limit set by your institution, contact your EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.
-
Regulatory Compliance: Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, compiled from safety data sheets and key research articles.
| Parameter | Value | Source |
| IC₅₀ (WRN Helicase) | ~250 nM | Aggarwal et al., 2013 |
| Molecular Weight | 400.04 g/mol | Cayman Chemical SDS |
| Appearance | A crystalline solid | Cayman Chemical SDS |
| Solubility | Soluble in DMSO | Cayman Chemical SDS |
| Storage Temperature | -20°C | Cayman Chemical SDS |
Key Experimental Protocol: Chromatin Fractionation Assay
To understand the cellular effects of this compound, researchers in the cited study by Aggarwal et al. (2013) performed chromatin fractionation assays to determine if the compound induces the binding of WRN protein to chromatin.
Objective: To assess the levels of chromatin-bound WRN protein in cells treated with this compound.
Methodology:
-
Cell Culture and Treatment: HeLa cells were cultured under standard conditions. The cells were then exposed to increasing concentrations of this compound (e.g., 0.75, 1.0, 1.5, and 2.0 µM) for a specified period (e.g., 4 hours).
-
Cell Lysis and Fractionation:
-
Cells were harvested and washed with phosphate-buffered saline (PBS).
-
A hypotonic lysis buffer was used to swell the cells, followed by homogenization to release the nuclei.
-
The nuclear fraction was separated from the cytoplasmic fraction by centrifugation.
-
-
Separation of Nuclear Soluble and Chromatin-Bound Fractions:
-
The isolated nuclei were resuspended in a buffer containing a low salt concentration to extract the soluble nuclear proteins.
-
Following centrifugation, the supernatant (nuclear soluble fraction) was collected.
-
The remaining pellet, containing the chromatin-bound proteins, was washed and then resuspended in a high-salt extraction buffer to solubilize the chromatin-associated proteins.
-
-
Protein Analysis:
-
The protein concentration of both the nuclear soluble and chromatin-bound fractions was determined using a standard protein assay.
-
Equal amounts of protein from each fraction were resolved by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins were then transferred to a membrane for Western blot analysis using an antibody specific for the WRN protein.
-
Loading controls, such as Histone H3 for the chromatin fraction and Topoisomerase I for the nuclear soluble fraction, were used to ensure equal protein loading.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe handling and disposal of this compound waste.
Essential Safety and Logistical Guidance for Handling NSC 617145
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of NSC 617145, a potent inhibitor of Werner syndrome helicase (WRN). Adherence to these guidelines is essential to ensure a safe laboratory environment and to minimize risks associated with the handling of this chemical compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazard codes: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[1] A comprehensive personal protective equipment (PPE) strategy is mandatory for all personnel handling this compound.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use. Dispose of contaminated gloves immediately in designated hazardous waste containers. |
| Eyes | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Body | Laboratory coat | A buttoned lab coat must be worn to protect against skin contact. |
| Respiratory | Use in a well-ventilated area | All handling of powdered this compound should be performed in a certified chemical fume hood to avoid inhalation of dust. |
Operational Plans: Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability and integrity of this compound and ensuring the safety of laboratory personnel.
Handling Procedures:
-
Engineering Controls: All weighing and solution preparation of this compound powder should be conducted in a chemical fume hood.
-
Avoidance of Contamination: Use dedicated spatulas and weighing papers. Avoid creating dust.
-
Solution Preparation: this compound is soluble in DMSO.[1] Prepare solutions in a fume hood, adding the solvent to the powder slowly to avoid splashing.
Storage Procedures:
-
Temperature: Store this compound at 2-8°C.[1]
-
Container: Keep the container tightly sealed to prevent moisture absorption and contamination.
-
Location: Store in a designated, clearly labeled area for chemical reagents.
Table 2: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Weight | 400.04 g/mol |
| Formula | C₁₃H₁₀Cl₄N₂O₄ |
| Appearance | White to light brown powder[1] |
| Solubility | Soluble in DMSO (3 mg/mL)[1] |
| CAS Number | 203115-63-3 |
Emergency Procedures
In the event of an emergency, follow these procedures and always report incidents to your laboratory supervisor.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing. Wash affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Accidental Release Measures:
-
Small Spills (Powder):
-
Evacuate the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid creating dust.
-
Carefully scoop the material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol) and then with soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's environmental health and safety (EHS) department immediately.
-
Prevent entry into the affected area until cleared by EHS personnel.
-
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, or foam extinguisher.
-
Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.
-
Specific Hazards: In case of fire, hazardous decomposition products may be released.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.
-
Solid Waste: Collect all solid waste, including contaminated gloves, weighing papers, and pipette tips, in a clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled hazardous waste container.
-
Consultation: Contact your institution's EHS department for specific disposal procedures and to arrange for waste pickup.
Visual Workflow and Logical Relationships
Diagram 1: Personal Protective Equipment (PPE) Workflow
A workflow for the correct donning and doffing of PPE when handling this compound.
Diagram 2: Spill Response Logic
A decision-making diagram for responding to a spill of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
